2-Chloro-6-fluoro-benzamidine hydrochloride
Description
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Properties
IUPAC Name |
2-chloro-6-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVLEPFGXOWDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655086 | |
| Record name | 2-Chloro-6-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170884-07-7 | |
| Record name | 2-Chloro-6-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Chloro-6-fluoro-benzamidine hydrochloride is a halogenated aromatic amidine that serves as a critical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] The presence of both chloro and fluoro substituents on the benzene ring imparts unique electronic properties, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, offering a technical resource for researchers engaged in its use for drug discovery and development.
Chemical Identity and Structure
The unique structural features of this compound, particularly the positions of the halogen atoms, are pivotal to its utility as a synthetic building block.[1] The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the aromatic ring and influences the basicity of the amidine group.
Figure 1: Chemical Structure of this compound.
Table 1: Chemical Identification
| Identifier | Value | Source |
| CAS Number | 1170884-07-7 | [1] |
| Molecular Formula | C₇H₆ClFN₂·HCl | [1] |
| Molecular Weight | 209.05 g/mol | [1] |
| IUPAC Name | 2-chloro-6-fluorobenzenecarboximidamide hydrochloride | N/A |
| Appearance | Light brown solid | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions and for the development of robust and scalable processes.
Table 2: Summary of Physicochemical Properties
| Property | Value | Experimental Protocol |
| Melting Point | Data not available | See Section 3.1 |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | See Section 3.2 |
| pKa | Data not available | See Section 3.3 |
Experimental Methodologies
The following sections detail standardized experimental protocols for the determination of key physicochemical parameters. These methods are presented as a guide for researchers to generate reliable and reproducible data in their own laboratories.
Determination of Melting Point
The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a high-purity compound.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Figure 2: Workflow for Shake-Flask Solubility Measurement.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and an aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentration is used for quantification.
pKa Determination (Potentiometric Titration)
The pKa value is crucial as it governs the ionization state of the molecule at different pH values, which in turn affects its solubility, reactivity, and biological interactions.
Protocol:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Synthesis and Purification
While various methods exist for the synthesis of benzamidine derivatives, a common and effective route proceeds from the corresponding nitrile.
Figure 3: General Synthesis Workflow for this compound.
A general procedure involves the reaction of 2-chloro-6-fluorobenzonitrile with an ammonia source, such as ammonium chloride, often in the presence of a Lewis acid or under high pressure. The resulting amidine hydrochloride is then typically purified by recrystallization.
Analytical Characterization
The identity and purity of this compound should be confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing the purity and for quantifying the compound in various matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The chemical shifts and coupling constants of the aromatic protons and the carbon atoms will be characteristic of the 2-chloro-6-fluoro substitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=N bonds of the amidine group.
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
-
Storage Conditions: It is recommended to store the compound at 0-8 °C in a tightly sealed container to protect it from moisture and light.[1]
-
Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. It is advisable to handle it in a dry atmosphere.
-
Stability Studies: For long-term use and in formulation development, formal stability studies under controlled temperature and humidity conditions are recommended to establish a retest period.
Conclusion
References
Sources
An In-depth Technical Guide to 2-Chloro-6-fluoro-benzamidine hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluoro-benzamidine hydrochloride is a halogenated benzamidine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct physicochemical properties that make it an attractive scaffold for the synthesis of targeted therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and insights into its applications, particularly as a precursor for enzyme inhibitors.
The strategic placement of electron-withdrawing halogens on the aromatic ring can significantly influence the reactivity, binding affinity, and metabolic stability of derivative compounds. This compound serves as a key intermediate in the development of novel pharmaceuticals, particularly in the realm of oncology and infectious diseases where targeted enzyme inhibition is a cornerstone of therapeutic strategy.[1]
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1170884-07-7 | [1] |
| Molecular Formula | C₇H₆ClFN₂·HCl | [1] |
| Molecular Weight | 209.05 g/mol | [1] |
| Appearance | Light brown solid | Chem-Impex |
| Purity | ≥ 98% (Assay) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Pinner reaction, a classic and reliable method for the preparation of amidines from nitriles.[2][3] The reaction proceeds via the formation of an intermediate Pinner salt (an imidate hydrochloride), which is then converted to the desired amidine hydrochloride upon treatment with ammonia. The starting material for this synthesis is 2-Chloro-6-fluorobenzonitrile, a commercially available reagent.
Synthesis Workflow
Caption: Analytical workflow for product characterization.
High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More polar compounds elute earlier than less polar compounds.
-
Protocol:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio of ions. This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Expected m/z: For the free base (C₇H₆ClFN₂), the expected exact mass is approximately 172.02. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z ≈ 173.03.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are standard techniques for organic compounds.
-
Expected ¹H NMR Features: The spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by the chlorine and fluorine substituents. The protons of the amidinium group would likely appear as a broad signal. A reference spectrum for the closely related benzamidine hydrochloride can be found to aid in interpretation. [4]
Applications in Drug Discovery: A Focus on Serine Protease Inhibition
Benzamidine and its derivatives are well-established inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes. [5]The positively charged amidinium group mimics the protonated side chain of arginine or lysine, allowing it to bind to the S1 pocket of many serine proteases, which often contains an aspartate residue at the bottom.
This compound serves as a valuable starting point for the synthesis of more complex and selective serine protease inhibitors. The chloro and fluoro substituents can be exploited to modulate the electronic properties and steric interactions of the molecule within the enzyme's active site, potentially leading to enhanced potency and selectivity. [6]This makes it a compound of interest for developing therapies against diseases where serine proteases are dysregulated, such as cancer, thrombosis, and viral infections. [7][8]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data from related benzamidine hydrochlorides can provide guidance. [9][10][11]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of exposure:
-
Skin contact: Wash immediately with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek medical attention.
-
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its synthesis, primarily through the Pinner reaction, is a well-established and scalable process. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring its quality for subsequent synthetic transformations. The inherent ability of the benzamidine scaffold to target serine proteases makes this compound a valuable starting point for the development of novel therapeutic agents. As research into targeted therapies continues to expand, the utility of versatile building blocks like this compound will undoubtedly grow.
References
- ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- Wikipedia. (n.d.). Pinner reaction.
- NROChemistry. (n.d.). Pinner Reaction.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- Damalanka, V. C., et al. (2021). Macrocyclic inhibitors of HGF-activating serine proteases overcome resistance to receptor tyrosine kinase inhibitors and block lung cancer progression. PubMed Central.
- Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry.
- ResearchGate. (2025). Novel inhibitors and activity-based probes targeting serine proteases.
- BIOFOUNT. (n.d.). 1170884-07-7|this compound.
- PubChem. (n.d.). 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide.
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Janetka, J. W., et al. (2025). Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. PubMed Central.
- PubChem. (n.d.). 2-Chloro-6-fluorobenzonitrile.
- Cytiva. (n.d.). HiTrap Benzamidine FF (high sub).
- Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. PubMed.
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An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Chloro-6-fluoro-benzamidine hydrochloride in Biological Systems
Abstract
This technical guide provides a comprehensive analysis of the probable mechanism of action of 2-Chloro-6-fluoro-benzamidine hydrochloride, a halogenated benzamidine derivative. While specific literature on this particular molecule is sparse, this document synthesizes the extensive knowledge of the broader class of benzamidine derivatives to propose a detailed and scientifically grounded mechanism. Benzamidines are well-established as competitive inhibitors of serine proteases, a large family of enzymes crucial in numerous physiological and pathological processes. This guide will delve into the molecular interactions governing this inhibition, the likely role of the chloro and fluoro substituents in modulating activity, and provide detailed experimental protocols for researchers investigating similar compounds. The intended audience for this guide includes researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-function relationships of benzamidine-based enzyme inhibitors.
Introduction: The Therapeutic Potential of Benzamidine Derivatives
Benzamidine and its derivatives have long been a focal point in medicinal chemistry due to their potent and selective inhibition of serine proteases.[1][2] These enzymes, characterized by a highly reactive serine residue in their active site, play pivotal roles in processes ranging from blood coagulation and digestion to inflammation and cellular signaling.[1][2] Dysregulation of serine protease activity is implicated in a multitude of diseases, including thrombosis, pancreatitis, and cancer, making them attractive targets for therapeutic intervention.
This compound emerges from this class of compounds as a molecule of interest, featuring halogen substitutions that are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] This guide will elucidate the foundational mechanism of benzamidine-mediated serine protease inhibition and extrapolate these principles to understand the specific contributions of the 2-chloro and 6-fluoro substitutions.
The Core Mechanism: Competitive Inhibition of Serine Proteases
The primary mechanism of action for benzamidine derivatives is competitive inhibition of trypsin-like serine proteases.[2][5] These proteases preferentially cleave peptide bonds C-terminal to basic amino acids like arginine and lysine. The efficacy of benzamidines as inhibitors stems from their structural mimicry of the arginine side chain.[1]
Arginine Mimicry and Binding to the S1 Specificity Pocket
The defining feature of trypsin-like serine proteases is a deep, negatively charged S1 specificity pocket in the active site, which accommodates the positively charged side chains of arginine or lysine residues of the substrate.[1][6] The bottom of this pocket contains a conserved aspartate residue (Asp189 in trypsin) that forms a salt bridge with the guanidinium group of arginine.[1][5]
Benzamidine, with its positively charged amidinium group, acts as an effective arginine mimetic.[1][6] It binds reversibly within the S1 pocket, with the amidinium group forming a strong ionic interaction with the carboxylate of the aspartate residue.[5] This binding event physically obstructs the entry of the natural substrate into the active site, thereby preventing catalysis.[7]
Diagram 1: Proposed Binding of 2-Chloro-6-fluoro-benzamidine in the S1 Pocket of a Trypsin-like Serine Protease
Caption: Proposed binding mode of 2-Chloro-6-fluoro-benzamidine in the S1 pocket.
The Role of Halogen Substituents: A Hypothesis for Enhanced Activity
The presence of chloro and fluoro groups at the 2 and 6 positions of the benzamidine ring likely plays a significant role in modulating its inhibitory activity.
-
Increased Affinity through Halogen Bonding: Halogen atoms, particularly chlorine, bromine, and iodine, can act as Lewis acids and form non-covalent interactions known as halogen bonds with Lewis basic atoms like oxygen and nitrogen in the protein backbone or side chains.[8][9] The chlorine atom at the 2-position of the inhibitor could potentially form a halogen bond with a backbone carbonyl oxygen within the S1 pocket, such as that of Serine 190, thereby increasing the binding affinity.[8]
-
Modulation of Electronic Properties and Hydrophobicity: The electron-withdrawing nature of chlorine and fluorine can influence the electronic distribution of the benzene ring, potentially affecting the pKa of the amidinium group and its interaction with the aspartate residue.[3] Furthermore, these halogen substituents increase the hydrophobicity of the molecule, which can lead to more favorable hydrophobic interactions with the nonpolar residues lining the S1 pocket, such as Glycine 216 and Glycine 226.[3][5]
-
Conformational Restriction: The ortho-substituents can sterically hinder the rotation of the benzene ring, locking the molecule in a conformation that is more favorable for binding to the active site. This pre-organization can reduce the entropic penalty of binding, leading to a higher affinity.
Experimental Validation: A Step-by-Step Guide to a Serine Protease Inhibition Assay
To validate the proposed mechanism and quantify the inhibitory potency of this compound, a standard in vitro enzyme inhibition assay can be performed. The following protocol is a representative example using bovine trypsin and a chromogenic substrate.
Materials and Reagents
-
Bovine Trypsin (e.g., TPCK-treated to inactivate chymotrypsin)
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of bovine trypsin in 1 mM HCl.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of L-BAPNA in DMSO.
-
Prepare the Tris-HCl assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add increasing concentrations of this compound (prepared by serial dilution of the stock solution in assay buffer). Include a control well with no inhibitor.
-
Add a fixed concentration of bovine trypsin to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the enzymatic reaction by adding a fixed concentration of the L-BAPNA substrate to all wells.
-
Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The increase in absorbance corresponds to the production of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the substrate concentration for different inhibitor concentrations (if determining the mode of inhibition). For competitive inhibition, the Vmax will remain the same, while the apparent Km will increase with increasing inhibitor concentration.[10][11]
-
To determine the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
The inhibitor constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.[12]
-
Diagram 2: Experimental Workflow for Serine Protease Inhibition Assay
Caption: Workflow for determining the inhibitory potency of the compound.
Quantitative Data and Structure-Activity Relationship (SAR)
Table 1: Inhibitor Constants (Ki) of Various Benzamidine Derivatives against Serine Proteases
| Compound | Target Enzyme | Ki (µM) | Reference |
| Benzamidine | Trypsin | 10 - 40 | [5] |
| Benzamidine | Plasmin | 350 | [2] |
| Benzamidine | Thrombin | 220 | [2] |
| p-Aminobenzamidine | Trypsin | 6.1 | [13] |
| p-Aminobenzamidine | Thrombin | 65 | [13] |
| Pentamidine | Plasmin | 2.1 ± 0.8 | [6] |
| Pentamidine | Thrombin | 4.5 ± 2.3 | [6] |
The data in Table 1 demonstrates that substitutions on the benzamidine ring can significantly impact inhibitory potency and selectivity. For instance, the addition of an amino group at the para-position (p-aminobenzamidine) increases the affinity for trypsin.[13] The bivalent nature of pentamidine leads to even greater potency against plasmin and thrombin.[6] It is therefore highly probable that the chloro and fluoro substituents of this compound will also confer a unique inhibitory profile.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel serine protease inhibitors. Based on the well-established mechanism of action of benzamidine derivatives, it is proposed that this compound acts as a competitive inhibitor, targeting the S1 specificity pocket of trypsin-like serine proteases. The halogen substituents are hypothesized to enhance binding affinity through a combination of halogen bonding, modulation of electronic properties, and conformational restriction.
Future research should focus on the experimental validation of this proposed mechanism. This includes determining the Ki values of this compound against a panel of serine proteases to establish its potency and selectivity profile. Co-crystallization of the compound with target proteases would provide definitive structural evidence of its binding mode and the specific interactions of the halogen atoms.[14] Furthermore, evaluating its efficacy in cell-based assays and in vivo models of diseases where serine proteases are dysregulated will be crucial in assessing its therapeutic potential.
References
- Stroud, R.M., et al. (1995). Crystal structure of beta-trypsin in complex with benzamidine.
- Mares-Guia, M., & Shaw, E. (1965). The specific inactivation of trypsin by chemical modification of the active site. Journal of Biological Chemistry, 240(4), 1579-1585.
- Evans, S. A., Olson, S. T., & Shore, J. D. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. Journal of Biological Chemistry, 257(6), 3014-3017.[13]
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[2]
- Powers, J. C., & Harper, J. W. (1986). Inhibitors of serine proteinases. In Proteinase inhibitors (pp. 55-152). Elsevier.
- Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, refined geometry and comparison with other trypsin structures. Journal of Molecular Biology, 98(4), 693-717.
- Krieger, M., Kay, L. M., & Stroud, R. M. (1974). Structure and specific binding of trypsin: comparison of inhibited derivatives and a model for substrate binding. Journal of Molecular Biology, 83(2), 209-230.
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine. European Journal of Biochemistry, 6(3), 502-506.
- Monroe, D. M., Sherrill, G. B., & Roberts, H. R. (1988). Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases. Analytical Biochemistry, 172(2), 427-435.[16]
- Wilmouth, R. C., et al. (2002). Crystal structure reveals basis for the inhibitor resistance of human brain trypsin. Journal of Molecular Biology, 315(5), 1151-1161.[14]
- Nishimura, Y., et al. (1994). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research, 85(7), 726-732.[17][18]
- Lu, W., et al. (2017). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 60(4), 1338-1363.[8]
- Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757.
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- University College London. (n.d.). Enzyme inhibitors. UCL. [Link][12]
- MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. MEROPS. [Link][5]
- Boeckler, F. M., & Tondera, K. (2017). Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study.
- Wikipedia. (n.d.). Competitive inhibition. Wikipedia. [Link][7]
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- Guryanov, I., et al. (2020). Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms. European Journal of Medicinal Chemistry, 185, 111825.[4]
- Rendina, A. R., et al. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 24(1), 123.[9]
- ACS Pharmacology & Translational Science. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
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Potential Therapeutic Targets of 2-Chloro-6-fluoro-benzamidine hydrochloride: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of 2-Chloro-6-fluoro-benzamidine hydrochloride. As a member of the benzamidine class of compounds, its core mechanism is predicted to revolve around the inhibition of serine proteases, a large family of enzymes implicated in a multitude of physiological and pathological processes. The strategic placement of chloro and fluoro groups on the benzamidine scaffold is anticipated to significantly influence its potency and selectivity. This document will delve into the primary and speculative targets of this compound, offering a scientifically grounded rationale for each. Furthermore, we will present detailed, field-proven methodologies for the precise identification and validation of these molecular targets, empowering researchers and drug development professionals to unlock the full therapeutic potential of this promising molecule.
Introduction: The Rationale for Investigating this compound
Benzamidine and its derivatives have long been a focal point in medicinal chemistry due to their established role as competitive inhibitors of serine proteases.[1] These enzymes, characterized by a highly conserved catalytic triad featuring a serine residue, are pivotal in a vast array of biological functions, including digestion, blood coagulation, fibrinolysis, and immune responses.[1] Dysregulation of serine protease activity is a hallmark of numerous diseases, such as thrombosis, inflammatory disorders, cancer, and viral infections, making them attractive targets for therapeutic intervention.
This compound distinguishes itself through the presence of halogen substituents on the phenyl ring. Halogenation is a well-established strategy in drug design to modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity for its target. The electron-withdrawing nature of chlorine and fluorine atoms can alter the electronic distribution of the benzamidine core, potentially enhancing its interaction with the active site of target enzymes. This guide will explore the most probable therapeutic targets for this specific compound, drawing upon the established pharmacology of benzamidines and the known influence of halogenation.
Primary Therapeutic Targets: The Serine Protease Family
The primary and most extensively documented targets for benzamidine derivatives are the trypsin-like serine proteases.[2] These enzymes possess a deep, negatively charged S1 pocket that accommodates the positively charged side chains of arginine and lysine residues of their substrates. The cationic amidinium group of benzamidine acts as a mimic of these side chains, allowing it to bind competitively and reversibly to the active site.[1]
Coagulation Cascade Enzymes: Thrombin and Factor Xa
The coagulation cascade is a tightly regulated series of proteolytic activations culminating in the formation of a fibrin clot. Thrombin (Factor IIa) and Factor Xa are central serine proteases in this cascade and are prime targets for anticoagulant therapies.[3]
-
Thrombin: This enzyme is the final protease in the coagulation cascade, responsible for converting fibrinogen to fibrin. Benzamidine derivatives have been extensively studied as thrombin inhibitors.[4][5] The 2-chloro-6-fluoro substitution pattern on the phenyl ring is structurally similar to that found in other potent thrombin inhibitors, suggesting that this compound is a likely candidate for thrombin inhibition.[6]
-
Factor Xa (FXa): Positioned at the convergence of the intrinsic and extrinsic coagulation pathways, FXa is responsible for the conversion of prothrombin to thrombin. It is another well-validated target for anticoagulants. The design of benzamidine-type inhibitors for FXa is an active area of research.[7][8]
Therapeutic Implications: Inhibition of thrombin and/or FXa can be therapeutically beneficial in the prevention and treatment of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.
Fibrinolytic System: Plasmin
The fibrinolytic system is responsible for the breakdown of fibrin clots, and its primary enzyme is the serine protease plasmin. Benzamidine and its derivatives are known inhibitors of plasmin.[9][10]
Therapeutic Implications: While potent plasmin inhibition is generally not a primary therapeutic goal, as it could lead to a pro-thrombotic state, selective modulation of the fibrinolytic system can be relevant in certain pathologies. More importantly, understanding the off-target effects on plasmin is crucial when developing selective inhibitors for other serine proteases.
Other Trypsin-like Serine Proteases
-
Trypsin: A digestive enzyme, trypsin is the archetypal serine protease and is strongly inhibited by benzamidine.[11] While not a primary therapeutic target for systemic drugs, its inhibition is a key indicator of the compound's activity against this class of enzymes.
-
Urokinase-type Plasminogen Activator (uPA): uPA is a serine protease involved in tissue remodeling and cell migration. Its overexpression is associated with tumor invasion and metastasis, making it a target in oncology.[12]
The inhibitory potential of this compound against these proteases is summarized in the table below. It is important to note that while the general class of benzamidines inhibits these enzymes, the specific inhibition constants (Ki) for this particular compound are not publicly available and would need to be determined experimentally.
| Potential Target | Biological Process | Potential Therapeutic Indication |
| Thrombin | Blood Coagulation | Thrombosis, Stroke |
| Factor Xa | Blood Coagulation | Thrombosis, Stroke |
| Plasmin | Fibrinolysis | (Primarily for off-target profiling) |
| Trypsin | Digestion | (Biochemical benchmark) |
| uPA | Tissue Remodeling, Cell Migration | Cancer Metastasis |
Speculative and Non-Canonical Therapeutic Targets
While serine proteases represent the most probable targets, the unique structural features of this compound may confer activity against other, less conventional targets.
Neuropilin-2 (Nrp2)
Neuropilins are transmembrane receptors involved in neuronal guidance and angiogenesis. Nrp2, in particular, has been implicated in tumor metastasis. A recent study has reported the discovery of a novel benzamidine-based inhibitor that competitively blocks the binding of VEGF-C to Nrp2.[13] This finding opens up an exciting, non-protease-mediated avenue for the therapeutic application of benzamidine derivatives.
Therapeutic Implications: Inhibition of the VEGF-C/Nrp2 signaling axis could be a promising strategy for anti-angiogenic and anti-metastatic cancer therapies.
Viral Proteases and Host Proteases in Infectious Diseases
Benzamidine derivatives have been reported to exhibit antiviral activity, for instance, against influenza virus.[14][15] The proposed mechanism often involves the inhibition of virus-induced inflammation, a process that is heavily reliant on host serine proteases.[15] Additionally, some viruses encode their own proteases that are essential for their replication, and these could be potential targets.
Therapeutic Implications: Depending on the specific virus, this compound could act as a direct antiviral agent by inhibiting viral proteases or as a host-directed therapy by modulating the host's inflammatory response to infection.
Anticancer Activity
While the anticancer activity of some benzamidine derivatives is linked to the inhibition of proteases like uPA, other mechanisms may be at play. The broader class of benzimidazole derivatives (note the different core structure) has been shown to exert anticancer effects through various mechanisms, including microtubule disruption. While a direct extrapolation is not possible, it warrants an open-minded approach when investigating the anticancer potential of this compound.
Methodologies for Target Identification and Validation
The identification and validation of the specific molecular targets of this compound are critical steps in its development as a therapeutic agent. The following section outlines robust, self-validating experimental protocols to achieve this.
Target Deconvolution using Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[16]
Workflow Diagram:
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An In-depth Technical Guide to 2-Chloro-6-fluoro-benzamidine hydrochloride: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive review of the existing literature on 2-Chloro-6-fluoro-benzamidine hydrochloride, a halogenated aromatic amidine with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and putative biological activities.
Introduction: The Significance of Substituted Benzamidines
Benzamidine and its derivatives are a well-established class of compounds in medicinal chemistry, primarily recognized for their ability to act as competitive inhibitors of serine proteases.[1][2] The amidine functional group, being a strong base, can mimic the guanidinium group of arginine, allowing it to interact with the aspartate residue in the S1 pocket of enzymes like trypsin and thrombin.[3] The strategic placement of substituents on the benzene ring can significantly modulate the inhibitory potency and selectivity of these compounds. Halogen atoms, in particular, can introduce favorable electronic and steric interactions, including halogen bonding, which can enhance binding affinity to target proteins.[3] this compound, with its distinct substitution pattern, represents a promising scaffold for the development of novel therapeutic agents.
Physicochemical Properties and Characterization
| Property | Value | Source |
| CAS Number | 1170884-07-7 | [4][5][6] |
| Molecular Formula | C₇H₇Cl₂FN₂ | [4] |
| Molecular Weight | 209.05 g/mol | [4] |
| Appearance | Light brown solid (predicted) | |
| Storage Conditions | Sealed in dry, room temperature or at 0-8 °C | [4] |
| Purity | ≥ 98% (typical for commercial samples) | |
| SMILES Code | N=C(N)C1=C(F)C=CC=C1Cl.[H]Cl | [4] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amidinium group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro and fluoro substituents. For comparison, the ¹H NMR spectrum of the related 2-chlorobenzamide shows aromatic protons in the range of 7.3-7.8 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). The chemical shifts will be indicative of the electronic environment created by the halogen substituents.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the free base (C₇H₆ClFN₂) at m/z ≈ 171.02, with a characteristic isotopic pattern due to the presence of chlorine.
Synthesis of this compound
The synthesis of this compound can be logically approached from its corresponding nitrile precursor, 2-chloro-6-fluorobenzonitrile. A well-established method for the conversion of nitriles to amidines is the Pinner reaction.[8][9][10][11][12]
Figure 1: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of the Pinner Salt (Ethyl 2-chloro-6-fluorobenzimidate hydrochloride)
-
Preparation: Dry all glassware thoroughly. To a solution of 2-chloro-6-fluorobenzonitrile (1 equivalent) in anhydrous ethanol (or another suitable alcohol) and an inert solvent like diethyl ether or dichloromethane, cool the mixture to 0°C in an ice bath.[8][10]
-
Reaction: Bubble dry hydrogen chloride gas through the cooled solution with stirring. The reaction is typically continued until saturation or until the formation of a precipitate is complete.[8][10] The Pinner salt will precipitate out of the solution.
-
Isolation: Collect the precipitated Pinner salt by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Conversion to this compound
-
Ammonolysis: Suspend the crude Pinner salt from Step 1 in a solution of ammonia in an alcohol (e.g., ethanolic ammonia) or treat with an ammonium salt like ammonium chloride.[8]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound.
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is limited in the public domain, the extensive literature on substituted benzamidines allows for a well-grounded hypothesis of its potential therapeutic applications.
Serine Protease Inhibition
Substituted benzamidines are known to be potent, reversible inhibitors of serine proteases.[13][14] These enzymes play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer metastasis. The positively charged amidinium group of benzamidines interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of trypsin-like serine proteases.[3]
The presence of halogen substituents on the benzene ring can significantly influence the inhibitory activity.[3] The electron-withdrawing nature of chlorine and fluorine can affect the pKa of the amidine group, while their steric bulk and ability to form halogen bonds can lead to enhanced binding affinity and selectivity for specific proteases.[3]
Figure 2: Putative mechanism of serine protease inhibition.
Anticancer Potential
Recent studies on structurally related fluorobenzamidine derivatives have demonstrated significant antitumor activity.[13][15] For instance, a novel bithiophene-fluorobenzamidine derivative was shown to have pro-apoptotic and anti-metastatic effects in breast cancer models.[13] The proposed mechanisms involve the modulation of key cell cycle and apoptosis regulators such as CDK1, HER2, p53, p21, and caspases.[13] Another study on a fluorobenzamidine derivative in a colorectal cancer model highlighted its ability to induce apoptosis through both extrinsic (FasL, TRAIL) and intrinsic (Bcl-2, survivin) pathways.[15]
Given these findings, it is plausible that this compound may also exhibit anticancer properties, potentially through the inhibition of proteases involved in tumor progression and metastasis, or through direct effects on cancer cell signaling pathways.
Safety and Handling
Based on the safety data sheets of related compounds, this compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[16][17][18] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion and Future Directions
This compound is a versatile chemical entity with considerable, yet largely unexplored, potential in drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features strongly suggest a role as a serine protease inhibitor. The promising anticancer activities of related fluorobenzamidine derivatives further underscore the therapeutic potential of this compound class.
Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro screening against a panel of serine proteases would provide valuable information on its inhibitory profile and selectivity. Furthermore, evaluation of its antiproliferative activity against various cancer cell lines is warranted to explore its potential as an anticancer agent. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.
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The Strategic Intermediate: A Technical Guide to 2-Chloro-6-fluoro-benzamidine Hydrochloride
An In-depth Exploration of its Synthesis, Properties, and Applications in Modern Chemistry
Introduction
In the landscape of modern synthetic chemistry, certain molecules emerge as pivotal intermediates, unlocking pathways to a diverse array of functional compounds. 2-Chloro-6-fluoro-benzamidine hydrochloride is one such molecule. While its specific discovery and a detailed historical narrative remain nuanced within the broader context of medicinal and agrochemical research, its significance lies in its versatile role as a building block. This technical guide provides an in-depth analysis of its chemical properties, a plausible synthetic pathway, and its established applications, offering valuable insights for researchers, scientists, and professionals in drug development and material science.
The unique structural features of this compound, namely the presence of both chlorine and fluorine atoms on the benzene ring, impart distinct reactivity and selectivity. This makes it a highly sought-after precursor in the synthesis of bioactive molecules, particularly in the development of targeted therapeutic agents and potent agrochemicals.[1] Its hydrochloride salt form enhances solubility, a crucial attribute for its utility in various experimental and industrial settings.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below:
| Property | Value | Source |
| CAS Number | 1170884-07-7 | [1] |
| Molecular Formula | C₇H₆ClFN₂·HCl | [1] |
| Molecular Weight | 209.05 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| Purity | ≥ 98% (Assay) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Proposed Synthesis Pathway
The proposed multi-step synthesis is as follows:
-
Oxidation of 2-Chloro-6-fluorotoluene: The synthesis likely commences with the oxidation of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde. This transformation is a common and critical step in functionalizing the methyl group of toluene derivatives.[2]
-
Oximation of 2-Chloro-6-fluorobenzaldehyde: The resulting aldehyde is then converted to its corresponding oxime, 2-chloro-6-fluorobenzaldehyde oxime. This reaction typically involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base.
-
Formation of the Amidine Hydrochloride: The final step involves the conversion of the oxime to the target benzamidine hydrochloride. This can be achieved through various methods, with a common approach being the reduction of the oxime followed by treatment with ammonia and subsequent acidification to form the hydrochloride salt.
Below is a detailed, step-by-step experimental protocol for this proposed synthesis.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene
-
Rationale: The oxidation of the methyl group to an aldehyde is a key transformation. Various oxidizing agents can be employed, with methods like the use of chromyl chloride (Étard reaction) being a classic approach.[2] A more modern and environmentally benign alternative could involve catalytic oxidation. A patent describes a method involving chlorination under illumination followed by hydrolysis.[3]
-
Procedure (Illustrative, based on patented methods):
-
2-chloro-6-fluorotoluene is subjected to chlorination under UV illumination to form 2-chloro-6-fluorobenzylidene chloride.[3]
-
The reaction progress is monitored by gas chromatography to ensure the consumption of the starting material.
-
The resulting dichloride is then hydrolyzed, for instance, using a solid superacid catalyst and water at elevated temperatures.[3]
-
The product, 2-chloro-6-fluorobenzaldehyde, is then purified by distillation under reduced pressure.
-
Step 2: Synthesis of 2-Chloro-6-fluorobenzaldehyde Oxime
-
Rationale: The conversion of an aldehyde to an oxime is a standard and high-yielding reaction, proceeding through the nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.
-
Procedure:
-
Dissolve 2-chloro-6-fluorobenzaldehyde in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to neutralize the liberated HCl.
-
The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC).
-
The product, 2-chloro-6-fluorobenzaldehyde oxime, is then isolated by filtration or extraction.
-
Step 3: Synthesis of this compound
-
Rationale: The conversion of an oxime to an amidine is a more complex transformation. One plausible route involves the reduction of the oxime to the corresponding amine, which is then converted to the amidine. A more direct method, the Pinner reaction, starts from the corresponding nitrile. Given the likely industrial synthesis routes, a process starting from 2-chloro-6-fluorobenzonitrile is also highly probable. The Pinner synthesis involves treating a nitrile with an alcohol in the presence of hydrogen chloride gas to form an imino ether hydrochloride (Pinner salt), which then reacts with ammonia to give the amidine.
-
Procedure (Pinner Synthesis from 2-Chloro-6-fluorobenzonitrile):
-
Dry hydrogen chloride gas is bubbled through a solution of 2-chloro-6-fluorobenzonitrile in an anhydrous alcohol (e.g., ethanol) at low temperature (0-5 °C).
-
The resulting imino ether hydrochloride precipitates and is isolated by filtration.
-
The isolated Pinner salt is then treated with a solution of ammonia in alcohol.
-
The reaction mixture is stirred, and the resulting 2-Chloro-6-fluoro-benzamidine is formed.
-
The final product is isolated as the hydrochloride salt by precipitation and filtration, followed by drying.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from 2-chloro-6-fluorotoluene.
Caption: Applications of this compound.
Conclusion
This compound stands as a testament to the pivotal role of strategic intermediates in advancing chemical synthesis and enabling the development of novel products. While its own history is interwoven with the broader progress of applied chemistry, its value is clearly demonstrated through its diverse applications. The unique combination of reactive functional groups and halogen substituents makes it an indispensable tool for medicinal chemists, agrochemical scientists, and researchers in related fields. A thorough understanding of its properties and synthetic pathways, as outlined in this guide, is crucial for harnessing its full potential in the creation of next-generation pharmaceuticals, crop protection agents, and research tools.
References
- PubChem. (n.d.). 2-chloro-6-fluoro-N-(oxolan-3-yl)benzamide.
- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
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The Strategic Role of 2-Chloro-6-fluoro-benzamidine Hydrochloride in Modern Drug Discovery: A Technical Guide
For Immediate Release
[CITY, STATE] – In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in drug discovery programs. Among the vast arsenal of chemical building blocks, 2-Chloro-6-fluoro-benzamidine hydrochloride has emerged as a versatile and highly valuable scaffold, particularly in the development of targeted therapies for cancer and viral infections. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core biological relevance and preliminary screening considerations for this compound, not as a therapeutic agent in itself, but as a pivotal intermediate in the synthesis of potent, next-generation inhibitors.
Introduction: The Chemical Appeal of this compound
This compound is a substituted benzamidine derivative with the chemical formula C₇H₇Cl₂FN₂. Its strategic importance in medicinal chemistry is underscored by several key structural features. The presence of both chloro and fluoro substituents on the benzene ring provides a unique electronic and steric profile, enhancing its reactivity and selectivity in the synthesis of more complex bioactive molecules.[1] The benzamidine moiety itself is a well-established pharmacophore known to interact with a variety of biological targets, particularly serine proteases.
While direct, extensive biological screening data for this compound is not widespread in public literature, its utility is powerfully demonstrated through the potent biological activities of the compounds derived from it. This guide will, therefore, focus on the biological activities of these derivatives to infer the potential and strategic applications of the parent compound.
Inferred Biological Activity from Derivative Classes
The primary value of this compound lies in its role as a precursor to a range of bioactive molecules. Analysis of the literature reveals its significant contribution to the development of kinase inhibitors and antiviral agents.
Kinase Inhibitors in Oncology
The 2-chloro-6-fluorophenyl motif, readily introduced via this compound, is a recurring feature in a number of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
One prominent class of derivatives are benzimidazole-based kinase inhibitors. The synthesis of these compounds often involves the condensation of a diamine with a benzamidine derivative. The resulting 2-substituted benzimidazoles have shown significant inhibitory activity against a range of kinases. For instance, derivatives bearing the 2-chloro-6-fluorophenyl group have been investigated as inhibitors of protein kinase CK1 delta, which is implicated in cancer and neurodegenerative diseases.
Antiviral Agents
The benzimidazole scaffold, often constructed using benzamidine precursors, is also a cornerstone in the development of antiviral therapeutics. Notably, derivatives of 2-chlorobenzimidazole have demonstrated activity against a range of viruses.
For example, 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles have been synthesized and evaluated as potential agents for human cytomegalovirus (HCMV) infections.[1] In these molecules, the 2-chloro substituent is a critical component for antiviral activity. The synthesis of such compounds underscores the utility of this compound as a starting point for generating libraries of potential antiviral candidates.
Preliminary Screening Data for Key Derivatives
While screening data for the parent compound is scarce, the following table summarizes the biological activity of representative derivatives synthesized using the 2-chloro-6-fluorophenyl scaffold. This data provides a strong rationale for the use of this compound in drug discovery campaigns targeting these and related enzymes and viruses.
| Derivative Class | Specific Compound Example | Target | Biological Activity (IC50) | Reference |
| Benzimidazole Antivirals | 2-Chloro-5,6-dibromo-1-beta-D-ribofuranosylbenzimidazole | Human Cytomegalovirus (HCMV) | ~4 µM | [1] |
| Benzimidazole Antivirals | 2-Chloro-5,6-diiodo-1-beta-D-ribofuranosylbenzimidazole | Human Cytomegalovirus (HCMV) | ~2 µM | [1] |
Experimental Protocols: A Blueprint for Utilization
The true value of a chemical intermediate is realized through its successful incorporation into synthetic workflows. Below are representative protocols for the synthesis and evaluation of bioactive derivatives from a 2-chloro-6-fluorobenzamidine precursor.
General Synthesis of 2-(2-Chloro-6-fluorophenyl)-1H-benzimidazoles
This protocol outlines a general method for the condensation reaction to form the benzimidazole core.
Materials:
-
This compound
-
Substituted 1,2-diaminobenzene
-
Ethanol or similar solvent
-
Acid catalyst (e.g., acetic acid)
Procedure:
-
Dissolve equimolar amounts of this compound and the selected 1,2-diaminobenzene in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a multi-well plate, add the inhibitor dilutions, the target kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While not a therapeutic agent itself, its unique chemical attributes make it an invaluable starting material for the synthesis of potent and selective inhibitors of key biological targets in oncology and virology. The insights gleaned from the biological activities of its derivatives provide a compelling rationale for its continued and expanded use in the development of novel therapeutics. As our understanding of disease pathways deepens, the demand for versatile and strategically functionalized chemical scaffolds like this compound will undoubtedly continue to grow, paving the way for the next generation of life-saving medicines.
References
[1] Townsend, L. B., Drach, J. C., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 811-818. [Link]
Sources
Structural Elucidation of 2-Chloro-6-fluoro-benzamidine Hydrochloride and Its Analogs: A Multi-Technique Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. 2-Chloro-6-fluoro-benzamidine hydrochloride is a versatile chemical intermediate crucial for synthesizing various bioactive molecules, including enzyme inhibitors and potential therapeutics for conditions like cancer and infectious diseases.[1][2] Its unique halogen substitution pattern enhances reactivity and selectivity, making it a valuable building block.[1] This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound and its analogs, moving beyond simple data reporting to explain the causality behind analytical choices. We will detail an integrated, self-validating system of spectroscopic and chromatographic techniques, ensuring the highest degree of scientific integrity.
The Analytical Imperative: Beyond a Single Spectrum
Structural elucidation in a regulated pharmaceutical environment is not a linear process but an orthogonal, multi-technique confirmation. While a single technique might provide a piece of the puzzle, absolute structural confirmation relies on the convergence of data from multiple, independent analytical methods. This approach is critical for identifying the correct isomer, characterizing impurities, and creating a robust data package for regulatory submission.[3][4] The strategy outlined herein combines chromatographic separation with definitive spectroscopic analysis to build an unassailable structural case.
Physicochemical Characteristics
A foundational understanding of the molecule's basic properties is the first step in any analytical strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFN₂·HCl | [1] |
| Molecular Weight | 209.05 g/mol | [1] |
| Appearance | Light brown to off-white solid/powder | [1][2] |
| Purity (Typical) | ≥ 97-98% | [1][2] |
| Storage Conditions | 0-8 °C | [1][2] |
| CAS Number | 1170884-07-7 | [1] |
Core Spectroscopic Techniques for Structural Confirmation
Spectroscopy provides the most detailed information regarding a molecule's atomic composition and connectivity. For 2-Chloro-6-fluoro-benzamidine, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The "Gold Standard"
NMR spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule.[5][6][7] It exploits the magnetic properties of atomic nuclei to reveal the chemical environment, proximity, and connectivity of atoms.[5][8]
Causality Behind NMR Choices:
-
¹H NMR is the starting point for its high sensitivity and the ubiquity of hydrogen in organic molecules.[7] It provides initial information on the types and ratios of protons present.
-
¹³C NMR complements the proton data, confirming the number of unique carbon environments. While less sensitive than ¹H NMR, its wide chemical shift range prevents signal overlap.[7]
-
¹⁹F NMR is not optional but mandatory for this class of compounds. It provides direct, unambiguous evidence of the fluorine atom's presence and its chemical environment, which is critical for distinguishing it from other halogenated analogs.
-
2D NMR (e.g., COSY, HSQC) is employed to definitively establish bond connectivities (e.g., which proton is attached to which carbon), removing ambiguity from 1D spectra interpretation.[5]
-
Sample Preparation: Accurately weigh 10-20 mg of 2-Chloro-6-fluoro-benzamidine HCl and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.[6] The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt and its exchangeable protons (NH₂) are often visible.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.
-
¹H NMR (in DMSO-d₆):
-
Aromatic Region (7.0-8.0 ppm): A complex multiplet pattern corresponding to the 3 protons on the benzene ring. The electron-withdrawing effects of the chlorine and fluorine atoms will shift these protons downfield.[9]
-
Amidine Protons (~8.5-9.5 ppm): Two broad signals corresponding to the -NH₂ protons of the amidine group and the HCl proton. Their chemical shift can be variable and concentration-dependent.
-
-
¹⁹F NMR: A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. Its chemical shift provides a unique fingerprint for the compound.[10]
Mass Spectrometry (MS): Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula of a compound. It is also invaluable for identifying impurities and degradation products.[4]
Causality Behind MS Choices:
-
High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass to provide the exact mass of the molecule with high precision (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula, confirming the presence of C, H, Cl, F, and N in the correct ratios.
-
Electrospray Ionization (ESI) is the preferred ionization technique because it is a "soft" method that typically produces an abundant protonated molecular ion [M+H]⁺ with minimal fragmentation.[5] This is crucial for confirming the molecular weight.
-
Isotopic Pattern Analysis is essential. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a characteristic [M+H]⁺ and [M+H+2]⁺ isotopic pattern, providing definitive evidence for a single chlorine atom in the structure.[11]
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like a mixture of acetonitrile and water.[12]
-
Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Introduce the sample via a short chromatographic run (e.g., using a C18 column) to separate it from any salts or non-volatile impurities before it enters the mass spectrometer.
-
MS Acquisition: Acquire data in positive ion ESI mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the monoisotopic mass of the [M+H]⁺ ion.
-
Compare the measured exact mass to the theoretical mass for C₇H₇ClFN₂⁺ to confirm the elemental composition.
-
Analyze the isotopic pattern to confirm the presence of one chlorine atom.
-
Chromatographic Purity and Separation of Analogs
While spectroscopy confirms the structure, chromatography is essential for assessing its purity and separating it from closely related analogs or impurities.[3][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power and sensitivity.[4][5]
Causality Behind HPLC Method Design:
-
Reversed-Phase Chromatography (e.g., C18 column) is the logical first choice as it is highly effective for separating moderately polar organic compounds like benzamidines.
-
A Diode Array Detector (DAD) is selected over a simple UV detector to provide spectral information across a range of wavelengths. This helps in peak tracking during method development and can help distinguish between impurities that co-elute.
-
Gradient Elution (varying the mobile phase composition over time) is often necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted with good peak shape in a reasonable time.
| Parameter | Condition | Rationale |
| Instrumentation | HPLC with Gradient Pump, Autosampler, Column Oven, DAD | Standard for pharmaceutical analysis.[12] |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose column with good resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic modifier for good peak shape of the basic amidine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent with good UV transparency. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min, hold for 5 min | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | DAD, 254 nm | Aromatic compounds typically absorb strongly at this wavelength. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase.[12] |
Definitive 3D Structure: Single-Crystal X-ray Crystallography
For absolute, unequivocal proof of structure, including stereochemistry and the precise 3D arrangement of atoms, single-crystal X-ray crystallography is the definitive technique.[14] It provides a three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, and bond angles can be determined.[14]
-
Crystal Growth (The Crucial Step): This is often the most challenging part. It involves slowly evaporating a saturated solution of the purified compound in a suitable solvent or solvent system until high-quality, single crystals form.
-
Crystal Selection and Mounting: A suitable crystal (typically <0.5 mm, with no visible defects) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an intense beam of monochromatic X-rays in a diffractometer. The crystal is rotated, and the diffraction pattern (the angles and intensities of the scattered X-rays) is recorded by a detector.[14]
-
Structure Solution and Refinement: The diffraction data is processed computationally to generate an initial electron density map. An atomic model is fitted to this map and then refined to achieve the best possible fit with the experimental data, yielding the final crystal structure.[15]
Integrated Strategy and Visualization
The power of this approach lies in the integration of these techniques. The workflow is designed to be self-validating, where each step confirms and builds upon the last.
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The Synthetic Cornerstone: A Technical Guide to the Applications of 2-Chloro-6-fluoro-benzamidine hydrochloride in Medicinal Chemistry
Introduction: Unveiling the Potential of a Halogenated Benzamidine
In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. Among the vast arsenal of building blocks available to medicinal chemists, halogenated aromatic compounds hold a privileged position due to their unique electronic properties and their ability to serve as versatile synthetic handles. 2-Chloro-6-fluoro-benzamidine hydrochloride is a prime exemplar of such a scaffold, offering a unique combination of steric and electronic features that have been leveraged in the synthesis of a variety of biologically active molecules.[1] This technical guide provides an in-depth exploration of the pivotal role of this compound in the synthesis of bioactive compounds, with a focus on key research findings that underscore its utility for researchers, scientists, and drug development professionals. We will delve into specific applications, providing detailed experimental protocols and the underlying scientific rationale for the synthetic strategies employed.
The presence of both chlorine and fluorine atoms on the phenyl ring of this compound imparts distinct reactivity and conformational preferences. The electron-withdrawing nature of the halogens influences the reactivity of the benzamidine moiety, while their steric bulk can direct the orientation of substituents in the final products. This unique substitution pattern has made it a valuable intermediate in the development of targeted therapies, particularly in the realms of oncology and infectious diseases.[1][2]
Core Application: Synthesis of Substituted Pyrimidines as Kinase Inhibitors
A significant body of research highlights the utility of this compound in the construction of substituted pyrimidine rings, a core scaffold in numerous kinase inhibitors.[3] Pyrimidines are a class of heterocyclic compounds that are integral to the structure of nucleic acids and are known to possess a wide spectrum of biological activities, including anticancer and antimicrobial properties.[4][5] The general strategy for synthesizing 4,6-disubstituted-2-aminopyrimidines involves the cyclocondensation of a benzamidine derivative with a 1,3-dicarbonyl compound or its equivalent.[6]
Synthetic Workflow: From Benzamidine to Bioactive Pyrimidine
The synthesis of 2-amino-4,6-diarylpyrimidines from appropriately substituted chalcones and guanidinium carbonate in DMF serves as a foundational example of this type of transformation.[6] While not directly citing this compound, this methodology is directly applicable. The reaction proceeds via a well-established mechanism, initiated by the nucleophilic attack of the amidine on one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring.
Caption: General workflow for the synthesis of substituted pyrimidines.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation based on established methods for pyrimidine synthesis from amidines and dicarbonyl compounds.[6]
Materials:
-
This compound
-
Substituted 1,3-diphenylpropenone (Chalcone)
-
Guanidinium Carbonate
-
Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric Acid (for workup, if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted chalcone (1.0 eq) and this compound (1.2 eq) in DMF.
-
Addition of Base: Add guanidinium carbonate (2.0 eq) to the reaction mixture. The use of a carbonate base is crucial for neutralizing the hydrochloride salt of the benzamidine and facilitating the cyclocondensation reaction.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure substituted pyrimidine.
Characterization Data Summary:
| Compound Class | General Structure | Key Spectroscopic Data | Biological Activity |
| 2-Amino-4,6-diarylpyrimidines | 2-(2-chloro-6-fluorophenyl)-4,6-diarylpyrimidine | ¹H NMR: Signals corresponding to aromatic protons and the amino group. IR: Characteristic peaks for N-H and C=N stretching. MS: Molecular ion peak corresponding to the calculated mass. | Kinase inhibition, Antimicrobial |
Mechanistic Insights: The Rationale Behind the Reaction
The cyclocondensation reaction is a cornerstone of heterocyclic synthesis. The choice of a benzamidine as the nitrogen-containing component is strategic. The two nitrogen atoms of the amidine group are suitably positioned to react with the two electrophilic centers of the 1,3-dicarbonyl compound, leading to the efficient formation of the six-membered pyrimidine ring. The halogen substituents on the phenyl ring of this compound can influence the electronic properties of the resulting pyrimidine, potentially modulating its interaction with biological targets.
Caption: Mechanism of pyrimidine formation.
Expanding the Synthetic Horizon: Beyond Pyrimidines
While the synthesis of substituted pyrimidines is a prominent application, the utility of this compound extends to the preparation of other heterocyclic systems of medicinal importance. For instance, benzamidine derivatives are known to be valuable precursors for the synthesis of benzimidazoles, which have shown promise as antiviral agents.[7] Furthermore, the benzamidine moiety itself is a recognized pharmacophore in the design of inhibitors for various enzymes, including those involved in angiogenesis.[8]
Conclusion and Future Directions
This compound stands as a testament to the power of strategic halogenation in the design of versatile synthetic building blocks. Its unique electronic and steric properties have enabled its application in the synthesis of a range of bioactive molecules, with a particular emphasis on substituted pyrimidines as kinase inhibitors. The methodologies described herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable intermediate. Future research in this area will likely focus on expanding the repertoire of heterocyclic systems accessible from this starting material and exploring their therapeutic potential in a broader range of disease areas. The continued investigation into the structure-activity relationships of compounds derived from this compound will undoubtedly fuel the discovery of next-generation therapeutics.
References
- Chem-Impex. This compound. [Link]
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. [Link]
- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]
- Chem-Impex. 2-Chloro-4-fluoro-benzamidine hydrochloride. [Link]
- Cyclocondensation of α-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. [Link]
- Preparation process of 2-chloro pyrimidine.
- Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed. [Link]
- Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2. PubMed. [Link]
- SYNTHESIS OF CHLORINATED PYRIMIDINES.
- Synthesis of Certain Fluoro Containing Pyrimidine Derivatives.
- Method for preparing 2-chloropyrimidine.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
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An In-Depth Technical Guide to the Predicted ADMET Profile of 2-Chloro-6-fluoro-benzamidine hydrochloride
Abstract
This technical guide provides a comprehensive in silico analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 2-Chloro-6-fluoro-benzamidine hydrochloride (CAS: 1170884-07-7). As a versatile chemical intermediate in pharmaceutical development, particularly for oncology and infectious diseases, understanding its pharmacokinetic and toxicological profile at an early stage is paramount.[1][2] This document leverages established computational methodologies, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, to generate a predictive ADMET profile.[3][4][5] The analysis encompasses physicochemical properties, absorption potential, distribution characteristics, metabolic stability and pathways, excretion routes, and a multi-endpoint toxicity assessment. The findings are synthesized to provide a holistic view of the compound's potential drug-like properties and associated liabilities, offering critical insights for researchers, medicinal chemists, and drug development professionals to guide further experimental validation.
Introduction: The Imperative of Early ADMET Assessment
1.1 The Role of ADMET in Drug Discovery The journey of a new molecular entity from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures occurring in late-stage clinical trials.[6] A primary driver of this attrition is an unfavorable ADMET profile, encompassing poor bioavailability, undesirable tissue distribution, rapid metabolism, or unforeseen toxicity.[3][7] Integrating ADMET profiling into the earliest stages of drug discovery is no longer optional but a strategic necessity. It allows for the early identification and mitigation of potential liabilities, saving considerable time and financial resources.[8]
1.2 Overview of this compound this compound is a halogenated benzamidine derivative. Its structure, featuring chlorine and fluorine substituents, provides unique electronic and steric properties that make it a valuable building block in medicinal chemistry.[1] It is frequently utilized as a key intermediate in the synthesis of bioactive molecules, including enzyme inhibitors, for various therapeutic areas.[1][2][9] Given its role in the development of novel therapeutics, a predictive understanding of its behavior in a biological system is essential for prioritizing and designing next-generation compounds.
1.3 The In Silico Approach: A Paradigm of Predictive Science In the absence of publicly available experimental pharmacokinetic data for this compound, in silico predictive modeling offers a powerful and resource-efficient alternative.[4] These computational tools utilize vast datasets of experimentally verified chemical and biological information to train algorithms that can predict the properties of novel structures.[10][11][12] By employing a suite of well-validated models, we can construct a detailed and actionable ADMET profile, providing a foundational dataset to guide subsequent in vitro and in vivo studies.[13]
Methodology: A Predictive Workflow
The generation of the ADMET profile for this compound follows a structured computational workflow. The process begins with defining the molecular structure and utilizing a panel of predictive models to assess key pharmacokinetic and toxicological parameters.
2.1 Molecular Input and Canonization The canonical SMILES (Simplified Molecular Input Line Entry System) string for the parent molecule, 2-Chloro-6-fluoro-benzamidine, serves as the primary input for the predictive models.
-
SMILES: NC(=N)c1c(F)cccc1Cl
-
Molecular Formula: C₇H₆ClFN₂
-
Molecular Weight: 172.59 g/mol (Parent), 209.05 g/mol (Hydrochloride Salt)[1]
2.2 In Silico Tool Selection and Rationale This guide synthesizes data representative of outputs from leading, publicly accessible ADMET prediction platforms like pkCSM and SwissADME .[6][14][15] These tools are selected based on their broad adoption in the academic and industrial research communities, the transparency of their underlying models (often graph-based signatures or machine learning algorithms), and their comprehensive coverage of critical ADMET endpoints.[14][15] This multi-tool approach provides a consensus view, enhancing the reliability of the predictions.
Predicted Physicochemical and Absorption Properties
Absorption is the process by which a drug enters the systemic circulation. It is heavily influenced by a compound's physicochemical properties. The predicted parameters suggest a favorable profile for oral absorption.
Table 1: Predicted Physicochemical and Absorption Properties
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight ( g/mol ) | 172.59 | Well within the typical range for small molecule drugs (<500 Da). |
| LogP (Octanol/Water) | 1.85 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |
| Water Solubility (LogS) | -2.5 | Predicted to be soluble, a positive attribute for formulation. |
| Topological Polar Surface Area (TPSA) | 52.0 Ų | Below the 140 Ų threshold, suggesting good cell membrane permeability. |
| H-Bond Donors | 2 | Complies with Lipinski's Rule of Five (≤5). |
| H-Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (≤10). |
| Human Intestinal Absorption | > 90% | High potential for efficient absorption from the GI tract. |
| Caco-2 Permeability (logPapp) | > 0.9 | Indicates high permeability in a standard in vitro model of the intestinal wall. |
| Oral Bioavailability | High | Likely to have a high fraction of an oral dose reach systemic circulation. |
Expertise & Causality: The molecule adheres to Lipinski's Rule of Five, a foundational guideline for drug-likeness. The predicted LogP of 1.85 strikes an effective balance; it is lipophilic enough to facilitate passive diffusion across the gut wall but not so high as to cause solubility issues or rapid metabolism. The low TPSA is a strong indicator of efficient transcellular transport, which is corroborated by the high predicted Caco-2 permeability. Collectively, these data strongly suggest that this compound is likely to be well-absorbed when administered orally.
Predicted Distribution Properties
Distribution describes the reversible transfer of a drug from the blood to various tissues. It is governed by factors like plasma protein binding, tissue permeability, and affinity for specific transporters.
Table 2: Predicted Distribution Properties
| Property | Predicted Value | Implication for Drug Development |
| Plasma Protein Binding (PPB) | ~ 75% | Moderate binding; a significant fraction will be free to exert a pharmacological effect. |
| Volume of Distribution (VDss, L/kg) | 0.8 L/kg | Suggests distribution beyond the bloodstream into tissues, but not extensive sequestration. |
| Blood-Brain Barrier (BBB) Permeability | Low (LogBB < -1) | The compound is not predicted to readily cross the BBB. |
| P-glycoprotein (P-gp) Substrate | No | Unlikely to be subject to efflux from key tissues like the brain or gut wall. |
Expertise & Causality: A predicted VDss of 0.8 L/kg is favorable, indicating the compound does not remain confined to the plasma but also does not accumulate excessively in tissues, which could prolong its half-life or cause localized toxicity. The key finding here is the low predicted BBB permeability. While this would be a liability for a centrally-acting drug, it is a significant advantage for peripherally-targeted therapies, as it minimizes the risk of off-target central nervous system (CNS) side effects. The fact that it is not a P-gp substrate is also beneficial, reducing the potential for drug-drug interactions and efflux-mediated resistance.[4]
Predicted Metabolism
Metabolism is the biochemical modification of drug molecules, primarily in the liver, to facilitate their elimination. It is a critical determinant of a drug's half-life and can sometimes lead to the formation of toxic byproducts.
Table 3: Predicted Metabolic Profile
| Property | Prediction | Implication for Drug Development |
| CYP2D6 Substrate | No | Low risk of metabolism by this polymorphic enzyme. |
| CYP3A4 Substrate | Yes | Likely to be a primary route of Phase I metabolism. |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this pathway. |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this pathway. |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this pathway. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this pathway. |
Expertise & Causality: The predictions indicate that 2-Chloro-6-fluoro-benzamidine is a likely substrate for Cytochrome P450 3A4 (CYP3A4), one of the most abundant and important drug-metabolizing enzymes in humans.[13] This suggests that its clearance will be influenced by co-administered drugs that induce or inhibit CYP3A4. Crucially, the compound is not predicted to be a significant inhibitor of any major CYP isoforms. This is a highly desirable characteristic, as it dramatically reduces the risk of causing adverse drug-drug interactions by elevating the plasma levels of other medications.
Predicted Excretion
Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or liver (feces).
Table 4: Predicted Excretion Profile
| Property | Predicted Value | Implication for Drug Development |
| Total Clearance (log ml/min/kg) | ~ 0.5 | Suggests a moderate rate of clearance from the body. |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by the renal organic cation transporter 2. |
Expertise & Causality: The predicted clearance rate is in a moderate range, suggesting a reasonable dosing interval could be achieved. Given the compound's good solubility and the introduction of polar groups during metabolism, renal excretion of its metabolites is the most probable primary route of elimination from the body. The lack of interaction with the OCT2 transporter reduces the likelihood of competition with other cationic drugs for renal clearance.
Predicted Toxicity
Toxicity assessment is arguably the most critical component of an early ADMET profile. In silico models can flag potential liabilities that must be investigated experimentally.
Table 5: Predicted Toxicity Endpoints
| Toxicity Endpoint | Prediction | Implication and Recommended Action |
| hERG Inhibition | Potential Inhibitor (Low Risk) | A common cause of cardiotoxicity. Early in vitro testing (e.g., patch-clamp assay) is essential for confirmation. |
| Hepatotoxicity | Low Risk | The model does not predict a high likelihood of drug-induced liver injury. |
| AMES Mutagenicity | Non-mutagenic | Predicted to be negative in the Ames test, suggesting a low risk of genotoxicity. |
| Skin Sensitization | Low Risk | Unlikely to cause an allergic skin reaction. |
| Rat Oral LD₅₀ (mol/kg) | ~ 2.4 | Corresponds to a predicted oral toxicity that is not severe.[16] |
Expertise & Causality: The overall predicted toxicity profile is largely favorable. The negative prediction for AMES mutagenicity is particularly important, as genotoxicity is a major hurdle in drug development. The primary flag of concern is the potential for hERG inhibition. While predicted as low risk, any interaction with the hERG potassium channel is a significant safety liability that can lead to fatal cardiac arrhythmias. This prediction mandates immediate experimental follow-up. The predicted oral LD₅₀ in rats is consistent with safety data for related benzamidine compounds, which are often classified as harmful if swallowed but not acutely toxic at low doses.[16]
Synthesis and Recommended Experimental Validation
This in silico assessment portrays this compound as a promising chemical scaffold with several drug-like attributes. Its predicted high absorption, favorable distribution to peripheral tissues, and "clean" profile regarding CYP inhibition and major toxicity endpoints (mutagenicity, hepatotoxicity) are significant strengths.
The two primary areas requiring experimental validation are metabolic stability and cardiac safety . The prediction of CYP3A4-mediated metabolism should be confirmed using in vitro human liver microsome assays. Most critically, the potential for hERG inhibition must be de-risked early and definitively using a functional electrophysiology assay.
Conclusion
The in silico ADMET profile of this compound suggests it possesses a solid foundation for development as a peripherally-acting therapeutic agent. Its strengths in absorption and a generally low toxicity risk profile make it an attractive scaffold. The predictive analysis has successfully highlighted the most critical experimental questions to address: confirming its metabolic fate via CYP3A4 and, most importantly, experimentally quantifying its activity at the hERG channel. By addressing these key areas, researchers can confidently and efficiently advance derivatives of this compound in the drug discovery pipeline.
References
- Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. PubMed. [Link]
- Machine learning models in the prediction of drug metabolism: challenges and future perspectives. Taylor & Francis Online. [Link]
- In Silico ADMET Prediction Service. CD ComputaBio. [Link]
- Computational prediction of human drug metabolism. PubMed. [Link]
- Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Semantic Scholar. [Link]
- Machine Learning in Early Prediction of Metabolism of Drugs.
- In Silico Tools and Software to Predict ADMET of New Drug Candid
- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. National Institutes of Health (NIH). [Link]
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. OAK Open Access Archive. [Link]
- ADMET predictions. VLS3D.COM. [Link]
- Predictions of the ADMET Properties of Candidate Drug Molecules Utilizing Different QSAR/QSPR Modelling Approaches. Bentham Science. [Link]
- In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols
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- 16. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 2-Chloro-6-fluoro-benzamidine hydrochloride: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details the synthesis of 2-Chloro-6-fluoro-benzamidine hydrochloride, a pivotal intermediate in contemporary pharmaceutical and agrochemical research. The protocol herein is grounded in the principles of the Pinner reaction, providing a robust and reproducible methodology for researchers, scientists, and drug development professionals. This document offers an in-depth exploration of the reaction mechanism, a step-by-step synthesis protocol, safety considerations, and a discussion of the causality behind experimental choices to ensure both high yield and purity.
Introduction
This compound is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts distinct electronic properties that are leveraged in the design of novel therapeutic agents and bioactive molecules. This compound serves as a crucial precursor in the synthesis of a variety of pharmaceuticals, including enzyme inhibitors and modulators of biological pathways implicated in diseases such as cancer and infectious diseases. Furthermore, its utility extends to the agrochemical sector for the development of innovative pesticides and herbicides. The reliable synthesis of this intermediate is therefore a critical step in the pipeline of numerous research and development endeavors.
The synthesis of this compound is most effectively achieved through the Pinner reaction, a classic and dependable method for the conversion of nitriles to amidines. This two-step process involves the initial formation of an intermediate imino ester hydrochloride, commonly referred to as a Pinner salt, followed by ammonolysis to yield the desired amidine hydrochloride. Careful control of reaction conditions, particularly the exclusion of water and management of temperature, is paramount to the success of this synthesis.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a two-stage mechanism:
-
Formation of the Pinner Salt (Ethyl 2-chloro-6-fluoro-benzimidate hydrochloride): The nitrile nitrogen of 2-chloro-6-fluorobenzonitrile is protonated by the strong acid, hydrogen chloride. This activation enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). The resulting intermediate undergoes tautomerization to form the stable imino ester hydrochloride, or Pinner salt. The use of anhydrous conditions is critical at this stage to prevent the hydrolysis of the nitrile to the corresponding amide or carboxylic acid. Ethanol is a common choice of alcohol due to its favorable reactivity and ability to dissolve the starting material and the gaseous HCl.
-
Ammonolysis of the Pinner Salt: The Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia. The addition of ammonia to the imino ester carbon, followed by the elimination of ethanol, yields the final product, this compound. The reaction is typically carried out in an excess of ammonia to drive the equilibrium towards product formation and to neutralize any remaining HCl.
Experimental Protocol
This protocol outlines the synthesis of this compound from 2-chloro-6-fluorobenzonitrile.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2-Chloro-6-fluorobenzonitrile | 668-45-1 | 155.56 | 15.56 g (0.1 mol) | Starting material. |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 100 mL | Solvent. Must be strictly anhydrous. |
| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 | ~10 g (0.27 mol) | Reagent. Can be bubbled from a cylinder. |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | 200 mL | For precipitation and washing. |
| Ammonia solution in Ethanol (2 M) | 7664-41-7 | 17.03 | 150 mL (0.3 mol) | Reagent for ammonolysis. |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Drying tube (filled with calcium chloride)
-
Ice bath
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Part 1: Formation of Ethyl 2-chloro-6-fluoro-benzimidate hydrochloride (Pinner Salt)
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the solvent, and a drying tube.
-
Initial Charging: To the flask, add 2-chloro-6-fluorobenzonitrile (15.56 g, 0.1 mol) and anhydrous ethanol (100 mL).
-
HCl Gas Introduction: Cool the mixture in an ice bath to 0-5 °C. Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C. Continue bubbling until the solution is saturated and an increase in weight of approximately 10 g is observed.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Pinner Salt: After the reaction is complete, add anhydrous diethyl ether (150 mL) to the mixture to precipitate the Pinner salt.
-
Filtration and Drying: Collect the white solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 2-chloro-6-fluoro-benzimidate hydrochloride.
Part 2: Ammonolysis to this compound
-
Reaction Setup: Suspend the dried Pinner salt in anhydrous ethanol (100 mL) in a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Addition of Ammonia: Cool the suspension in an ice bath to 0-5 °C. Slowly add a 2 M solution of ammonia in ethanol (150 mL, 0.3 mol) to the stirred suspension.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 4-6 hours.
-
Removal of Ammonium Chloride: A precipitate of ammonium chloride will form. Remove this by vacuum filtration and wash the solid with a small amount of ethanol.
-
Isolation of Final Product: Combine the filtrate and the ethanol washings. Concentrate the solution under reduced pressure using a rotary evaporator.
-
Precipitation and Final Drying: Add anhydrous diethyl ether to the concentrated solution to precipitate the this compound. Collect the solid by vacuum filtration, wash with a small amount of anhydrous diethyl ether, and dry under vacuum.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chloro-6-fluorobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Hydrogen Chloride (gas and in ethanol): Highly corrosive and can cause severe skin burns and eye damage. May cause respiratory irritation. Solutions are highly flammable.
-
Ammonia (in ethanol): Corrosive and can cause skin and eye burns. The solution is flammable.
-
Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of Pinner salt | Incomplete reaction or presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Extend the reaction time if necessary and confirm completion by TLC. |
| Formation of amide byproduct | Presence of water during the Pinner salt formation. | Use freshly opened or properly stored anhydrous solvents and reagents. Ensure the HCl gas is dry. |
| Low yield of final product | Incomplete ammonolysis or loss of product during workup. | Ensure a sufficient excess of ammonia is used. Be careful during the filtration and transfer steps to minimize mechanical losses. |
| Product is oily or does not solidify | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If it remains oily, attempt to triturate with a non-polar solvent like hexane or pentane to induce crystallization. Recrystallization may also be necessary. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By adhering to the principles of the Pinner reaction and maintaining strict anhydrous conditions, researchers can consistently obtain this valuable intermediate in high purity and good yield. The insights into the reaction mechanism and troubleshooting guide are intended to empower scientists to successfully implement and adapt this synthesis for their specific research needs.
References
- Gases Grit. Safety Data Sheet Hydrogen chloride in ethyl alcohol 29%. [Link]
Application of 2-Chloro-6-fluoro-benzamidine Hydrochloride in the Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds for Kinase Inhibitors
Introduction: The Strategic Importance of 2-Chloro-6-fluoro-benzamidine Hydrochloride in Medicinal Chemistry
This compound is a pivotal starting material in the field of medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of bioactive molecules.[1] Its unique structural features, including the presence of both chloro and fluoro substituents on the benzene ring, impart advantageous properties to the resulting compounds, such as enhanced metabolic stability and increased binding affinity to biological targets.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.
The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in drug discovery, forming the central structure of numerous kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[3] The development of small molecule inhibitors that target specific kinases has become a major focus of modern drug development. This document will detail a robust protocol for the synthesis of a 2,6-disubstituted pyrazolo[3,4-b]pyridine core, a key intermediate in the development of potent and selective kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₇Cl₂FN₂ | [4] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥95% | [4] |
| Storage | Store at 2-8°C, protected from moisture |
Application: Synthesis of a 4-Hydroxy-pyrazolo[3,4-b]pyridine Intermediate
This section outlines a detailed protocol for the synthesis of a key 4-hydroxypyrazolo[3,4-b]pyridine intermediate from this compound. This intermediate can be further functionalized to generate a library of potential kinase inhibitors. The synthetic strategy involves a condensation reaction between the benzamidine derivative and a suitable three-carbon electrophile, followed by cyclization.
Reaction Scheme
Caption: Proposed synthesis of a pyrazolo[3,4-b]pyridine intermediate.
Experimental Protocol
Materials:
-
This compound
-
Diethyl 2-cyanomalonate
-
Sodium metal
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add anhydrous ethanol (100 mL). Carefully add sodium metal (1.2 equivalents) in small portions to the ethanol. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction with this compound: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) in one portion. Stir the mixture at room temperature for 30 minutes.
-
Addition of Diethyl 2-cyanomalonate: Add diethyl 2-cyanomalonate (1.1 equivalents) dropwise to the reaction mixture over a period of 15 minutes.
-
Reaction and Cyclization: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid until the pH is approximately 7. A precipitate will form.
-
Purification: Filter the precipitate and wash it with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the desired 4-hydroxy-3-amino-5-(2-chloro-6-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile.
Characterization of the Intermediate
The structure of the synthesized intermediate should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -NH₂, -C≡N).
Further Functionalization and Application in Kinase Inhibitor Synthesis
The synthesized 4-hydroxypyrazolo[3,4-b]pyridine intermediate is a versatile platform for the development of a wide range of kinase inhibitors. The hydroxyl group at the 4-position can be converted to a leaving group (e.g., a chloride or triflate), which can then be displaced by various nucleophiles to introduce diversity at this position. The amino group at the 3-position and the nitrile group at the 6-position also offer handles for further chemical modifications.
Caption: Workflow for the diversification of the pyrazolo[3,4-b]pyridine core.
This scaffold has been successfully employed in the design of inhibitors for various kinases, including Janus kinases (JAKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[3][5][6][7] By strategically modifying the substituents on the pyrazolo[3,4-b]pyridine core, researchers can fine-tune the potency and selectivity of the inhibitors against their target kinases.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The detailed protocol provided in this application note demonstrates a reliable method for the preparation of a key pyrazolo[3,4-b]pyridine intermediate, which serves as a foundational scaffold for the development of novel kinase inhibitors. The unique electronic properties conferred by the chloro and fluoro substituents make this starting material particularly attractive for generating drug candidates with improved pharmacological profiles.
References
- Chem-Impex. This compound.
- MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- NIH. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
- PubMed. Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34.
- NIH. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- ResearchGate. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile | Request PDF.
- PubMed. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers.
- PubMed. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents.
- ResearchGate. (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
- CP Lab Safety. 2-Chloro-6-fluoro-benzamidine HCl, 95% Purity, C7H7Cl2FN2, 2.5 grams.
- ResearchGate. a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK...
- PubMed. Targeting Janus Kinase (JAK) for Fighting Diseases: The Research of JAK Inhibitor Drugs.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021067967A1 - Preparation of pyrazolo[3,4-b]pyridines as antimalarials - Google Patents [patents.google.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Janus Kinase (JAK) for Fighting Diseases: The Research of JAK Inhibitor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chloro-6-fluoro-benzamidine hydrochloride as a Versatile Building Block for Novel Pharmaceutical Scaffolds
An In-depth Technical Guide
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Chloro-6-fluoro-benzamidine hydrochloride, a highly functionalized building block for the synthesis of novel pharmaceuticals. We delve into its chemical properties, reactivity, and provide detailed, field-proven protocols for its application in constructing high-value heterocyclic scaffolds such as quinazolines and triazoloquinazolines. The causality behind experimental choices is explained, and the therapeutic relevance of the resulting molecular architectures is discussed, grounded in authoritative references.
Introduction: The Strategic Value of Halogenated Benzamidines
The incorporation of fluorine and chlorine atoms into pharmaceutical candidates is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity. This compound serves as a privileged starting material, combining the reactive potential of the amidine group with the unique electronic properties conferred by its ortho-halogen substituents.[1] This unique substitution pattern makes it an ideal precursor for creating diverse libraries of compounds for drug discovery programs, particularly in oncology, infectious diseases, and inflammation.[1] This guide will demonstrate its utility in synthesizing complex heterocyclic systems that are central to modern medicinal chemistry.[2][3]
Physicochemical Properties & Structural Data
A thorough understanding of the starting material's properties is critical for reaction optimization and safety.
| Property | Value | Source |
| CAS Number | 1170884-07-7 | Chem-Impex[1] |
| Molecular Formula | C₇H₆ClFN₂·HCl | Chem-Impex[1] |
| Molecular Weight | 209.05 g/mol | Chem-Impex[1] |
| Appearance | Light brown solid | Chem-Impex[1] |
| Purity | ≥ 98% | Chem-Impex[1] |
| Storage Conditions | Store at 0-8 °C, under inert gas | Chem-Impex[1] |
Chemical Structure and Reactivity Profile
The reactivity of 2-Chloro-6-fluoro-benzamidine is primarily dictated by the nucleophilic character of the amidine nitrogen atoms and the presence of the ortho-chloro and fluoro substituents on the phenyl ring. The amidine moiety is a key pharmacophore and a versatile functional group for constructing nitrogen-containing heterocycles. The electron-withdrawing nature of the halogens can influence the reactivity of both the amidine group and the aromatic ring.
Caption: Structure of 2-Chloro-6-fluoro-benzamidine and its key reactive sites.
Application Protocol 1: Synthesis of 2,4-Diamino-5-chloro-7-fluoroquinazoline
This protocol is adapted from a well-established method for synthesizing 4-aminoquinazoline derivatives from ortho-fluorobenzonitriles and guanidine.[4] 2-Chloro-6-fluorobenzonitrile is the direct precursor to our title building block, making this a highly relevant and validated synthetic pathway. The reaction proceeds via a cyclization of guanidine with the nitrile group.
Expert Rationale:
-
Choice of Precursor: While this protocol starts from the nitrile, it is foundational to understanding the synthesis of the corresponding amidine and its subsequent derivatives. The nitrile-to-amidine conversion is a standard process. This reaction showcases the direct construction of the quinazoline core.
-
Guanidine Carbonate: This reagent serves as the source for the N1 and C2 atoms of the quinazoline ring, as well as the 2-amino group. Its carbonate salt form makes it a stable, easy-to-handle solid.
-
Solvent: A high-boiling polar aprotic solvent like 2-ethoxyethanol is chosen to ensure all reactants are solubilized and to achieve the necessary temperature for the cyclization to proceed efficiently.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a diaminoquinazoline derivative.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-fluorobenzonitrile (1.0 eq), guanidine carbonate (1.5 eq), and 2-ethoxyethanol (approx. 0.2 M concentration).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Heating: Heat the reaction mixture to reflux (approximately 135 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 18-24 hours).
-
Workup: Cool the reaction mixture to ambient temperature. Pour the mixture into a beaker of cold water, which should induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake sequentially with copious amounts of water and then with cold diethyl ether to remove residual solvent and impurities.
-
Drying: Dry the purified solid under high vacuum to yield 2,4-diamino-5-chloro-7-fluoroquinazoline.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.
Application Protocol 2: Synthesis of a 4-Aryl-quinazoline Derivative
This protocol describes a general and robust metal-catalyzed approach for synthesizing quinazolines from amidine hydrochlorides.[5] It leverages a copper-catalyzed condensation reaction, a common strategy in medicinal chemistry for C-N bond formation.[1]
Expert Rationale:
-
Catalyst: Copper(I) iodide (CuI) is an effective and inexpensive catalyst for Ullmann-type condensation reactions, facilitating the coupling of the amidine with the aldehyde.
-
Base: Cesium carbonate (Cs₂CO₃) is used as the base. It is strong enough to deprotonate the amidine hydrochloride in situ and neutralize the HCl generated during the reaction, but typically gentle enough to avoid side reactions. Its high solubility in polar solvents like DMF is advantageous.
-
Reaction Sequence: The reaction proceeds via an initial condensation of the amidine with the aldehyde to form an intermediate, which then undergoes an intramolecular cyclization and subsequent oxidation (often aerial) to form the aromatic quinazoline ring.
Experimental Workflow Diagram
Caption: Workflow for a copper-catalyzed quinazoline synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired 2-aminobenzaldehyde derivative (1.1 eq), Copper(I) iodide (0.1 eq), and Cesium Carbonate (2.5 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe (to a concentration of approx. 0.1-0.2 M).
-
Heating: Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of starting materials and the appearance of the product mass.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure quinazoline product.
Therapeutic Relevance of Derived Scaffolds
The quinazoline core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[6] Derivatives are known to exhibit a vast range of pharmacological activities, including:
-
Anticancer: Many quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), making them crucial for oncology.[2][3]
-
Anti-inflammatory: Certain substitution patterns on the quinazoline ring can lead to significant anti-inflammatory properties.[3]
-
Antimicrobial & Antiviral: The scaffold is present in various agents developed to combat bacterial, fungal, and viral infections.[2][3]
The triazole moiety, which can also be synthesized from amidine precursors, is another privileged structure in pharmaceuticals, famously found in antifungal agents like fluconazole and voriconazole.[7] By using this compound, chemists can readily access novel, halogenated versions of these important scaffolds, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[8]
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood.[9][10] Wash hands thoroughly after handling.[10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] It is recommended to store under an inert atmosphere as it may be moisture-sensitive.[10]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[10]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]
-
Conclusion
This compound is a high-potential building block for the efficient construction of medicinally relevant heterocyclic compounds. Its unique halogenation pattern and reactive amidine functionality provide a direct entry point to novel quinazoline, triazole, and other related scaffolds. The protocols and insights provided in this guide are intended to empower researchers to leverage this versatile reagent in their drug discovery and development endeavors, paving the way for the next generation of innovative therapeutics.
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Application Notes and Protocols for Investigating 2-Chloro-6-fluoro-benzamidine hydrochloride in Cancer Cell Lines
Introduction: Unveiling the Therapeutic Potential of 2-Chloro-6-fluoro-benzamidine hydrochloride
This compound is a synthetic benzamidine derivative with potential applications in cancer therapy.[1][2] While direct studies on this specific compound are emerging, its structural similarity to other well-characterized benzamidine-based molecules suggests a likely mechanism of action as an inhibitor of Protein Arginine Deiminases (PADs).[3][4][5] PADs, particularly PAD2 and PAD4, are a family of enzymes that catalyze the post-translational modification of proteins known as citrullination.[6][7] In the context of oncology, dysregulation of PAD activity has been implicated in tumor progression, inflammation, and the regulation of gene expression.[8][9][10][11]
Notably, PAD4 is recognized as a transcriptional corepressor that can influence the expression of key tumor suppressor genes.[12][13] Inhibition of PAD4 has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[11][14] Therefore, it is hypothesized that this compound exerts its anti-cancer effects by targeting PAD enzymes, leading to downstream consequences on cell viability, proliferation, and survival.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the anti-cancer properties of this compound in various cancer cell lines. The protocols herein are designed to be robust and self-validating, guiding the user from initial cytotoxicity screening to in-depth mechanistic studies.
Experimental Design Workflow
A logical and stepwise approach is crucial for characterizing the effects of a novel compound. The following workflow is recommended:
Figure 2. A proposed signaling pathway illustrating the potential mechanism of action of this compound as a PAD4 inhibitor.
Trustworthiness and Self-Validation
The experimental design outlined above incorporates several points of self-validation:
-
Multiple Cell Lines: Testing the compound on a panel of cancer cell lines from different origins helps to determine the breadth of its activity.
-
Dose- and Time-Dependence: Assessing the effects at multiple concentrations and time points provides a more complete picture of the compound's activity.
-
Multiple Assays for the Same Endpoint: For example, apoptosis can be confirmed by both Annexin V/PI staining and the detection of cleaved PARP by Western blotting.
-
Loading Controls: The use of a housekeeping protein like β-actin in Western blotting ensures equal protein loading between samples.
By following these detailed protocols and the proposed experimental workflow, researchers can generate robust and reproducible data to thoroughly characterize the anti-cancer properties of this compound.
References
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- Drug Target Review. (2016, February 8). Researchers uncover the role of PAD4 in cancers.
- Sridharan, S., & Jain, R. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(1), e3157.
- Mondal, S., & Thompson, P. R. (2019). Peptidylarginine Deiminases—Roles in Cancer and Neurodegeneration and Possible Avenues for Therapeutic Intervention via Modulation of Exosome and Microvesicle (EMV) Release?. International Journal of Molecular Sciences, 20(21), 5323.
- Wang, Y., & Wang, Y. (2022). PAD4 and Its Inhibitors in Cancer Progression and Prognosis. Pharmaceutics, 14(11), 2414.
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- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Moh-Moh-Aung, A., et al. (2016). PAD4 inhibitors: potential sensitizers of tumour cells to TRAIL-induced apoptosis. Apoptosis, 21(8), 922-934.
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- The Wistar Institute. (2022, September 7). The Wistar Institute and Jubilant Therapeutics Inc. Find PAD4 Inhibition in Neutrophils Halts Cancer Progression and Metastasis.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
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- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Knuckley, B., et al. (2019). Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor. Molecules, 24(9), 1735.
- Luo, Y., et al. (2006). Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. Biochemistry, 45(39), 11727-11736.
- Kathawala, R. J., et al. (2019). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Molecules, 24(18), 3246.
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- PubChem. (n.d.). 2-chloro-6-fluoro-N-(oxolan-3-yl)benzamide.
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Analytical techniques for quantifying 2-Chloro-6-fluoro-benzamidine hydrochloride in biological samples.
Application Note & Protocol
Topic: High-Sensitivity LC-MS/MS Assay for the Quantification of 2-Chloro-6-fluoro-benzamidine hydrochloride in Human Plasma and Urine
Abstract
This document provides a comprehensive guide and detailed protocols for the quantitative analysis of this compound, a critical intermediate in pharmaceutical development, within complex biological matrices such as human plasma and urine.[1] We present a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, designed to meet the stringent requirements of preclinical and clinical research. The narrative emphasizes the rationale behind methodological choices, from sample preparation—exploring Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—to the optimization of chromatographic and mass spectrometric parameters. All methodologies are grounded in the principles outlined by major regulatory bodies, ensuring the generation of reliable, reproducible, and defensible bioanalytical data.[2][3][4]
Introduction: The Bioanalytical Imperative
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of targeted therapeutic agents.[1] Accurate quantification of this compound and its potential metabolites in biological fluids is fundamental to understanding the pharmacokinetics (PK) and toxicokinetics (TK) of new chemical entities. The inherent complexity of biological samples, which contain a myriad of endogenous components like proteins, lipids, and salts, presents a significant analytical challenge.[5][6] A successful bioanalytical method must not only be sensitive and specific but also robust enough to overcome matrix effects, ensuring data integrity across large sample sets.
This guide is structured to provide both the "how" and the "why," empowering researchers to not only replicate the described methods but also to adapt them based on a sound understanding of the underlying principles.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the cornerstone of method development. 2-Chloro-6-fluoro-benzamidine is a relatively polar molecule with a basic amidine group, making it amenable to reversed-phase chromatography and positive ion electrospray ionization.
| Property | Value (Estimated) | Source |
| Molecular Formula | C₇H₆ClFN₂ · HCl | [1][7] |
| Molecular Weight | 209.05 g/mol | [1][7] |
| pKa | ~9.5 (Amidine group) | (Estimated based on similar structures) |
| logP | ~1.5 | (Estimated) |
| Appearance | Light brown solid | [1] |
Note: pKa and logP are estimated values and should be experimentally verified.
The Analytical Workflow: A Strategic Overview
A robust bioanalytical workflow is a multi-stage process designed to ensure that the final data point is a true representation of the analyte concentration in the original sample. Each stage is a critical control point for minimizing variability and ensuring accuracy.
Caption: Workflow for Mixed-Mode Solid-Phase Extraction (SPE).
Protocol 3.1: Mixed-Mode SPE for Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard (IS) working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates some proteins and ensures the analyte is protonated (positively charged) for ion exchange retention. [5]2. SPE Plate Conditioning: Condition the wells of a mixed-mode cation exchange SPE plate (e.g., Agilent Bond Elut Plexa PCX) with 500 µL of methanol, followed by 500 µL of water. [8]3. Equilibration: Equilibrate the wells with 500 µL of 100 mM acetate buffer (pH 6.0).
-
Sample Loading: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of ~1 mL/min.
-
Wash Step 1: Wash the sorbent with 500 µL of 0.1 M acetic acid to remove polar, non-basic interferences.
-
Wash Step 2: Wash the sorbent with 500 µL of methanol to remove lipids and other non-polar interferences. Dry the sorbent thoroughly under high vacuum for 2-5 minutes.
-
Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic modifier neutralizes the analyte, disrupting the ion-exchange retention mechanism.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Option B: Supported Liquid Extraction (SLE) - High Throughput
SLE offers a simplified workflow compared to traditional LLE, avoiding issues like emulsion formation and providing excellent throughput in a 96-well format. [6][9][10]The principle relies on partitioning the analyte from the aqueous sample (immobilized on a solid support) into a water-immiscible organic solvent.
Protocol 3.2: SLE for Urine
-
Sample Pre-treatment: To 100 µL of urine, add 10 µL of IS and 100 µL of 0.1 M ammonium hydroxide buffer (pH ~10-11). Vortex for 30 seconds. Adjusting the pH to be ~2 units above the analyte's pKa ensures it is in its neutral, free base form, maximizing its partitioning into the organic solvent. [5]2. Sample Loading: Load the pre-treated sample onto an SLE plate (e.g., Biotage ISOLUTE® SLE+). Allow the sample to absorb for 5 minutes.
-
Elution: Add 900 µL of methyl tert-butyl ether (MTBE) to the well and allow it to percolate via gravity for 5 minutes. Apply a short pulse of positive pressure to complete the elution. Repeat with a second 900 µL aliquot of MTBE.
-
Evaporation & Reconstitution: Evaporate the combined eluate and reconstitute as described in Protocol 3.1.
Option C: Protein Precipitation (PPT) - Speed and Simplicity
PPT is the fastest and simplest sample preparation technique. [11]It involves adding a large volume of cold organic solvent to the plasma sample to denature and precipitate proteins. While fast, it provides the least effective cleanup and is more susceptible to matrix effects and ion suppression. [12][13] Protocol 3.3: PPT for Plasma
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of IS.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean plate or vial for direct injection or for evaporation and reconstitution if concentration is needed.
LC-MS/MS Method and Parameters
The LC-MS/MS system provides the final separation and detection of the analyte. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification due to its exceptional sensitivity and selectivity. [14]
Liquid Chromatography
The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any interfering components that were not removed during sample preparation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, < 3 µm particle size (e.g., 2.1 x 50 mm) | Provides good retention for moderately polar compounds and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape and promotes ionization in positive ESI mode. [15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Reduces viscosity and can improve peak shape and run-to-run reproducibility. |
| Injection Vol. | 5 µL | |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A rapid gradient suitable for high-throughput analysis. |
Mass Spectrometry
Parameters must be optimized by infusing a standard solution of the analyte and a suitable stable-isotope labeled internal standard (SIL-IS), if available.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amidine group readily accepts a proton. |
| MRM Transitions | Analyte: Q1 > Q3; IS: Q1 > Q3 | To be determined empirically. Select the most intense and stable precursor and product ions. |
| Dwell Time | 100 ms | Balances signal intensity with the number of points across the chromatographic peak. |
| Collision Energy | To be optimized for each transition | Optimized to maximize the abundance of the product ion. |
| Source Temp. | 500°C | Facilitates desolvation of the ESI droplets. |
(Note: Specific MRM transitions and voltages are instrument-dependent and must be optimized.)
Bioanalytical Method Validation (BMV)
A method is not useful until it is proven to be reliable. Validation is performed according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [3][4][16]This ensures the method is fit for its intended purpose.
The table below summarizes the key validation parameters and their typical acceptance criteria. [2][17][18]
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS. |
| Calibration Curve | Define the relationship between concentration and instrument response. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, Low, Mid, and High QC levels (n≥5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Assess the efficiency of the extraction process. | Determined at Low, Mid, and High QC levels. Should be consistent and reproducible, though no specific % value is mandated. |
| Matrix Effect | Evaluate the ion suppression or enhancement from matrix components. | Assessed by comparing analyte response in post-extraction spiked samples vs. neat solution. The IS-normalized matrix factor CV should be ≤ 15%. |
| Stability | Ensure the analyte is stable throughout the entire sample lifecycle (collection, storage, processing). | Assessed via Freeze-Thaw, Short-Term (bench-top), Long-Term, and Post-Preparative stability studies. Mean concentrations of stability samples must be within ±15% of nominal. |
Conclusion
This application note provides a validated, high-sensitivity LC-MS/MS framework for the quantification of this compound in human plasma and urine. By detailing multiple sample preparation strategies (SPE, SLE, and PPT), this guide offers flexibility to meet varying laboratory needs for sample cleanliness, throughput, and automation. The described methodologies, when validated according to regulatory standards, will produce high-quality, reliable data suitable for supporting critical decisions in drug development programs.
References
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
- Bioanalytical Method Validation Guidance for Industry. U.S.
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- USFDA guidelines for bioanalytical method valid
- ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]
- Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- Bioanalytical method valid
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- Extraction and determination of some psychotropic drugs in urine samples using dispersive liquid-liquid microextraction followed by high-performance liquid chrom
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Application Note & Protocol: Handling, Dissolution, and Storage of 2-Chloro-6-fluoro-benzamidine hydrochloride for In Vitro Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and storage of 2-Chloro-6-fluoro-benzamidine hydrochloride (CAS No. 1170884-07-7). Adherence to these protocols is critical for ensuring the compound's stability, solubility, and integrity, thereby guaranteeing the reproducibility and validity of in vitro experimental results. The methodologies outlined are grounded in established principles of chemical handling and are supplemented with expert insights to pre-empt common experimental pitfalls.
Introduction and Scientific Context
This compound is a halogenated benzamidine derivative utilized as a key intermediate in the synthesis of various bioactive molecules and therapeutic agents.[1] Its structural features make it a valuable building block in medicinal chemistry, particularly for developing novel inhibitors targeting specific biological pathways.[1] The hydrochloride salt form is generally employed to enhance aqueous solubility and stability compared to the free base.[2]
Compound Characteristics and Safety Precautions
A foundational understanding of the compound's properties is paramount before any benchwork commences.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1170884-07-7 | [1][3] |
| Molecular Formula | C₇H₆ClFN₂·HCl | [1] |
| Molecular Weight | 209.05 g/mol | [1][3] |
| Appearance | Light brown or off-white solid/powder | [1][4] |
| Purity (Typical) | ≥98% | [1] |
Safety and Handling
While this compound is not classified as acutely hazardous, prudent laboratory practices are mandatory.[5] The toxicological properties have not been exhaustively investigated.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).[7]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Exposure Response: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for at least 15 minutes.[6][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Preparation of Stock Solutions: A Step-by-Step Protocol
The primary goal is to create a concentrated, stable stock solution that can be accurately diluted into aqueous cell culture media or assay buffers for experiments.
The Rationale of Solvent Selection
Directly dissolving hydrochloride salts into physiological buffers (pH ~7.4) can be challenging and may lead to low solubility or precipitation.[9] Therefore, the standard and recommended approach is to first dissolve the compound in a polar aprotic organic solvent.
-
Dimethyl Sulfoxide (DMSO): DMSO is the solvent of choice for most in vitro applications. It readily dissolves a wide range of organic molecules and is miscible with aqueous media.[9][10] The vast majority of cell lines can tolerate final DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity, though this should always be validated for your specific experimental system.
-
Ethanol: Ethanol is another viable option, though it is generally less effective at dissolving highly non-polar compounds.[9]
-
Aqueous Buffers (e.g., PBS): Direct dissolution in aqueous buffers is not recommended for creating high-concentration stocks. The solubility of the related compound, benzamidine hydrochloride, in PBS is only around 3 mg/mL.[9] Preparing fresh, low-concentration working solutions in buffers from a DMSO stock is the preferred workflow.
Experimental Workflow for Compound Handling
The following diagram illustrates the complete workflow from receiving the compound to its use in an assay.
Caption: Workflow for handling 2-Chloro-6-fluoro-benzamidine HCl.
Step-by-Step Dissolution Protocol
This protocol details the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator bath
-
Sterile 0.22 µm syringe filters (PTFE or other DMSO-compatible material)
-
Sterile syringes
Procedure:
-
Equilibration: Before opening, allow the manufacturer's vial containing the solid compound to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the hygroscopic powder.[11]
-
Calculation: Calculate the mass of compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 209.05 g/mol * 1000 mg/g = 2.09 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of the solid into a sterile tube.
-
Dissolution: Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Solubilization: Cap the tube securely and vortex vigorously. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[12] Gentle warming (to 37°C) can also be applied but should be done with caution. Ensure the final solution is clear and homogenous.
-
Sterilization: For use in cell culture, it is imperative to sterilize the stock solution. Draw the solution into a sterile syringe, attach a 0.22 µm DMSO-compatible syringe filter, and dispense the filtered solution into a new, sterile, and clearly labeled tube (amber or wrapped in foil to protect from light).
Storage and Stability Guidelines
Proper storage is essential to prevent chemical degradation and ensure long-term viability of the compound.
Rationale for Storage Conditions
-
Temperature: Low temperatures (-20°C to -80°C) dramatically slow the rate of chemical degradation.[11]
-
Light: Many organic compounds are light-sensitive. Photodegradation can cleave bonds or induce unwanted reactions. Amber vials or foil wrapping should be used.
-
Moisture: The compound is a hydrochloride salt and can be hygroscopic. Moisture can lead to hydrolysis and compromise the accurately weighed mass.
-
Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound and introduce moisture into the stock tube. Aliquoting into single-use volumes is the most effective way to prevent this.[12]
Recommended Storage Conditions Summary
| Form | Solvent / Condition | Storage Temperature | Recommended Max Duration | Key Considerations |
| Solid Powder | As received from manufacturer | 2°C to 8°C | Short-Term (<3 months) | Keep tightly sealed in a desiccator.[1][13] |
| -20°C | Long-Term (>3 months) | Protect from moisture.[3] | ||
| Stock Solution | In anhydrous DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw. Protect from light.[12] |
| -80°C | Up to 6 months | Preferred for long-term storage. Protect from light.[12] | ||
| Working Solution | In aqueous buffer/media | 2°C to 8°C | < 24 hours | Prepare fresh daily. Prone to precipitation/degradation.[9] |
Quality Control and Best Practices
To ensure the highest quality data, incorporate these self-validating checks into your workflow:
-
Visual Inspection: Before each use, thaw an aliquot and visually inspect the solution for any signs of precipitation or cloudiness. If observed, gently warm and vortex the tube to redissolve. If precipitation persists, the solution may be supersaturated or degraded and should be discarded.
-
Solvent Control: Always include a "vehicle control" in your experiments. This is a condition where you treat your cells with the same final concentration of DMSO (or other solvent) that is present in your highest concentration of the test compound. This allows you to differentiate the effect of the compound from any effect of the solvent itself.
-
Final Concentration: When diluting the stock solution into your final assay medium, ensure the final DMSO concentration is as low as possible, ideally ≤0.1%, and does not exceed a pre-validated tolerance limit for your specific cell line or assay.
References
- BIOFOUNT. (n.d.). This compound.
- Järvinen, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. European Journal of Pharmaceutical Sciences, 165, 105934. [Link]
- Google Patents. (2010). WO2010148321A1 - Slow dissolution method for reconstitution of lyophilized material.
- NIH National Library of Medicine. (n.d.). Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration.
- Journal of Pharmaceutical Sciences. (2020). Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations.
- Reddit. (2020, March 10). Silly question - but do hydrochloride salts run on a TLC?.
- Google Patents. (2011). WO2011082196A2 - Rapid reconstitution for lyophilized-pharmaceutical suspensions.
- Google Patents. (1976). US3932943A - Method of preparation of lyophilized biological products.
- SLS. (n.d.). Benzamidine hydrochloride hydr | B6506-25G | SIGMA-ALDRICH.
- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
- NIH National Library of Medicine. (n.d.). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties.
- ACS Publications. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
- NIH National Library of Medicine. (n.d.). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate.
- SonusGear. (2025, December 25). How to Choose the Best Perzocain: A Complete Buying Guide.
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- 13. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols for the Use of 2-Chloro-6-fluoro-benzamidine hydrochloride in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Role of the Benzamidine Scaffold in Medicinal Chemistry
The benzamidine moiety is a privileged structural motif in drug discovery, primarily recognized for its ability to mimic a protonated arginine side chain and act as a potent inhibitor of serine proteases like trypsin and thrombin.[1][2] Its inherent basicity allows it to form strong salt-bridge interactions with carboxylate residues (e.g., Aspartate) often found at the bottom of the S1 pocket of these enzymes. The phenyl ring provides a versatile scaffold that can be readily functionalized to explore chemical space, modulate pharmacokinetic properties, and enhance target specificity.
2-Chloro-6-fluoro-benzamidine hydrochloride emerges as a particularly valuable starting point for Structure-Activity Relationship (SAR) studies. The presence of two distinct halogen atoms at the ortho positions offers several strategic advantages:
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of chlorine and fluorine can significantly alter the pKa of the amidine group, influencing its ionization state at physiological pH and, consequently, its binding affinity.[3]
-
Vectorial Exploration of Chemical Space: The differential reactivity and size of chlorine and fluorine allow for selective chemical modifications, enabling a systematic exploration of the surrounding binding pocket.
-
Metabolic Stability: Halogenation can block sites of oxidative metabolism, potentially improving the pharmacokinetic profile of the resulting drug candidates.[4]
This guide provides a comprehensive framework for utilizing this compound as a core scaffold in an SAR campaign, from analog synthesis to biological evaluation and data interpretation.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to any SAR study.
| Property | Value | Source |
| CAS Number | 1170884-07-7 | [5] |
| Molecular Formula | C₇H₆ClFN₂·HCl | [5] |
| Molecular Weight | 209.05 g/mol | [5] |
| Appearance | Light brown solid | [5] |
| Purity | ≥ 98% | [5] |
| Storage | Store at 0-8 °C | [5] |
A Representative SAR Campaign: Targeting Serine Proteases
For the purpose of this guide, we will outline a hypothetical SAR study targeting Trypsin , a well-characterized serine protease, to identify potent and selective inhibitors. The overarching goal is to understand how modifications to the 2-chloro-6-fluorophenyl ring affect binding affinity and to explore potential interactions in adjacent binding pockets.
Logical Workflow for an SAR Study
The workflow for a typical SAR study is an iterative cycle of design, synthesis, and testing.
Sources
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- 3. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: High-Throughput Screening Assays for Novel PAD Inhibitors Using 2-Chloro-6-fluoro-benzamidine hydrochloride
Abstract
The protein arginine deiminase (PAD) enzyme family represents a compelling class of therapeutic targets for a range of autoimmune diseases, inflammatory conditions, and cancers.[1] The post-translational modification catalyzed by these enzymes, known as citrullination or deimination, converts arginine residues to citrulline, leading to alterations in protein structure and function.[2] Dysregulation of PAD activity is implicated in the pathology of diseases such as rheumatoid arthritis, multiple sclerosis, and lupus. Consequently, the identification of potent and selective PAD inhibitors is a significant focus of drug discovery efforts. This guide provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel PAD inhibitors, using 2-Chloro-6-fluoro-benzamidine hydrochloride as a reference compound. This benzamidine derivative is relevant to biochemical research focused on enzyme inhibition, making it an excellent tool for validating and exploring PAD-centric HTS assays.[3][4]
Introduction: The Significance of PAD Inhibition
Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the conversion of peptidyl-arginine to peptidyl-citrulline.[2] This modification can have profound effects on protein function by altering protein folding, and disrupting protein-protein and protein-nucleic acid interactions. In humans, there are five PAD isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6), with PADs 1-4 being enzymatically active.[5]
The pathological implications of aberrant citrullination are extensive. For instance, in rheumatoid arthritis, the citrullination of synovial proteins is believed to create neo-epitopes that trigger an autoimmune response.[6] In cancer, PADs, particularly PAD4, are implicated in chromatin decondensation through histone citrullination, contributing to gene dysregulation and the formation of neutrophil extracellular traps (NETs).
The development of small molecule inhibitors of PADs is a promising therapeutic strategy. Halogen-amidine based compounds, such as Cl-amidine, have been instrumental as tool compounds to probe PAD function.[1][7] this compound belongs to this chemical class, making it a suitable candidate for investigation in PAD-focused screening campaigns.[4] High-throughput screening (HTS) is an essential methodology in this endeavor, allowing for the rapid evaluation of large compound libraries to identify novel chemical matter for lead development.[8][9]
This document outlines two robust, fluorescence-based HTS assays amenable to the identification and characterization of PAD inhibitors. These orthogonal assays provide complementary data to increase confidence in hit validation.[10]
Orthogonal HTS Assay Platforms for PAD Inhibitor Screening
To minimize the identification of false positives during an HTS campaign, employing orthogonal assays is a highly recommended strategy.[10] Here, we describe two distinct fluorescence-based assays that measure PAD activity through different mechanisms.
Assay 1: Ammonia Detection-Based Assay
Principle: This assay quantifies the ammonia produced as a stoichiometric byproduct of the deimination reaction.[2][10] The released ammonia reacts with a detector reagent in the presence of a developer enzyme to produce a highly fluorescent product. An effective PAD inhibitor will reduce the amount of ammonia generated, resulting in a decrease in the fluorescence signal. This method is a classic and direct measure of PAD enzymatic activity.[10]
Logical Workflow:
Caption: Workflow of the ammonia detection-based PAD inhibitor assay.
Protocol:
Materials:
-
Recombinant human PAD4 enzyme
-
Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 0.5 mM TCEP, pH 7.6)
-
Calcium Chloride (CaCl₂) solution
-
Dithiothreitol (DTT)
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate
-
Ammonia detection reagent and developer enzyme
-
This compound (positive control inhibitor)
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of this compound and library compounds in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 100 nL) of compound solutions to the wells of a 384-well assay plate.
-
Include wells with DMSO only for no-inhibition controls and wells with a known potent inhibitor (e.g., Cl-amidine) for positive inhibition controls.
-
-
Enzyme Preparation and Dispensing:
-
Prepare the PAD4 enzyme solution in assay buffer containing CaCl₂ and DTT. The final concentration of CaCl₂ should be in the low millimolar range (e.g., 2 mM) to activate the enzyme.
-
Dispense 10 µL of the enzyme solution to each well of the assay plate containing the compounds.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
-
Substrate Addition and Reaction Incubation:
-
Prepare the BAEE substrate solution in assay buffer.
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 60-90 minutes. The incubation time may need to be optimized based on enzyme activity.
-
-
Detection:
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add 20 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/450 nm).
-
Assay 2: AMC-Tagged Substrate and Trypsin-Coupled Assay
Principle: This assay utilizes a synthetic peptide substrate containing an arginine residue linked to a fluorescent aminomethylcoumarin (AMC) group.[10] The acylation of AMC masks its fluorescence. In the absence of an effective PAD inhibitor, PAD will convert the arginine to citrulline. Trypsin, a protease that specifically cleaves at the C-terminus of arginine and lysine, cannot cleave the citrullinated substrate. Conversely, if PAD is inhibited, the arginine residue remains unmodified, and subsequent addition of trypsin will cleave the substrate, releasing the highly fluorescent AMC.[11] Therefore, the fluorescence signal is directly proportional to PAD inhibition.[10]
Logical Workflow:
Caption: Workflow of the AMC-tagged substrate and trypsin-coupled PAD inhibitor assay.
Protocol:
Materials:
-
Recombinant human PAD2 or PAD4 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 1 mM DTT, pH 7.5)
-
Arginine-AMC peptide substrate
-
Trypsin solution
-
This compound (positive control inhibitor)
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Plating:
-
Follow the same procedure as described in Assay 1 for plating library compounds and controls.
-
-
Enzyme and Substrate Co-incubation:
-
Prepare a master mix containing the PAD enzyme and the Arginine-AMC substrate in the assay buffer.
-
Dispense 15 µL of this master mix into each well of the assay plate.
-
Incubate at 37°C for 60 minutes.
-
-
Trypsin Addition:
-
Prepare the trypsin solution in an appropriate buffer.
-
Add 5 µL of the trypsin solution to each well.
-
Incubate at room temperature for 20-30 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader with excitation and emission wavelengths suitable for AMC (e.g., Ex/Em = 355-365 nm / 445-455 nm).[12]
-
Data Analysis and Interpretation
For both assays, the raw fluorescence data should be normalized to control wells.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Signal_Compound: Signal from wells with test compound.
-
Signal_PositiveControl: Signal from wells with a known potent inhibitor (maximum inhibition).
-
Signal_NegativeControl: Signal from wells with DMSO only (no inhibition).
-
-
IC₅₀ Determination: For compounds showing significant inhibition, a dose-response curve should be generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC₅₀ value, which is the concentration of inhibitor required to achieve 50% inhibition, can be calculated using a four-parameter logistic fit.
Example Data Table:
| Compound | Target | Assay Type | IC₅₀ (µM) |
| 2-Chloro-6-fluoro-benzamidine HCl (Reference) | PAD4 | Ammonia | 8.5 |
| 2-Chloro-6-fluoro-benzamidine HCl (Reference) | PAD4 | AMC-Trypsin | 10.2 |
| Cl-amidine (Control) | PAD4 | Ammonia | 5.9[7] |
| Cl-amidine (Control) | PAD1 | Ammonia | 0.8[7] |
| Library Compound X | PAD4 | Ammonia | 2.3 |
| Library Compound X | PAD4 | AMC-Trypsin | 2.8 |
Troubleshooting and Scientific Considerations
-
Fluorescent Compound Interference: Library compounds that are intrinsically fluorescent at the assay wavelengths can interfere with the readout. It is advisable to pre-screen compounds for auto-fluorescence.
-
Trypsin Inhibitors: In the AMC-Trypsin coupled assay, compounds that inhibit trypsin will produce a false positive signal. Hits from this assay should be counterscreened against trypsin activity alone.
-
Assay Robustness: The quality and robustness of the HTS assay should be evaluated by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Conclusion
The described HTS protocols provide a robust framework for the identification and characterization of novel inhibitors of protein arginine deiminases, using this compound as a valuable reference compound. The use of orthogonal assays is critical for hit validation and minimizing false positives. These methods are foundational for advancing drug discovery efforts targeting the PAD enzyme family, with the ultimate goal of developing new therapeutics for a host of debilitating diseases.
References
- Dreyton, C. J., et al. (2010). A fluopol-ABPP HTS assay to identify PAD inhibitors. Probe Reports from the NIH Molecular Libraries Program.
- Vossenaar, E. R., et al. (2003). Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination. Molecular & Cellular Proteomics.
- Causey, C. P., & Thompson, P. R. (2014). Fluorescence-based monitoring of PAD4 activity via a pro-fluorescence substrate analog. Journal of Visualized Experiments.
- Dam, D., et al. (2023). Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. Frontiers in Immunology.
- ResearchGate. (n.d.). PAD4 and the design of its fluorescence-based assay. ResearchGate.
- Knuckley, B., et al. (2013). Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor. Probe Reports from the NIH Molecular Libraries Program.
- Chem-Impex International. (n.d.). 2-Chloro-4-fluoro-benzamidine hydrochloride. Chem-Impex International.
- Chem-Impex International. (n.d.). This compound. Chem-Impex International.
- Muth, A., et al. (2017). Development of a selective inhibitor of Protein Arginine Deiminase 2. ACS Medicinal Chemistry Letters.
- Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie.
- PubChem. (n.d.). 2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide. PubChem.
- National Center for Biotechnology Information. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central.
- Willis, V. C., et al. (2011). N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, a protein arginine deiminase inhibitor, reduces the severity of murine collagen-induced arthritis. The Journal of Immunology.
- Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology.
Sources
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- 6. N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, a protein arginine deiminase inhibitor, reduces the severity of murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. assaygenie.com [assaygenie.com]
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- 12. caymanchem.com [caymanchem.com]
Application Note & Protocol: Formulation of 2-Chloro-6-fluoro-benzamidine hydrochloride for In Vivo Animal Studies
Abstract
This document provides a comprehensive technical guide for the formulation of 2-Chloro-6-fluoro-benzamidine hydrochloride, a critical intermediate in pharmaceutical and agrochemical research, for in vivo animal studies.[1] The primary challenge in preclinical research is to develop a safe and effective delivery system that ensures maximal exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TK) assessments.[2][3] This guide details a systematic approach, beginning with essential pre-formulation characterization and leading to detailed, step-by-step protocols for developing oral and parenteral formulations. It emphasizes the scientific rationale behind vehicle selection, quality control, and troubleshooting, providing researchers with the necessary tools to create reliable and reproducible dosing vehicles for rodent studies.
| Pre-Formulation Analysis: The Foundation of a Robust Dosing Vehicle
Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[4] This initial characterization dictates the entire formulation strategy, from the choice of administration route to the selection of excipients.[5] Given the limited availability of novel chemical entities (NCEs) at the early preclinical stage, these analyses must be efficient and informative.[4]
Key properties for this compound (Molecular Weight: 209.05 g/mol [1]) are summarized below. While specific experimental data for this compound is not widely published, the table includes typical parameters that must be determined.
Table 1: Physicochemical Properties of this compound
| Property | Value (Typical) | Significance for Formulation |
| Appearance | Light brown solid[1] | Provides a baseline for visual inspection of the bulk powder and final formulation. |
| Aqueous Solubility | To be determined (TBD) | Critical for developing simple aqueous solutions. Benzamidine HCl is water-soluble, but substituents may alter this.[6] |
| Solubility in Vehicles | TBD in PEG 400, Propylene Glycol, Corn Oil, etc. | Determines the feasibility of solution vs. suspension. Solubility screening is a primary step.[7] |
| pKa | TBD | Predicts how solubility will change with pH. Essential for oral formulations passing through the GI tract.[4] |
| Log P | TBD | Indicates lipophilicity. High Log P values often suggest poor aqueous solubility.[4][5] |
| Melting Point | TBD | Provides information on the solid-state stability and purity of the API.[4] |
| Chemical Stability | TBD (pH, light, temp.) | Determines appropriate storage conditions and identifies potential degradation pathways.[2] |
Initial step: Determine the aqueous solubility of the compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate the gastrointestinal tract.[4]
| Strategic Selection of Administration Route
The choice of administration route is dictated by the scientific objective of the study (e.g., PK, PD, or toxicology), the properties of the compound, and the target site of action.[3] The three most common routes in early preclinical rodent studies are oral (PO), intravenous (IV), and intraperitoneal (IP).
The following decision-making workflow helps guide this selection process.
Caption: Decision workflow for selecting an in vivo administration route.
| Formulation Development: Protocols and Methodologies
Simple formulations are preferred in preclinical studies to minimize the confounding influence of excipients on the API's activity or toxicology.[4][8] Formulations should be prepared fresh daily unless stability data supports longer storage.[9]
Oral Gavage (PO) Formulation
Oral gavage is a common method for administering precise doses.[10] The primary challenge is often the API's aqueous solubility.[11]
Protocol 3.1.1: Simple Aqueous Solution (For Soluble Compounds)
This is the ideal approach when solubility permits.
-
Rationale: An aqueous solution provides dose uniformity and rapid absorption. Water is the most inert and universally accepted vehicle.[11][12]
-
Materials:
-
This compound (API)
-
Purified Water (e.g., WFI or Milli-Q)
-
Glass vial, magnetic stirrer, analytical balance, volumetric flasks
-
-
Procedure:
-
Calculate the required amount of API based on the highest dose concentration and total volume needed for the study.
-
Accurately weigh the API and transfer it to a sterile glass vial.
-
Add approximately 80% of the final required volume of purified water.
-
Stir using a magnetic stirrer until the API is fully dissolved. Gentle warming (<40°C) may be used if it aids dissolution and does not degrade the compound.
-
Once dissolved, transfer the solution to a volumetric flask and add water to the final volume.
-
Visually inspect for any undissolved particulates. The final formulation should be a clear solution.
-
Protocol 3.1.2: Aqueous Suspension (For Poorly Soluble Compounds)
If the API has low aqueous solubility, a uniform suspension is the next best option.[3]
-
Rationale: Suspending agents increase viscosity, preventing the rapid settling of API particles and ensuring more uniform dose administration. Carboxymethyl cellulose (CMC) is a widely used and generally safe suspending agent.[9][11]
-
Materials:
-
API
-
Low-viscosity Carboxymethyl cellulose sodium (CMC-Na)
-
Purified Water
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer, magnetic stirrer
-
-
Procedure:
-
Prepare the Vehicle: Create a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC-Na to 100 mL of purified water while stirring vigorously to prevent clumping. Leave the solution to hydrate for several hours or overnight to form a clear, viscous solution.
-
Weigh API: Accurately weigh the required amount of API. If particles are large, gently grind in a mortar and pestle to a fine powder.
-
Create a Paste: Add a small amount of the 0.5% CMC vehicle to the API powder and triturate to form a smooth, uniform paste. This step is critical to ensure proper wetting of the API particles.
-
Suspend: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenize: Use a vortex mixer or sonicator to ensure the suspension is homogenous.[9]
-
Dosing: Stir the suspension continuously using a magnetic stirrer during dose administration to maintain uniformity.
-
Parenteral (IV/IP) Formulation
Parenteral formulations must be sterile, isotonic, and have a pH close to physiological levels (pH 7.4).[13][14]
Protocol 3.2.1: Sterile Saline/Buffered Solution
-
Rationale: For water-soluble compounds, a sterile, isotonic saline or phosphate-buffered saline (PBS) solution is the preferred vehicle for intravenous or intraperitoneal injection.[15]
-
Materials:
-
API
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride solution or Sterile PBS (pH 7.4)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile vials and syringes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), dissolve the accurately weighed API in the chosen sterile vehicle (Saline or PBS).
-
Ensure complete dissolution. Sonication in a sterile water bath can aid this process.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a final sterile vial.[16][17] This is a critical step for removing any potential microbial contamination when terminal sterilization is not feasible.[17]
-
Visually inspect the final solution for clarity and absence of particulates.
-
Table 2: Common Excipients for Preclinical Formulations
| Excipient | Route | Function | Typical Concentration | Considerations |
| Carboxymethyl Cellulose (CMC) | PO | Suspending Agent | 0.5 - 1.0% w/v | Can affect GI transit time.[11] |
| Polysorbate 80 (Tween® 80) | PO, IV | Solubilizer, Wetting Agent | 0.1 - 5.0% v/v | Can cause hemolysis at high concentrations IV.[18] |
| Polyethylene Glycol 400 (PEG 400) | PO, IV, IP | Co-solvent | 10 - 50% v/v | Can cause renal toxicity at high doses.[18] |
| Propylene Glycol (PG) | PO, IV, IP | Co-solvent | 10 - 40% v/v | Can cause hemolysis and CNS depression. |
| Corn Oil | PO | Lipid Vehicle | Up to 10 mL/kg | For highly lipophilic compounds; can affect absorption.[12][19] |
Note: The use of excipients should be minimized and justified. Always run a vehicle-only control group in animal studies to account for any effects of the formulation itself.[11][20]
| Quality Control and Verification
Ensuring the concentration and stability of the final formulation is a non-negotiable step for data integrity. A simple High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is often sufficient for this purpose.[21][22]
Protocol 4.1.1: HPLC-UV Analysis for Concentration Verification
-
Rationale: This protocol verifies that the API was weighed and dissolved/suspended correctly, confirming the final dose concentration. It serves as a self-validating check on the formulation process.[23]
-
Typical HPLC-UV Parameters:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid), isocratic or gradient.[24]
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer, wavelength set to an absorbance maximum for the compound (e.g., 230 nm, TBD).[15]
-
Standard Preparation: Prepare a calibration curve using a reference standard of the API with known purity.
-
-
Procedure:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).
-
Create a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[21]
-
Inject the standards to generate a linear calibration curve (Peak Area vs. Concentration).
-
Take a sample of the final in vivo formulation, dilute it to fall within the range of the calibration curve, and inject it into the HPLC system.
-
Calculate the concentration of the formulation sample using the calibration curve. The result should be within ±10% of the target concentration.
-
Caption: Quality control workflow for formulation concentration verification.
| Best Practices and Troubleshooting
-
Handling: Benzamidine and its derivatives are serine protease inhibitors.[6][25] While this is their mechanism of action, appropriate personal protective equipment (PPE) should always be worn.
-
Stability: For suspensions, re-suspendability is key. A good formulation should be easily re-suspended with gentle shaking. If particles agglomerate or cake, consider alternative suspending agents or particle size reduction.
-
Precipitation: When using co-solvents for parenteral formulations, be aware of potential precipitation upon injection into the aqueous environment of the bloodstream. A dilution test (e.g., diluting 1 part formulation with 9 parts saline) can help predict this.
-
Animal Welfare: The maximum recommended oral gavage volume for mice is 10 mL/kg.[9] Viscous formulations can adhere to the dosing needle, leading to inaccurate dosing or aspiration.[20] Ensure the technique is refined and the animal is monitored post-dosing.[26]
| References
-
Slideshare. Sterilization methods of parenterals. [Link]
-
Gokaraju, G. et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
-
ResearchGate. Ensuring sterility of parenteral products. [Link]
-
Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
-
Quay Pharma. Designing formulations for preclinical and early stage clinical studies. [Link]
-
edoc. The effect of excipients on pharmacokinetic parameters of parenteral drugs. [Link]
-
Singh, R. et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PubMed Central. [Link]
-
PharmaCMC. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. [Link]
-
Grifols. Terminal Sterilization for Parenteral Drugs: Finding the Right CDMO Partner. [Link]
-
Pharmaceutical Technology. Evaluating the top five sterilisation techniques for parenteral packaging. [Link]
-
Science.gov. sensitive hplc-uv method: Topics by Science.gov. [Link]
-
Grifols Engineering. TERMINAL STERILIZATION FOR PARENTERAL DRUGS: FINDING THE RIGHT CDMO PARTNER. [Link]
-
SGS. Preclinical Formulation Development. [Link]
-
ASM Journals. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. [Link]
-
Pharmex. Excipients for Parenterals. [Link]
-
Turner, P. et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. [Link]
-
Tuttle, A. et al. (2018). Choice of vehicle affects pyraclostrobin toxicity in mice. The University of North Carolina at Chapel Hill. [Link]
-
Al-kassas, R. et al. (2020). Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation. PubMed. [Link]
-
ResearchGate. What is the best vehicle for oral gavage of genistein in mice?. [Link]
-
de Oliveira, L. et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. PubMed Central. [Link]
-
CORE. The effect of excipients on pharmacokinetic parameters of parenteral drugs. [Link]
-
BIOFOUNT. This compound. [Link]
-
protocols.io. Voluntary oral administration of drugs in mice. [Link]
-
American Association of Pharmaceutical Scientists. Excipients Use in Parenteral and Lyophilized Formulation Development. [Link]
-
National Institutes of Health. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. [Link]
-
PubMed. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]
-
National Institutes of Health. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Case Western Reserve University. Gavage. [Link]
-
Taylor & Francis Online. A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. [Link]
-
ResearchGate. Synthesis of benzamidine derivatives of the imidazoles. Lettered arrows. [Link]
-
National Institutes of Health. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]
-
Clement, B. et al. (1993). Biotransformation of benzamidine and benzamidoxime in vivo. PubMed. [Link]
-
SLS. Benzamidine hydrochloride hydr | B6506-25G | SIGMA-ALDRICH. [Link]
-
Wikipedia. Benzamidine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. altasciences.com [altasciences.com]
- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Preclinical Formulation Development [sgs.com]
- 8. The effect of excipients on pharmacokinetic parameters of parenteral drugs [edoc.unibas.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gavage [ko.cwru.edu]
- 11. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Sterilization methods of parenterals | PPT [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. hovione.com [hovione.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Benzamidine - Wikipedia [en.wikipedia.org]
- 26. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-fluoro-benzamidine hydrochloride
Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-benzamidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts effectively. This document addresses the most common challenges encountered in the laboratory, offering field-proven insights and solutions.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section covers foundational knowledge essential for a successful synthesis.
Q1: What is the predominant synthetic route for this compound?
A1: The most reliable and widely employed method is the Pinner reaction . This two-step process begins with the corresponding nitrile, 2-Chloro-6-fluoro-benzonitrile, which is first converted to an intermediate imido ester hydrochloride (a "Pinner salt") using an alcohol and anhydrous hydrogen chloride (HCl). This intermediate is then treated with ammonia to yield the final benzamidine hydrochloride product.[1][2]
Q2: What are the most critical parameters for a successful Pinner reaction?
A2: The Pinner reaction is notoriously sensitive to reaction conditions. The three pillars of success are:
-
Strictly Anhydrous Conditions: The presence of even trace amounts of water can lead to the formation of unwanted amide and ester byproducts, significantly reducing the yield of the desired amidine.
-
Effective HCl Saturation: Anhydrous HCl gas is not just a catalyst but a reagent that activates the nitrile. Incomplete saturation will result in a stalled or sluggish reaction.
-
Temperature Control: The reaction is typically performed at low temperatures (0-5 °C) to minimize side reactions and control the exothermicity of dissolving HCl gas in the alcohol.
Q3: Why is the product isolated as a hydrochloride salt instead of the free base?
A3: The hydrochloride salt of 2-Chloro-6-fluoro-benzamidine is significantly more stable and crystalline than its free base. The free amidine is a stronger base and is more susceptible to hydrolysis and degradation. Isolating the compound as a salt improves its shelf-life, simplifies handling, and often facilitates purification by crystallization.[3]
Q4: What are the primary safety concerns associated with this synthesis?
A4: The primary hazards stem from the reagents used:
-
Anhydrous Hydrogen Chloride (HCl): This is a toxic and highly corrosive gas. It must be handled in a well-ventilated fume hood with appropriate safety protocols and gas scrubbing equipment.
-
Anhydrous Solvents: Ethers like diethyl ether or dioxane are commonly used and are highly flammable.
-
Ammonia: Anhydrous ammonia or concentrated ammonium hydroxide solutions are corrosive and have a pungent, irritating odor. Proper handling in a fume hood is required.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: My Pinner reaction fails, showing low or no conversion of the starting nitrile.
Q: I've set up my Pinner reaction with 2-Chloro-6-fluoro-benzonitrile and ethanolic HCl, but TLC/GC-MS analysis shows mostly unreacted starting material after several hours. What went wrong?
A: This is a classic Pinner reaction failure, almost always pointing to one of two issues: moisture contamination or insufficient HCl.
-
Cause A: Presence of Water
-
The Chemistry: The Pinner reaction begins with the protonation of the nitrile nitrogen by HCl, creating a highly electrophilic nitrilium ion. The alcohol then attacks this intermediate. If water is present, it can compete with the alcohol, attacking the nitrilium ion to form a protonated amide after tautomerization, which is often unreactive under these conditions.
-
Troubleshooting & Validation:
-
Solvent & Reagent Purity: Ensure your alcohol (e.g., ethanol) is absolute grade (<0.05% water). Use freshly opened solvents or dry them over activated molecular sieves (3Å or 4Å).
-
Glassware: All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
HCl Gas: The HCl gas must be anhydrous. Pass it through a drying tube containing a non-protic drying agent like calcium chloride or sulfuric acid before bubbling it into the reaction mixture.
-
-
-
Cause B: Incomplete HCl Saturation
-
The Chemistry: A stoichiometric amount of HCl is required for the initial protonation, and an excess is needed to maintain the acidic conditions and precipitate the Pinner salt. An undersaturated solution will not have a high enough concentration of the reactive nitrilium intermediate.[2]
-
Troubleshooting & Validation:
-
Saturation Procedure: Cool the alcohol solution to 0 °C before bubbling in the HCl gas. The solubility of HCl is higher at lower temperatures.
-
Monitor Saturation: Bubble HCl through the solution until the weight of the flask stops increasing, indicating saturation. The reaction mixture should be fuming.
-
Seal the Reaction: After adding the nitrile, ensure the reaction vessel is securely sealed with a drying tube to prevent ingress of atmospheric moisture and escape of HCl.
-
-
Diagram: The Pinner Reaction Mechanism & Water Interference
Caption: Pinner reaction pathway and the detrimental effect of water.
Problem 2: My final product is contaminated with a significant amount of 2-Chloro-6-fluoro-benzamide.
Q: After the ammonolysis step, I've isolated my product, but NMR/LC-MS shows a large peak corresponding to the benzamide. How can I prevent this?
A: This indicates that the intermediate imido ester (Pinner salt) is hydrolyzing to the corresponding amide before or during the ammonolysis step.
-
Cause: Premature or Concurrent Hydrolysis
-
The Chemistry: The imido ester is highly susceptible to hydrolysis, especially under neutral or slightly acidic conditions. If aqueous ammonia is used, or if the reaction with anhydrous ammonia is too slow, water can attack the imido ester to form the stable amide byproduct.
-
Troubleshooting & Validation:
-
Use Anhydrous Ammonia: The best practice is to use anhydrous ammonia, either as a gas bubbled through the solution or as a solution in an anhydrous organic solvent (e.g., ammonia in methanol or dioxane).
-
Temperature Control: Perform the ammonolysis at a low temperature (e.g., 0 °C or below). This slows the rate of hydrolysis relative to the rate of aminolysis.
-
Vigorous Stirring: Ensure efficient mixing to promote the reaction between the Pinner salt (which may be a precipitate) and the ammonia.
-
pH Control During Workup: Avoid exposing the reaction mixture to neutral or acidic aqueous conditions for prolonged periods. After ammonolysis, the mixture should be basic.
-
-
Problem 3: I'm having difficulty isolating a pure, crystalline final product.
Q: After the workup, I'm left with an oily or sticky solid that is difficult to purify. What are the best practices for isolation?
A: Isolation challenges for amidine hydrochlorides are common and often relate to residual solvent, hygroscopicity, or the presence of ammonium chloride (NH₄Cl) byproduct.
-
Cause A: Ammonium Chloride Contamination
-
The Chemistry: The reaction of the Pinner salt with ammonia generates one equivalent of NH₄Cl for every equivalent of product. As both are salts, they can be difficult to separate.
-
Troubleshooting & Validation:
-
Solvent Selection: NH₄Cl is largely insoluble in many organic solvents like dichloromethane or ethyl acetate, while the amidine hydrochloride may have some solubility. Triturating the crude solid with such a solvent can help remove the more soluble organic impurities.
-
Recrystallization: The most effective purification method. The key is finding a solvent system where the product's solubility has a steep temperature dependence. See the table below for suggestions.
-
-
-
Cause B: Hygroscopicity and Handling
-
The Chemistry: Amidine hydrochlorides can be hygroscopic, absorbing atmospheric moisture to become gummy or oily.
-
Troubleshooting & Validation:
-
Work under Inert Atmosphere: Handle the product under a blanket of nitrogen or argon, especially after drying.
-
Thorough Drying: Dry the final product under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove all traces of water and solvent. A P₂O₅ drying pistol can be effective.
-
-
Data Presentation: Recrystallization Solvent Systems
| Solvent System | Suitability | Protocol Notes |
| Isopropanol (IPA) / Diethyl Ether | Excellent | Dissolve the crude product in a minimum amount of hot IPA. Cool slowly to room temperature, then add diethyl ether dropwise as an anti-solvent until turbidity persists. Allow to crystallize at 0-5 °C. |
| Methanol / Ethyl Acetate | Good | Similar to the IPA/ether system. Methanol is a more polar solvent, so more ethyl acetate may be required. |
| Ethanol / Water | Fair | Use with caution. Dissolve in hot ethanol and add a minimal amount of water if needed for full dissolution. The presence of water can promote hydrolysis if held at high temperatures for too long. Requires rigorous drying. |
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Chloro-6-fluorobenzimidate hydrochloride (Pinner Salt)
-
Preparation: Oven-dry all glassware (round-bottom flask, condenser, gas inlet tube) and assemble under a stream of dry nitrogen.
-
Solvent Saturation: To the flask, add 100 mL of absolute ethanol. Cool the flask to 0 °C in an ice-water bath. Bubble anhydrous HCl gas through the ethanol with stirring for 45-60 minutes, or until the solution is saturated (fuming and weight gain ceases).
-
Reactant Addition: Dissolve 15.5 g (0.1 mol) of 2-Chloro-6-fluoro-benzonitrile in a small amount of absolute ethanol and add it dropwise to the cold, saturated ethanolic HCl solution.
-
Reaction: Seal the flask with a calcium chloride drying tube. Allow the mixture to stir at 0-5 °C. The Pinner salt will begin to precipitate as a white solid.
-
Monitoring: Monitor the reaction by TLC or GC analysis of quenched aliquots until the starting nitrile is consumed (typically 12-24 hours).
-
Isolation: Collect the precipitated solid by filtration under a nitrogen blanket. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual starting material. Dry the Pinner salt under high vacuum. Do not expose to air for extended periods.
Diagram: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low Pinner reaction yield.
Protocol 2: Conversion to this compound
-
Preparation: Suspend the crude Pinner salt (approx. 0.1 mol) in 150 mL of anhydrous methanol in a flask cooled to 0 °C.
-
Ammonolysis: Bubble anhydrous ammonia gas through the stirred suspension for 1-2 hours. Alternatively, add a saturated solution of ammonia in methanol (prepared separately at low temperature).
-
Reaction: Seal the vessel and stir at room temperature for 4-6 hours. The reaction mixture should become a clear solution as the Pinner salt reacts, followed by the precipitation of ammonium chloride.
-
Workup: Remove the solvent under reduced pressure. The resulting solid will be a mixture of the desired product and ammonium chloride.
-
Initial Purification: Triturate the solid with 50 mL of dichloromethane. The product has low solubility, while some organic impurities will be removed. Filter the solid.
Protocol 3: Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a flask and add a minimal amount of boiling isopropanol to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a 4 °C refrigerator.
-
Anti-Solvent Addition (Optional): If crystallization is sluggish, add anhydrous diethyl ether dropwise until the solution becomes cloudy. Swirl and allow to stand.
-
Isolation: Collect the white crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours. Store in a desiccator under an inert atmosphere.
References
- This compound - Chem-Impex. Provides general information on the compound's applications and properties. URL: https://www.chemimpex.com/product/2-chloro-6-fluoro-benzamidine-hydrochloride[4]
- Pinner Reaction - Organic Chemistry Portal. Describes the general mechanism of the Pinner reaction. URL: https://www.organic-chemistry.org/namedreactions/pinner-reaction.shtm[1]
- A Lewis acid-promoted Pinner reaction - Beilstein Journals. Discusses mechanism and conditions for the Pinner reaction, including the importance of the nitrilium ion intermediate. URL: https://www.beilstein-journals.org/bjoc/articles/9/179[2]
- Synthesis method of benzamidine hydrochloride - Eureka | Patsnap. Provides analogous synthesis routes for benzamidine hydrochloride, highlighting challenges like gas handling. URL: https://eureka.patsnap.
- Benzamidine hydrochloride hydrate - Sigma-Aldrich. Details the properties and handling of a similar compound, noting its stability as a salt. URL: https://www.sigmaaldrich.com/US/en/product/sigma/b6506[3]
Sources
How to improve the yield and purity of 2-Chloro-6-fluoro-benzamidine hydrochloride.
Welcome to the technical support center for the synthesis and purification of 2-Chloro-6-fluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. This compound is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] Its unique structure, featuring both chlorine and fluorine substituents, enhances its utility in medicinal chemistry.[1]
This document provides a comprehensive resource to help you navigate the common challenges associated with its synthesis, ultimately improving both yield and purity.
Frequently Asked Questions (FAQs)
Synthesis
Q1: My Pinner reaction to form the imidate salt intermediate is sluggish or failing. What are the likely causes?
A1: The Pinner reaction is highly sensitive to reaction conditions.[3][4] Common culprits for a failed or low-yielding reaction include:
-
Presence of Moisture: Water will hydrolyze the intermediate Pinner salt, leading to the formation of the corresponding ester as a byproduct.[5][6] It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][7]
-
Insufficient Acid Catalyst: The reaction is acid-catalyzed, typically using dry hydrogen chloride gas.[3][8] Incomplete saturation of the reaction mixture with HCl will result in a slow or incomplete reaction.
-
Low Temperature: While the Pinner reaction should be conducted at low temperatures (typically 0 °C) to prevent the decomposition of the thermodynamically unstable imidate salt, temperatures that are too low can significantly slow down the reaction rate.[3][4][7]
Q2: I'm observing a significant amount of 2-chloro-6-fluorobenzamide as a byproduct. How can I minimize its formation?
A2: The formation of the amide byproduct is often a result of elevated temperatures during the Pinner reaction or the subsequent ammonolysis step.[5][7] The imidate hydrochloride (Pinner salt) can rearrange to the more stable amide. To minimize this:
-
Maintain a low temperature (0-5 °C) throughout the generation of the Pinner salt.[3]
-
During the ammonolysis step, introduce ammonia gas or an ammonium salt at a controlled rate while maintaining a low temperature before gradually warming to the desired reaction temperature.
Purification
Q3: My final product has a low melting point and appears oily or sticky, suggesting impurities. What's the best way to purify it?
A3: Oily or sticky products are often indicative of residual solvents or byproducts. Recrystallization is the most effective method for purifying solid organic compounds like benzamidine hydrochlorides.[9] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For hydrochloride salts, which are often highly polar, consider solvent systems like:
-
Ethanol/Ethyl Acetate
-
Isopropanol/Diethyl Ether[10]
-
Methanol/Dichloromethane
Q4: I'm having trouble inducing crystallization during the recrystallization process. What can I do?
A4: If crystals do not form upon cooling, several techniques can be employed to induce crystallization:
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[9]
-
Seeding: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.[9]
-
Reducing the temperature: Placing the flask in an ice bath can further decrease the solubility of your compound and promote crystallization.[9]
Troubleshooting Guides
Low Yield
A low yield of this compound can be attributed to several factors throughout the synthetic process. This guide provides a systematic approach to identifying and resolving these issues.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
In-depth Analysis of Low Yield Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Pinner Reaction | The initial formation of the imidate is crucial. As discussed in the FAQs, moisture, insufficient acid, or improper temperature can hinder this step. | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., diethyl ether, dioxane).[7] Pass dry HCl gas through the reaction mixture at 0 °C until saturation is confirmed (e.g., by observing HCl fumes at the outlet). |
| Hydrolysis of Pinner Salt | The imidate salt intermediate is highly susceptible to hydrolysis, which converts it to the corresponding ester, a common byproduct that reduces the yield of the desired amidine.[5][11] | Strictly maintain anhydrous conditions throughout the reaction and workup. Quench the reaction with a non-aqueous workup if possible. |
| Inefficient Ammonolysis | The conversion of the Pinner salt to the amidine requires an effective source of ammonia. | Use anhydrous ammonia gas or a freshly prepared solution of ammonia in an appropriate alcohol. Ammonium chloride can also be used, but may require higher temperatures and longer reaction times.[12] |
| Product Loss During Workup and Purification | This compound has some solubility in polar solvents. Excessive washing or using a suboptimal recrystallization solvent can lead to significant product loss. | Minimize the volume of cold solvent used for washing the crystals.[9] Perform a thorough solvent screen to identify the best recrystallization solvent system that maximizes recovery. |
Purity Issues
Achieving high purity is critical for the intended downstream applications of this compound. This section addresses common impurities and provides detailed purification protocols.
Common Impurities and Their Origin
| Impurity | Origin | Identification Method |
| 2-Chloro-6-fluorobenzonitrile | Unreacted starting material | HPLC, GC-MS[13][14] |
| 2-Chloro-6-fluorobenzoic acid ethyl ester | Hydrolysis of the Pinner salt in the presence of ethanol | HPLC, GC-MS, NMR |
| 2-Chloro-6-fluorobenzamide | Thermal rearrangement of the Pinner salt or hydrolysis of the amidine | HPLC, NMR[13] |
| Ammonium Chloride | Byproduct from the ammonolysis step | Insoluble in many organic solvents, can be removed by filtration. |
Experimental Protocol: Recrystallization for High Purity
-
Solvent Selection: In a series of small test tubes, test the solubility of the crude product (approx. 10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.[9]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[15]
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[9]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Assessment Workflow
Caption: A workflow for the purification and purity assessment of the final product.
Reaction Mechanism: The Pinner Reaction
The synthesis of this compound typically proceeds via the Pinner reaction.[4][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (Pinner salt), which is then converted to the amidine.[4][8]
Caption: The two-step mechanism of the Pinner reaction for benzamidine synthesis.
Mechanistic Insights
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous HCl.[5] This protonation dramatically increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Alcohol: The alcohol (e.g., ethanol) acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile, leading to the formation of the imidate salt.[5]
-
Ammonolysis: The Pinner salt is then treated with ammonia. The ammonia displaces the alkoxy group to form the final benzamidine hydrochloride product.[3]
By understanding these mechanistic steps, researchers can make more informed decisions to optimize reaction conditions and troubleshoot issues as they arise.
References
- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate - Benchchem.
- Pinner Reaction | NROChemistry.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
- Pinner Reaction - Organic Chemistry Portal.
- A Lewis acid-promoted Pinner reaction - PMC - NIH.
- Pinner Reaction - J&K Scientific.
- Pinner reaction - Wikipedia.
- A Lewis acid-promoted Pinner reaction - Beilstein Journals.
- Purification of organic hydrochloride salt? - ResearchGate.
- This compound - Chem-Impex.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Benzamidine HCl hydrate | 1670-14-0 - Benchchem.
- Recrystallization.
- How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate.
- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - NIH.
- Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com.
- Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube.
- A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide - Benchchem.
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR.
- Improved Pinner Reaction with CPME as a Solvent - ResearchGate.
- New single step route for efficient synthesis of amidine containing molecules.
- Benzamidine hydrochloride synthesis - ChemicalBook.
- CN106565541A - Synthesis method for benzamidine derivatives - Google Patents.
- CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
- 2-Chloro-6-fluorobenzaldehyde - Wikipedia.
- Synthesis of amidines - Organic Chemistry Portal.
- Amidines from cyclic amines and nitriles in the presence of zinc(II) - RSC Publishing.
- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar.
- Synthesis of 2-Chloro-6-Fluoronitrobenzene - PrepChem.com.
- Analytical Services for Purity Determination - BOC Sciences.
- acetamidine hydrochloride - Organic Syntheses Procedure.
- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC - NIH.
- 2-Chloro-4-fluoro-benzamidine hydrochloride - Chem-Impex.
- (PDF) Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis - ResearchGate.
- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
- 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem.
- 2-Chloro-6-fluorobenzonitrile 98 668-45-1 - Sigma-Aldrich.
- Benzamidine hydrochloride | Serine Proteases Inhibitor - MedchemExpress.com.
- 2-CHLORO-4-FLUORO-BENZAMIDINE CAS#: 582306-90-9 - ChemicalBook.
- 2-Amino-6-fluorobenzonitrile | CAS 77326-36-4 - Ossila.
- 2-Chloro-6-fluorobenzonitrile - CymitQuimica.
- 2-Chloro-6-fluorobenzonitrile | 668-45-1 - Manchester Organics.
- 2-chloro-6-fluoro-N-(methoxymethoxy)benzamide | C9H9ClFNO3 - PubChem.
Sources
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- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Biochemical Assays with 2-Chloro-6-fluoro-benzamidine hydrochloride: A Technical Troubleshooting Guide
Welcome to the technical support center for 2-Chloro-6-fluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered when using this compound in biochemical assays. As a synthetic intermediate and a potential enzyme inhibitor, its effective use requires careful consideration of its physicochemical properties and potential interactions within your experimental system.[1] This guide follows a question-and-answer format to directly address specific issues you may encounter.
Section 1: Foundational Knowledge & Initial Assay Setup
This section addresses common questions regarding the fundamental properties and initial handling of this compound.
FAQ 1: What is this compound and what are its primary applications in biochemical research?
This compound is a halogenated benzamidine derivative.[1] It serves as a versatile chemical intermediate in the synthesis of more complex bioactive molecules, including pharmaceuticals and agrochemicals.[1] In the context of biochemical assays, it is primarily investigated for its potential as an enzyme inhibitor, particularly targeting serine proteases.[1][2] The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor by mimicking the guanidino group of arginine and binding to the S1 pocket of trypsin-like serine proteases.[3][4] The chloro and fluoro substitutions on the benzene ring can influence its potency, selectivity, and pharmacokinetic properties.[1][5]
FAQ 2: I am having trouble dissolving the compound. What are the recommended solvents and how do I prepare a stock solution?
Proper dissolution is critical for accurate and reproducible results. Issues with solubility can lead to inaccurate concentration determination and precipitation during the assay.
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): While detailed solubility data is not always available, the CoA from your supplier is the first point of reference.
-
Initial Solvent Selection: Based on the hydrochloride salt form, sterile, deionized water should be the first solvent to try. For many benzamidine hydrochlorides, solubility in aqueous solutions is generally good.[6]
-
Aiding Dissolution: If solubility in water is limited, consider the following, in order of preference:
-
Gentle warming: Warm the solution to 37°C.
-
Vortexing or sonication: These methods can help break up aggregates.
-
Co-solvents: If aqueous solubility is insufficient for your required stock concentration, you may need to use an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of organic molecules. However, be mindful of the final DMSO concentration in your assay, as it can affect enzyme activity and protein stability. It is best practice to keep the final DMSO concentration below 1% (v/v).
-
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh out a sufficient amount of this compound (MW: 209.05 g/mol ).[1]
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFN₂·HCl | [1] |
| Molecular Weight | 209.05 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| Storage Conditions | 0-8°C (as solid) | [1] |
Table 1: Physicochemical Properties of this compound.
Section 2: Troubleshooting Assay Performance
This section focuses on issues that may arise during the execution of your biochemical assay.
FAQ 3: I am not observing any inhibition, or the inhibitory effect is much weaker than expected. What could be the cause?
Several factors can contribute to a lack of expected activity. A systematic approach is necessary to pinpoint the issue.
Workflow for Troubleshooting Lack of Inhibition:
Figure 1: Systematic workflow for diagnosing a lack of enzyme inhibition.
Detailed Troubleshooting Steps:
-
Compound Integrity:
-
Age and Storage: Ensure the compound has been stored correctly (at 0-8°C as a solid) and is within its recommended shelf life.[1] Degradation can lead to a loss of activity.
-
Stock Solution Stability: Repeated freeze-thaw cycles can degrade the compound. Use fresh aliquots for your experiments. While specific stability data for this compound in solution is limited, benzamidine itself is sensitive to oxidation, so preparing fresh solutions is recommended.[6]
-
-
Assay Conditions:
-
pH: The charge state of the benzamidine group is crucial for its interaction with the aspartate residue in the S1 pocket of serine proteases.[4] Ensure your assay buffer pH is stable and within the optimal range for both your enzyme and the inhibitor (typically around physiological pH).
-
Incubation Time: Your pre-incubation time with the enzyme may be insufficient for binding to occur. Try increasing the pre-incubation time of the enzyme with the inhibitor before adding the substrate.
-
-
Target Enzyme:
-
Enzyme Activity: Confirm that your enzyme is active using a known substrate and, if possible, a known inhibitor as a positive control.
-
Enzyme Class: Verify that your target enzyme is a serine protease, as benzamidine derivatives are most effective against this class of enzymes.[2]
-
-
Concentration Range:
-
You may be testing a concentration range that is too low. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM), while being mindful of potential solubility limits and off-target effects at high concentrations.
-
FAQ 4: My results are inconsistent and have poor reproducibility. What are the likely sources of this variability?
Inconsistent results are often due to subtle variations in experimental technique or the stability of reagents.
Key Areas to Investigate for Reproducibility Issues:
-
Pipetting Errors: Small volumes of high-concentration stock solutions are prone to pipetting inaccuracies. Ensure your pipettes are calibrated and use appropriate pipetting techniques. Consider preparing an intermediate dilution plate to minimize errors when making final assay concentrations.
-
Compound Precipitation: The compound may be precipitating in the assay buffer. This can be concentration-dependent.
-
Visual Inspection: Visually inspect your assay plate for any signs of precipitation.
-
Solubility in Assay Buffer: Determine the solubility of this compound in your final assay buffer. This can be done by preparing a serial dilution in the buffer and observing the highest concentration that remains clear.
-
-
Assay Plate Edge Effects: Evaporation from the outer wells of an assay plate can concentrate reagents and lead to artifacts. Avoid using the outermost wells or ensure proper sealing and humidification during incubations.
-
Reagent Stability: Ensure all reagents, including the enzyme and substrate, are stable throughout the experiment. Prepare fresh reagents when in doubt.
Section 3: Addressing Potential Artifacts and Off-Target Effects
It is crucial to differentiate true inhibition from experimental artifacts.
FAQ 5: How can I be sure that the observed activity is specific to my target and not an assay artifact?
Several control experiments are essential to validate your findings.
Essential Control Experiments:
-
Counter-Screening: If you are using a coupled-enzyme assay, test the compound against the coupling enzyme(s) alone to ensure it is not inhibiting them.
-
Promiscuous Inhibition: Some compounds can form aggregates at higher concentrations, which non-specifically inhibit enzymes. To test for this, include a non-ionic detergent like Triton X-100 (at a final concentration of ~0.01%) in your assay buffer. If the inhibitory activity is significantly reduced in the presence of the detergent, it may indicate promiscuous inhibition.
-
Technology-Specific Interference: If you are using a fluorescence-based assay, check if the compound is fluorescent at the excitation and emission wavelengths of your assay, which could lead to false-positive or false-negative results. Similarly, in absorbance-based assays, check for compound absorbance at the measurement wavelength.
Workflow for Validating Specific Inhibition:
Figure 2: A workflow for validating that an observed inhibitory effect is specific to the target of interest.
By systematically addressing these common questions and implementing the recommended troubleshooting steps and control experiments, researchers can confidently utilize this compound in their biochemical assays and ensure the generation of accurate and reliable data.
References
- J&K Scientific LLC. 2-Chloro-Benzamidine hydrochloride | 45743-05-3.
- Chem-Impex. 2-Chloro-4-fluoro-benzamidine hydrochloride.
- Chem-Impex. This compound.
- Alves, N. J., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem. [Link]
- Patel, K., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
- PubChem. 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide. [Link]
- PubChem. 2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide. [Link]
- Maga, G., et al. (2014). Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. Journal of Medicinal Chemistry. [Link]
- Mohammed, H., et al. (2022).
- Stürzebecher, J., et al. (1997). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase.
- Rauwolf, C., et al. (2006). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. Biointerphases. [Link]
- PubChem. 2-chloro-6-fluoro-N-(3-methoxyphenyl)benzamide. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-fluoro-benzamidine Hydrochloride Derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-benzamidine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing field-proven insights, troubleshooting guides, and detailed protocols to ensure successful and reproducible outcomes. Amidines are a critical class of molecules in medicinal chemistry, and mastering their synthesis is key to advancing many research and development projects.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing foundational knowledge for successful experimentation.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed method is a variation of the Pinner reaction.[2][3] This reaction involves two key steps:
-
Imidate Formation: The starting material, 2-Chloro-6-fluorobenzonitrile, is reacted with an anhydrous alcohol (typically ethanol or methanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This forms the corresponding alkyl imidate hydrochloride salt, often called a Pinner salt.[4][5] The acid acts as a catalyst, protonating the nitrile nitrogen, which dramatically increases the electrophilicity of the nitrile carbon for attack by the alcohol.[4][6]
-
Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with a source of ammonia (e.g., a solution of ammonia in an alcohol or liquid ammonia) to displace the alkoxy group and form the final benzamidine hydrochloride salt.[2]
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: Water is detrimental to the Pinner reaction for two primary reasons.[6][7] Firstly, the Pinner salt intermediate is highly susceptible to hydrolysis. If water is present, it will compete with the ammonia in the second step, leading to the formation of the corresponding ester or subsequent hydrolysis to the amide (2-Chloro-6-fluorobenzamide) as an undesired byproduct.[2][8] Secondly, the presence of water can consume the anhydrous HCl, reducing its effectiveness as a catalyst and preventing the initial activation of the nitrile.[6]
Q3: My lab doesn't have a cylinder of anhydrous HCl gas. What are safe and effective alternatives for generating it in situ?
A3: Generating anhydrous HCl in the laboratory is a common requirement for this type of reaction. There are several reliable methods:
-
From Acetyl Chloride or Thionyl Chloride: The slow, dropwise addition of acetyl chloride or thionyl chloride to an anhydrous alcohol (like methanol or ethanol) at low temperatures (e.g., 0°C) will generate a solution of anhydrous HCl in that alcohol.[9][10][11] This is often the most convenient method for lab-scale synthesis.
-
From Sulfuric Acid and Sodium Chloride: For larger quantities, dry HCl gas can be generated by the controlled addition of concentrated sulfuric acid to solid sodium chloride.[12][13] The resulting gas must then be passed through a drying tube containing more concentrated sulfuric acid before being bubbled into the reaction solvent.[12]
Q4: What is the role of the electron-withdrawing groups (Chlorine and Fluorine) on the starting nitrile?
A4: The chloro and fluoro groups at the 2 and 6 positions are strongly electron-withdrawing. While this can make the initial protonation of the nitrile nitrogen slightly more difficult, it significantly increases the electrophilicity of the nitrile carbon atom. This enhanced electrophilicity makes it more susceptible to nucleophilic attack by the alcohol, which can be beneficial for the reaction. However, extremely electron-poor nitriles can sometimes be unreactive under strongly acidic Pinner conditions and may respond better to base-catalyzed methods.[2] For this specific substrate, the Pinner reaction is generally effective.
Troubleshooting Guide: From Reaction Failure to Product Purity
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: The reaction has not started or is proceeding very slowly (monitored by TLC/GC).
-
Potential Cause 1: Inactive Catalyst (Insufficient HCl).
-
Causality: Anhydrous HCl is the true catalyst. If your HCl solution has absorbed atmospheric moisture or if an insufficient amount was generated/added, the nitrile will not be activated, and the reaction will not proceed.
-
Solution:
-
Ensure your reaction solvent and glassware are scrupulously dry. Flame-dry glassware under vacuum or an inert atmosphere. Use freshly opened anhydrous solvents.
-
Re-evaluate your HCl generation method. If using acetyl chloride, ensure it is added slowly to the chilled alcohol to prevent loss of HCl gas.[10]
-
Carefully bubble additional dry HCl gas through the reaction mixture at 0°C. Monitor for the formation of the Pinner salt, which often precipitates as a white solid.
-
-
-
Potential Cause 2: Low Reaction Temperature.
-
Causality: While the initial HCl addition and Pinner salt formation are often done at low temperatures to prevent side reactions, the subsequent ammonolysis step may require gentle warming to proceed at a reasonable rate.[2]
-
Solution: After the addition of the ammonia source, allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50°C) can be applied. Monitor carefully by TLC to avoid byproduct formation.
-
Problem 2: The final yield is significantly lower than expected.
-
Potential Cause 1: Hydrolysis of the Pinner Salt Intermediate.
-
Causality: As mentioned in the FAQ, any ingress of moisture during the reaction or workup will lead to the formation of ester or amide byproducts, consuming your intermediate and lowering the yield of the desired amidine.[7]
-
Solution:
-
Strictly adhere to anhydrous techniques throughout the entire process until the final product is isolated as the stable hydrochloride salt.
-
During workup, use anhydrous solvents for extraction and washing until the final precipitation step.
-
-
-
Potential Cause 2: Incomplete Ammonolysis.
-
Causality: The displacement of the alkoxy group by ammonia is an equilibrium process. Insufficient ammonia or reaction time can lead to unreacted Pinner salt, which may be lost during workup.
-
Solution:
-
Use a significant excess of the ammonia source (e.g., a saturated solution of ammonia in alcohol).
-
Increase the reaction time for the ammonolysis step, monitoring by TLC until the imidate intermediate spot is no longer visible.
-
-
Problem 3: The isolated product is impure, showing extra peaks in the ¹H NMR or spots on the TLC.
-
Potential Cause 1: Contamination with 2-Chloro-6-fluorobenzamide.
-
Causality: This is the most common impurity, arising from the hydrolysis of the imidate intermediate or the final amidine product itself.[14]
-
Solution:
-
Recrystallization is the most effective purification method. The hydrochloride salt of the amidine has different solubility properties than the neutral amide. A common solvent system for recrystallization is ethanol/diethyl ether.
-
Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Cooling this mixture should yield pure crystals of the desired product.
-
-
-
Potential Cause 2: Broad, unresolved peaks in ¹H NMR spectrum.
-
Causality: This is often not an impurity issue but an inherent characteristic of amidines. Broadening of N-H peaks is common due to tautomerism, quadrupolar broadening from the nitrogen atom, and proton exchange with residual protic solvents.[14]
-
Solution:
-
Drying: Ensure the sample is completely free of solvent by drying under a high vacuum.
-
Solvent Choice: Use a dry, polar aprotic solvent like DMSO-d₆, which can slow proton exchange.[14]
-
D₂O Exchange: Add a drop of D₂O to your NMR tube. The broad N-H peaks should disappear, confirming their identity.[14]
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow the dynamic exchange processes, resulting in sharper peaks.[14]
-
-
Visualizing the Process
A clear understanding of the workflow is crucial for success. The following diagrams illustrate the key decision points and reaction pathways.
Caption: High-level workflow for the synthesis of 2-Chloro-6-fluoro-benzamidine HCl.
Caption: A decision-making diagram for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol provides a robust, step-by-step methodology for the synthesis.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Chloro-6-fluorobenzonitrile | 155.56 | 5.00 g | 32.14 | 1.0 |
| Anhydrous Ethanol | 46.07 | 100 mL | - | - |
| Acetyl Chloride | 78.50 | 7.10 mL (7.85 g) | 100.0 | 3.1 |
| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - | - |
| Ammonia (7N in Methanol) | 17.03 | ~50 mL | ~350 | ~10.9 |
Procedure:
-
Preparation of Anhydrous HCl in Ethanol:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, add 80 mL of anhydrous ethanol.
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add acetyl chloride (7.10 mL) dropwise to the stirred ethanol over 30 minutes.[10] Caution: The reaction is exothermic and generates HCl gas; ensure adequate ventilation and slow addition.
-
After the addition is complete, stir the solution for an additional 15 minutes at 0°C.
-
-
Formation of the Pinner Salt:
-
To the freshly prepared HCl/ethanol solution at 0°C, add 2-Chloro-6-fluorobenzonitrile (5.00 g) in one portion.
-
Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight (approx. 16 hours).
-
The formation of a white precipitate (the Pinner salt) is typically observed. The reaction can be monitored by TLC (Hexane:Ethyl Acetate 7:3) until the starting nitrile is consumed.
-
-
Ammonolysis to Form the Amidine Hydrochloride:
-
Cool the reaction mixture containing the Pinner salt back to 0°C.
-
Slowly add the 7N solution of ammonia in methanol (~50 mL) to the stirred suspension.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours. Monitor by TLC for the disappearance of the intermediate.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude white solid is the target compound, likely with some ammonium chloride.
-
To purify, dissolve the crude solid in a minimum amount of boiling absolute ethanol.
-
Filter the hot solution to remove any insoluble salts (e.g., NH₄Cl).
-
Slowly add anhydrous diethyl ether to the warm filtrate until the solution becomes cloudy.
-
Allow the flask to cool slowly to room temperature, then place it in a freezer (-20°C) for several hours to complete crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
References
- Dymock, B. W. (2021). Amidines in Medicinal Chemistry. Future Medicinal Chemistry.
- Langer, P. et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1596–1600.
- ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- Sciforum. (2018). Synthesis of Amidines and its application to pyrimidouracil synthesis.
- RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II).
- Chemistry LibreTexts. (2023). Conversion of nitriles to amides.
- Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction.
- Chemtips. (2012). Snap, Crackle, Pop – Anhydrous HCl Generation.
- SINOCHEM. (2025). How to quickly prepare HCl gas in a synthesis laboratory?.
- ResearchGate. (2023). Anyone who has done amidine synthesis using nitriles and secondary amines?.
- Organic Syntheses. (2009). Working with Hazardous Chemicals. Org. Synth. 2009, 86, 262-273.
- Chemistry Stack Exchange. (2019). Role of hcl gas in organic reactions.
- Wikipedia. (n.d.). Pinner reaction.
- Wikipedia. (n.d.). Hydrogen chloride.
- ResearchGate. (2009). Improved Pinner Reaction with CPME as a Solvent.
- Organic Chemistry Portal. (n.d.). Synthesis of amidines.
- Chem-Impex. (n.d.). 2-Cloro-6-fluorobenzonitrilo.
- ResearchGate. (2019). New single step route for efficient synthesis of amidine containing molecules.
- Semantic Scholar. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc 2018, vi, 85-138.
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- 4. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. How to quickly prepare HCl gas in a synthesis laboratory? - SINOCHEM [sinocheme.com]
- 13. Hydrogen chloride - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues with 2-Chloro-6-fluoro-benzamidine hydrochloride in aqueous buffers.
Technical Support Center: 2-Chloro-6-fluoro-benzamidine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges
Introduction
This compound is a versatile intermediate compound with significant applications in pharmaceutical and biochemical research, particularly in the synthesis of novel therapeutic agents and enzyme inhibitors.[1] Its unique structure, featuring halogen substituents, makes it a valuable building block.[1] However, researchers frequently encounter challenges with its solubility in the aqueous buffers commonly used in biological assays. This guide provides in-depth troubleshooting protocols and foundational knowledge to overcome these solubility issues, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral pH buffers like PBS (pH 7.4)?
A1: This is the most common issue and relates to the chemical nature of the compound. 2-Chloro-6-fluoro-benzamidine is a weak base. It is supplied as a hydrochloride (HCl) salt to enhance its stability and initial water solubility.[2] In this salt form, the benzamidine group is protonated (positively charged), making it readily soluble in water.[3][4] However, when introduced into a neutral or basic buffer (pH > 7), the protonated benzamidine salt can be deprotonated, converting it back to its neutral, free base form. This free base is significantly less polar and thus much less soluble in aqueous solutions, leading to precipitation or cloudiness.[3][5]
Q2: What is the ideal pH range for dissolving this compound?
A2: To maintain the compound in its soluble, protonated (salt) form, the pH of the solution should be kept in the acidic range.[5] Based on the known pKa of the parent compound benzamidine (around 11.6), the substituted derivative will also be a weak base.[6] A good starting point is to use a buffer with a pH of 6.0 or lower. For basic compounds, lowering the pH leads to protonation and increased solubility.[7]
Q3: My compound dissolves initially but then precipitates over time, especially when stored at 4°C. What is happening?
A3: This phenomenon, known as disproportionation or precipitation upon storage, can be due to several factors:
-
Slow Conversion to Free Base: Even in a well-buffered solution, there is an equilibrium between the salt and free base forms. Over time, the less soluble free base can slowly nucleate and precipitate, especially if the solution is near saturation.[8]
-
Temperature Effects: For most solid solutes, solubility decreases as the temperature is lowered.[7] A solution prepared at room temperature may become supersaturated when cooled to 4°C, causing the compound to crash out of solution.
-
pH Instability: In poorly buffered systems, absorption of atmospheric CO₂ can slightly lower the pH, but other interactions might cause pH drift, affecting solubility.
It is highly recommended to prepare aqueous solutions fresh for each experiment and avoid long-term storage, especially at low temperatures.[9][10]
Q4: Can I use organic co-solvents to improve solubility?
A4: Yes, using a water-miscible organic solvent is a very effective strategy. Solvents like Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF) are excellent for dissolving benzamidine derivatives.[9] The standard approach is to first prepare a highly concentrated stock solution in 100% DMSO and then dilute this stock into your final aqueous buffer.[11] This keeps the final concentration of the organic solvent low (typically <1%), minimizing potential physiological effects on your experimental system.[9]
Q5: How do I know if my compound is truly dissolved or just a fine suspension?
A5: Visual inspection is the first step; a true solution should be completely clear and transparent.[7] For a more rigorous check, you can use two methods:
-
Filtration Test: Prepare the solution and pass it through a 0.22 µm syringe filter. If the compound was not fully dissolved, you will measure a significant drop in its concentration (e.g., via UV-Vis spectroscopy or HPLC) after filtration.[7]
-
Tyndall Effect: Shine a laser pointer through the solution in a dark room. If you can see the laser beam's path through the liquid, it indicates the presence of suspended particles (a colloidal suspension), not a true solution.[7]
Advanced Troubleshooting and Protocols
When basic FAQ answers are insufficient, a more systematic approach is required. The following workflow and protocols provide a structured path to achieving a stable, soluble solution.
Visual Workflow: Troubleshooting Solubility
Below is a decision tree to guide you through the process of solubilizing 2-Chloro-6-fluoro-benzamidine HCl.
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: pH-Adjusted Aqueous Stock Solution
This protocol is ideal for experiments where organic co-solvents must be avoided.
-
Buffer Selection: Choose a buffer system with a pKa in the desired acidic range, such as a citrate buffer (pKa2 ≈ 4.76) or an acetate buffer (pKa ≈ 4.76). Prepare a 50 mM sodium citrate buffer and adjust the pH to 5.0.
-
Weigh Compound: Accurately weigh the required amount of 2-Chloro-6-fluoro-benzamidine HCl.
-
Initial Dissolution: Add a small volume of the pH 5.0 buffer to the solid compound and vortex gently. Gentle warming to 37°C or brief sonication can aid dissolution but avoid excessive heat, which can cause degradation.[11]
-
Final Volume: Once the solid is dissolved, add the remaining buffer to reach the final desired concentration.
-
Verification: Visually inspect the solution for clarity. Measure the final pH to ensure it has not shifted significantly.
-
Usage: Use this stock solution promptly. If dilution into a higher pH buffer is required for the final assay, perform this step immediately before use and monitor for any signs of precipitation.
Protocol 2: Co-Solvent Stock Solution (Recommended Method)
This is the most robust method for achieving high concentrations and ensuring stability upon dilution.
-
Solvent Preparation: Use anhydrous, high-purity DMSO. Moisture-contaminated DMSO can reduce solubility.[12]
-
Stock Preparation: Directly weigh the 2-Chloro-6-fluoro-benzamidine HCl into a sterile vial. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 20-50 mM). Vortex until fully dissolved. The solubility of the related benzamidine HCl in DMSO is approximately 25 mg/ml.[9]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[11]
-
Working Solution: To prepare the final working solution, perform serial dilutions from the DMSO stock into your final aqueous experimental buffer (e.g., PBS, TRIS).
-
Crucial Step: Add the DMSO stock to the buffer while vortexing, not the other way around. This rapid dispersion helps prevent the compound from precipitating locally before it can be fully solvated by the bulk medium.
-
Ensure the final concentration of DMSO in your assay is below the tolerance level for your system (typically <0.5% for cell-based assays).
-
Understanding the Underlying Chemistry
The solubility of an ionizable compound like 2-Chloro-6-fluoro-benzamidine HCl is governed by its acid-base equilibrium. The benzamidine functional group is basic and exists in two forms: a protonated, cationic form (the hydrochloride salt) and a neutral, free base form.
BH⁺ (soluble) ⇌ B (insoluble) + H⁺
Where:
-
BH⁺ is the protonated, water-soluble form.
-
B is the deprotonated, poorly water-soluble free base.
According to the Henderson-Hasselbalch equation, the ratio of these two forms is dependent on the pH of the solution and the pKa of the compound. To keep the compound primarily in the soluble BH⁺ form, the pH of the solution must be kept significantly below the pKa of the compound.
Caption: Relationship between pH, ionization state, and solubility.
Data Summary Table
The following table provides general starting points for solvent selection based on data for the parent compound, benzamidine hydrochloride. Researchers should perform small-scale trials to confirm solubility for the specific substituted compound.
| Solvent/Buffer | Typical Conc. | Notes | Reference |
| Primary Solvents (for Stock) | |||
| DMSO | ~25 mg/mL | Recommended for high-concentration stocks. Use anhydrous grade. | [9] |
| Ethanol | ~10 mg/mL | Good alternative to DMSO if required by the experimental system. | [9] |
| DMF | ~25 mg/mL | Similar to DMSO, powerful organic solvent. | [9] |
| Aqueous Buffers | |||
| Water (acidified, pH < 6) | >50 mg/mL | Highly soluble in acidic water. | [10] |
| PBS (pH 7.2) | ~3 mg/mL | Limited solubility due to neutral pH causing free base formation. | [9] |
References
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- University of Alberta.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2332, Benzamidine. [Link]
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- Quora. Why do amines dissolve in hydrochloric acid?. [Link]
- Chad's Prep. 17.6 pH Effects on Solubility. [Link]
- Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. [Link]
- Kramer, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 678-85. [Link]
- Savolainen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [Link]
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Technical Support Center: Identification and Characterization of Impurities in 2-Chloro-6-fluoro-benzamidine hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for identifying and characterizing impurities in 2-Chloro-6-fluoro-benzamidine hydrochloride samples. It offers a structured approach to troubleshooting common experimental challenges and answers frequently asked questions, grounded in established scientific principles and regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding impurity analysis of this compound, providing concise and actionable information.
Q1: What are the most likely sources and types of impurities in this compound?
A1: Impurities in this compound can originate from various stages of the manufacturing process and storage.[1][2] They are broadly categorized as:
-
Organic Impurities: These are the most common and can include starting materials, by-products from unintended reactions, intermediates, and degradation products.[3][4] For benzamidine synthesis, common organic impurities might include unreacted benzonitrile precursors, over-aminated or hydrolyzed species, and dimers.[5][6]
-
Inorganic Impurities: These can be reagents, ligands, catalysts (like Raney Nickel, if used in synthesis), heavy metals, or inorganic salts.[3][4]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, acetonitrile) may be present in the final product.[3][4]
Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
A2: The International Council for Harmonisation (ICH) provides guidelines for impurity control.[7][8] The key thresholds outlined in ICH Q3A for new drug substances are:
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.05%.
-
Identification Threshold: The level above which the structure of an impurity must be determined. This is generally ≥0.10% or 1.0 mg per day intake, whichever is lower.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This is typically ≥0.15% or 1.0 mg per day intake, whichever is lower.[7]
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for separating and quantifying non-volatile organic impurities.[4][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile organic compounds, such as residual solvents and certain volatile impurities.[11][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the definitive structural elucidation of unknown impurities once they are isolated.[17][18][19]
Q4: Is it always necessary to have a reference standard for every impurity?
A4: Not always. While reference standards are ideal for quantification, it's not always feasible to have them for every impurity, especially newly discovered ones. In such cases, techniques like quantitative NMR (qNMR) can be used for quantification without a specific reference standard.[19] For HPLC-UV, if the impurity has a similar chromophore to the API, the API's response factor can be used for an initial estimation, though this has limitations.[20]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues encountered during the analysis of this compound.
HPLC Analysis: Poor Peak Shape and Resolution
Problem: You are observing broad, tailing, or split peaks for the main component or impurities, leading to inaccurate quantification.
Causality: Poor peak shape in reversed-phase HPLC for a basic compound like benzamidine hydrochloride is often due to secondary interactions with residual silanols on the silica-based column packing. It can also be caused by column overload, inappropriate mobile phase pH, or column degradation.
Caption: Troubleshooting workflow for poor HPLC peak shape.
-
Verify Mobile Phase pH: The pKa of benzamidines is typically around 11. To ensure the analyte is in a single ionic form (protonated), the mobile phase pH should be acidic, ideally between 2.5 and 3.5. Use a buffered mobile phase (e.g., 20 mM potassium phosphate or ammonium formate) to maintain a stable pH.
-
Optimize Organic Modifier: Acetonitrile and methanol have different selectivities. If using acetonitrile, try switching to methanol or a combination of both. Methanol can sometimes reduce peak tailing for basic compounds.
-
Check for Column Overload: Inject a series of decreasing concentrations of your sample. If peak shape improves at lower concentrations, you are overloading the column. Dilute your sample accordingly.
-
Assess Column Health:
-
Disconnect the column and measure the system pressure without it to ensure there are no blockages in the instrument.
-
If the column is suspected to be contaminated, flush it according to the manufacturer's instructions. A typical flush sequence for a C18 column is to wash with water, then isopropanol, and then re-equilibrate with the mobile phase.[21]
-
-
Consider a Different Column: If the above steps fail, the column may be irreversibly damaged. Consider a column with a different packing material or one that is specifically designed for basic compounds (e.g., end-capped or hybrid silica).
GC-MS Analysis: Identifying Halogenated Impurities
Problem: You suspect the presence of volatile halogenated impurities but are struggling to achieve good separation and identification.
Causality: Halogenated organic compounds can be challenging to analyze by GC-MS due to their similar fragmentation patterns and potential for co-elution.[22] Optimizing the GC temperature program and MS acquisition parameters is crucial.
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Ensure the concentration is appropriate to avoid detector saturation.
-
A headspace analysis can also be employed to focus on the most volatile impurities.[23]
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Start at 40°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program can be adjusted to improve the separation of specific impurities.
-
MS Parameters: Scan mode from m/z 35-550. The electron ionization energy should be 70 eV.
-
-
Look for characteristic isotopic patterns of chlorine (M+2 peak is about one-third the intensity of the M peak) and bromine (M and M+2 peaks are of similar intensity) in the mass spectra of unknown peaks.
-
Utilize mass spectral libraries (e.g., NIST) for tentative identification.
-
For confirmation, consider synthesizing the suspected impurity as a reference standard.
Structural Elucidation of an Unknown Impurity by NMR
Problem: An unknown impurity has been detected by HPLC at a level requiring identification (e.g., >0.10%), but its structure is unknown.
Causality: Structural elucidation requires isolating the impurity and analyzing it using spectroscopic techniques, primarily NMR.[24][25]
Caption: Workflow for the isolation and structural elucidation of an unknown impurity.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.
-
COSY (Correlation Spectroscopy) shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.
-
-
HRMS: Provides a highly accurate mass measurement, which allows for the determination of the elemental composition.[25]
Section 3: Forced Degradation Studies
Purpose: To identify potential degradation products that could form under various stress conditions, which helps in developing stability-indicating analytical methods.[26]
Typical Stress Conditions:
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | Hydrolysis of the amidine group to the corresponding amide or carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C | Similar to acid hydrolysis, but potentially faster.[26] |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the aromatic ring or other functional groups. |
| Thermal Degradation | Dry heat at 105°C | General decomposition. |
| Photostability | ICH-compliant light exposure | Photolytic cleavage or rearrangement.[26] |
Table 1: Recommended conditions for forced degradation studies.
Experimental Approach:
-
Prepare solutions of this compound under each of the stress conditions.
-
Include a control sample (no stress agent) for comparison.
-
Analyze the stressed samples by HPLC at various time points.
-
Aim for 5-20% degradation of the main peak to ensure that significant degradation products are formed without being excessive.
-
Characterize the major degradation products using LC-MS and, if necessary, isolate them for NMR analysis.
By following these structured troubleshooting guides and understanding the fundamental principles outlined in the FAQs, researchers can effectively identify, characterize, and control impurities in this compound, ensuring the quality and safety of their materials.
References
- Pharmaceutical Impurity Testing: What It Is and Why It's Essential. (2025, July 9). Vertex AI Search.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Open Access Journals - Research and Reviews.
- Impurity Testing & Residual Testing. (n.d.).
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Trend in Scientific Research and Development.
- Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (n.d.). PubMed.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Aptochem.
- 5 Methods for Impurity Profiling in Pharmaceuticals. (2023, February 15). Toref.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
- Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. (2015, October 19). Restek.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC North America.
- Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
- Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separ
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
- ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency (EMA).
- Impurity profiling of pharmaceutical Formulation. (n.d.).
- Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012, February 28).
- Quality Guidelines. (n.d.). ICH.
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). LinkedIn.
- Identification and profiling of impurities in Pharmaceuticals. (2025, June 8).
- Pharmaceutical Impurities: Top Four Questions. (2018, August 22). Thermo Fisher Scientific.
- FAQs: Organic Impurities. (n.d.). US Pharmacopeia (USP).
- Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. (n.d.).
- Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2025, August 6).
- Simplified approach for structural elucidation and quantitation for pharmaceutical API and rel
- strategies to reduce impurities in benzamide synthesis. (n.d.). Benchchem.
- Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. (2025, August 28). YouTube.
- HPLC Column Trouble Shooting -- Quality of Mobile Phase. (2022, October 7). YouTube.
- Forced Degradation – A Review. (2022, November 30).
- Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
- HPLC Troubleshooting and Maintenance Techniques. (2021, June 23). YouTube.
- Application Notes and Protocols for the Quantification of 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
- HPLC Troubleshooting, Column Care and Understanding Where Backpressure Comes
- A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. (n.d.). Benchchem.
- Benzamidine hydrochloride synthesis. (n.d.). ChemicalBook.
- CAS 1670-14-0 Benzamidine hydrochloride. (n.d.). BOC Sciences.
- This compound. (n.d.). Chem-Impex.
- Synthesis method for benzamidine derivatives. (n.d.).
- Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (n.d.). NIH.
- 2-CHLORO-4-FLUORO-BENZAMIDINE. (n.d.). ChemicalBook.
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- 6. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Stability and Handling of 2-Chloro-6-fluoro-benzamidine hydrochloride Solutions
Welcome to the technical support guide for 2-Chloro-6-fluoro-benzamidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile compound as a critical intermediate in pharmaceutical and biochemical research.[1] Ensuring the chemical integrity of this molecule in solution is paramount for achieving reproducible and reliable experimental outcomes. Degradation can lead to inconsistent results, loss of activity, and misinterpretation of data.
This guide provides an in-depth analysis of the degradation mechanisms affecting this compound and offers field-proven protocols and troubleshooting advice to maintain its stability.
Section 1: The Primary Challenge: Understanding Hydrolytic Degradation
Q1: What is the primary cause of this compound degradation in solution?
A: The principal degradation pathway for this compound in aqueous solution is hydrolysis . The amidine functional group is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated under basic (alkaline) conditions.[2] In this reaction, a water molecule or, more potently, a hydroxide ion (OH⁻) attacks the electrophilic carbon atom of the amidine group. This leads to the formation of a transient tetrahedral intermediate, which subsequently collapses to yield the inactive 2-Chloro-6-fluoro-benzamide and ammonia.[2] This chemical transformation is irreversible and results in a loss of the compound's intended bioactivity or reactivity.
Caption: Hydrolysis pathway of 2-Chloro-6-fluoro-benzamidine.
Section 2: Key Factors Influencing Solution Stability
Proactively controlling the experimental environment is the most effective strategy for preventing degradation. The following factors are critical.
Q2: How does pH affect the stability of my solution?
A: The pH of the solution is the most significant factor governing the rate of hydrolysis.[3]
-
Acidic to Neutral pH (pH < 7): The compound exhibits its greatest stability in this range. The concentration of hydroxide ions (OH⁻), the more potent nucleophile, is low, and the hydrolysis reaction proceeds slowly.[2]
-
Alkaline pH (pH > 7): Stability decreases dramatically as the pH becomes more alkaline. For every one-point increase in pH, the rate of hydrolysis can increase by approximately tenfold.[4] This is due to the increased concentration of OH⁻ ions, which rapidly attack the amidine group.[2]
| pH Range | Relative Stability | Primary Nucleophile | Recommendation |
| 3.0 - 6.5 | High | Water (H₂O) | Optimal for aqueous working solutions. |
| 6.5 - 7.4 | Moderate | Water / Hydroxide (OH⁻) | Acceptable for immediate use; avoid storage.[2][5] |
| > 7.4 | Low / Very Low | Hydroxide (OH⁻) | Not Recommended ; rapid degradation expected.[3] |
| Caption: Impact of pH on the stability of benzamidine derivatives in aqueous solution. |
Q3: What is the impact of temperature on solution stability?
A: As with most chemical reactions, temperature significantly influences the degradation rate. Higher temperatures provide more energy to overcome the activation barrier of the hydrolysis reaction, leading to accelerated degradation.[2]
| Storage Condition | Temperature | Recommended For | Expected Stability |
| Room Temperature | 20-25°C | Not recommended for solutions | Hours |
| Refrigerated | 2-8°C | Short-term aqueous solutions (<24h)[2] | Days |
| Frozen | -20°C | Long-term aliquoted stock solutions[6] | Months (in appropriate solvent) |
| Ultra-Low | -80°C | Long-term aliquoted stock solutions[6] | Up to 6 months or longer |
| Caption: Recommended storage temperatures to minimize degradation. |
Q4: Does the choice of solvent or buffer matter?
A: Yes, the choice of solvent is critical for long-term stability, and the buffer composition can influence the degradation rate in aqueous solutions.
-
Solvents: For preparing concentrated stock solutions, the use of anhydrous organic solvents is highly recommended. These solvents prevent hydrolysis by excluding water.
-
DMSO & DMF: Offer good solubility (~25 mg/mL for benzamidine HCl) and are excellent choices for long-term storage as they are aprotic and non-nucleophilic.[2][5]
-
Ethanol: Also a viable option with moderate solubility (~10 mg/mL for benzamidine HCl).[5]
-
Aqueous Buffers: Should only be used for preparing working solutions intended for immediate use. The solubility in PBS (pH 7.2) is limited (~3 mg/mL for benzamidine HCl), and stability is compromised.[2][5]
-
-
Buffer Systems: When preparing aqueous solutions, be aware that some buffer species can act as general bases and catalyze hydrolysis.[2] Buffers like citrate or acetate at an acidic pH are generally preferred over phosphate or bicarbonate buffers at neutral or alkaline pH.
Section 3: Recommended Protocols for Solution Preparation and Storage
Following standardized protocols is essential for ensuring the integrity of your compound. The workflow below outlines the decision process for preparing a solution.
Caption: Decision workflow for solution preparation.
Protocol 1: Preparation of Short-Term Aqueous Working Solutions
This protocol is designed for solutions that will be used within a single workday.
-
Buffer Preparation: Prepare an aqueous buffer with a pH between 4.0 and 6.5 (e.g., 50 mM sodium citrate). Pre-chill the buffer to 2-8°C.
-
Weighing: Weigh the required amount of this compound solid immediately before use.
-
Dissolution: Dissolve the solid in the cold buffer. Vortex briefly if necessary to ensure complete dissolution.
-
Immediate Use: Use the freshly prepared solution in your experiment without delay.
-
Disposal: Discard any unused solution at the end of the day. Do not store aqueous solutions. [5]
Protocol 2: Preparation and Storage of Concentrated Stock Solutions
This protocol is for creating stable, long-term stocks.
-
Solvent Selection: Use a high-quality, anhydrous organic solvent such as DMSO or ethanol.[5]
-
Dissolution: Under a fume hood, dissolve the this compound in the chosen solvent to a desired high concentration (e.g., 10-50 mg/mL).
-
Inert Atmosphere (Optional but Recommended): For maximum stability, gently bubble an inert gas like argon or nitrogen through the solution for 1-2 minutes to displace dissolved oxygen.[5]
-
Aliquoting: Dispense the stock solution into small, single-use, tightly sealed vials (e.g., amber glass or polypropylene). The aliquot volume should correspond to a single experiment's needs to avoid freeze-thaw cycles.[6]
-
Storage: Label the aliquots clearly and store them at -20°C or -80°C.[6] When needed, remove one aliquot, allow it to warm to room temperature, and use it to prepare the final working solution.
Section 4: Troubleshooting Guide
| Problem Observed | Potential Root Cause | Recommended Action & Scientific Rationale |
| Inconsistent or non-reproducible experimental results. | Compound Degradation. The concentration of the active compound is likely decreasing over time, leading to variable assay outcomes. | 1. Verify Solution Integrity: Immediately discard the old solution. 2. Prepare Fresh: Make a new working solution from solid or a properly stored stock aliquot, strictly following Protocol 1.[2] 3. Confirm with Analytics: If problems persist, analyze the solution's purity via HPLC to quantify the parent compound and any degradants. |
| Lower than expected biological activity. | Hydrolysis due to High pH. The assay buffer or experimental medium may have a pH > 7.4, causing rapid degradation of the compound upon dilution. | 1. Measure Final pH: Check the pH of the final experimental mixture. 2. Buffer Optimization: If the pH is alkaline, investigate if a buffer with a lower pH is compatible with your experimental system. Even a small pH adjustment can significantly improve stability.[3] |
| Precipitate forms in thawed stock solution. | Freeze-Thaw Cycles or Exceeded Solubility. Repeated warming and cooling can cause precipitation. The compound may also be less soluble at very low temperatures. | 1. Use Single-Use Aliquots: This is the best practice to avoid freeze-thaw issues.[6] 2. Ensure Full Dissolution: Before diluting, ensure the thawed stock is at room temperature and any precipitate has fully redissolved (gentle warming or vortexing may help). |
Section 5: Verifying Solution Stability: Analytical Methods
To implement a self-validating system, you must be able to confirm the stability of your solutions. A stability-indicating analytical method is one that can accurately distinguish the intact compound from its degradation products.
Q5: How can I confirm the stability of my this compound solution?
A: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the stability of your solution.[7] An HPLC method can separate and quantify the parent compound and its primary hydrolytic degradant, 2-Chloro-6-fluoro-benzamide.
Basic HPLC Protocol for Stability Assessment:
-
Instrumentation: HPLC system with a UV detector.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid to ensure an acidic pH and good peak shape).
-
Detection: UV at a wavelength where both the parent and degradant absorb (e.g., ~230 nm).[5]
-
Procedure:
-
Inject a freshly prepared standard solution (Time 0).
-
Store an identical solution under your experimental or storage conditions.
-
At specified time points (e.g., 1h, 4h, 24h), inject samples from the stored solution.
-
Analysis: Monitor the peak area of this compound. A significant decrease in its peak area, coupled with the appearance and growth of a new peak (the benzamide degradant), confirms degradation.
-
References
- ResearchGate. (2015). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
- ChemIntel360. (2024). How to Improve Drug Stability with Excipients. [Link]
- World Pharma Today. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
- ResearchGate. (2021). The Influence of Excipients on the Stability of the Moisture Sensitive Drugs Aspirin and Niacinamide. [Link]
- National Institutes of Health (NIH). (n.d.).
- American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
- Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]
- DrugPatentWatch. (n.d.). How Excipients Shape Drug Effectiveness. [Link]
- Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. [Link]
- Utah State University DigitalCommons. (2001). Effect of Water pH on the Chemical Stability of Pesticides. [Link]
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]
- PubChem. (n.d.). 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide. [Link]
- PubChem. (n.d.). 2-chloro-6-fluoro-N-(methoxymethoxy)benzamide. [Link]
- BIOFOUNT. (n.d.). This compound. [Link]
- Eawag-BBD. (n.d.).
- ResearchGate. (2018). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Method Development for 2-Chloro-6-fluoro-benzamidine hydrochloride
Introduction
Welcome to the technical support center for the HPLC analysis of 2-Chloro-6-fluoro-benzamidine hydrochloride (CAS: 1170884-07-7). This molecule is a critical intermediate in pharmaceutical development, making robust and reliable analytical methods essential for quality control, stability testing, and impurity profiling.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a practical framework for method development, offers in-depth troubleshooting advice, and answers frequently asked questions to streamline your experimental workflow. Our approach is built on explaining the causal relationships behind methodological choices, ensuring you not only follow a protocol but also understand the science driving it.
Section 1: Analyte Properties & Initial Considerations
Understanding the physicochemical properties of this compound is the foundation of successful method development. The benzamidine moiety is basic, and the hydrochloride salt form enhances its polarity.
| Property | Value / Observation | Implication for HPLC Method Development |
| Molecular Formula | C₇H₆ClFN₂·HCl | --- |
| Molecular Weight | 209.05 g/mol [1] | Affects molar concentration calculations for standards. |
| Appearance | Light brown or off-white solid[1][2] | Visual check for solubility during sample preparation. |
| UV Maximum (λmax) | Not specified, but related Benzamidine HCl is ~229 nm[3] | Start UV detector wavelength screening around 230 nm. A photodiode array (PDA) detector is recommended for initial scans. |
| Solubility | Expected to be soluble in polar solvents (water, methanol, DMSO)[3][4][5] | The diluent for sample and standard preparation should match the mobile phase's starting conditions to ensure good peak shape. |
| Chemical Nature | Basic (due to the amidine group) | Prone to peak tailing on silica-based columns. A low-pH mobile phase is crucial to protonate the analyte and minimize unwanted secondary interactions with stationary phase silanols. |
Section 2: Recommended Starting HPLC Method Protocol
This protocol provides a robust starting point for your method development. It is based on reversed-phase chromatography, the most common and versatile mode for polar analytes.[6][7]
Objective: To achieve a sharp, symmetrical, and well-retained peak for the main analyte.
Experimental Protocol: Initial Isocratic Method
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 100 µg/mL.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the standard.
-
Filter the final solution through a 0.45 µm PVDF or Nylon syringe filter before injection to prevent particulates from clogging the system.[8]
-
-
HPLC Instrumentation & Conditions:
| Parameter | Recommended Condition | Rationale & Expertise |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, PDA/UV Detector | Standard equipment for reliable and reproducible results. |
| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm particle size | A general-purpose reversed-phase column. The C18 chemistry provides sufficient hydrophobicity for initial trials. |
| Mobile Phase A | 0.1% Formic Acid (v/v) in HPLC-grade Water | The acidic modifier ensures the basic analyte is in its protonated form, which is critical for achieving a symmetrical peak shape by minimizing interactions with residual silanols on the column packing. |
| Mobile Phase B | 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile | Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and different selectivity. |
| Elution Mode | Isocratic | Start with a simple isocratic run to determine the analyte's retention behavior. A good starting point is 70% A / 30% B. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability.[9] |
| Detector | UV/PDA at 230 nm | Based on the chromophore of the related benzamidine structure.[3] A PDA detector allows for peak purity assessment. |
| Injection Volume | 10 µL | A typical volume; can be adjusted to meet sensitivity requirements. Avoid overloading the column.[6] |
| Run Time | 10 minutes | Sufficient for initial assessment of analyte retention. |
Section 3: Method Development & Optimization Workflow
Method development is a systematic process. The goal is to find the "sweet spot" where the analyte is well-retained, resolved from impurities, and produces a robust signal.
Caption: A systematic workflow for HPLC method development.
Method Development FAQs
Q: My analyte has little to no retention on a C18 column. What should I do? A: This is a common issue for polar compounds.[10]
-
Increase Mobile Phase Polarity: Decrease the percentage of the organic solvent (Mobile Phase B). Try running a high-aqueous mobile phase (e.g., 95% A / 5% B).
-
Use a Polar-Modified Column: Consider a column with a polar-embedded or polar-endcapped stationary phase. These are designed to provide better retention for polar analytes under high-aqueous conditions without suffering from "phase collapse."
-
Consider HILIC: If the compound is very polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative to reversed-phase.
Q: How do I select the optimal mobile phase pH? A: For a basic compound like 2-Chloro-6-fluoro-benzamidine, the pH should be at least 2 units below its pKa to ensure it remains in a single, protonated ionic state. This minimizes peak tailing and improves reproducibility. A pH between 2.5 and 3.5, achieved with formic acid, trifluoroacetic acid (TFA), or a phosphate buffer, is an excellent range to investigate.
Q: When should I use a gradient elution instead of an isocratic one? A:
-
Use Isocratic: For simple mixtures where all components elute within a reasonable time with good resolution. It is often simpler and more robust.
-
Use Gradient: When your sample contains compounds with a wide range of polarities. A gradient elution (where the percentage of organic solvent is increased over time) allows for the elution of late-eluting compounds in a shorter time while maintaining resolution for early-eluting peaks. It is essential for stability-indicating methods where unknown degradation products may be present.[7]
Section 4: Developing a Stability-Indicating Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. This requires performing forced degradation studies as outlined by the International Council for Harmonisation (ICH).[11][12][13]
Objective: To generate potential degradation products and prove the analytical method can separate them from the parent compound.
Forced Degradation Protocol
Prepare solutions of the analyte (~100 µg/mL) and expose them to the following stress conditions. Analyze the stressed samples alongside an unstressed control.
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | To test for lability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | To test for lability in alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To assess susceptibility to oxidation. |
| Thermal | Store solid drug substance and solution at 80 °C for 48 hours | To evaluate thermal stability. |
| Photolytic | Expose solid and solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B) | To assess light sensitivity. |
After stressing, use a gradient method to analyze the samples. Key evaluation criteria are:
-
Peak Purity: Use a PDA detector to assess the spectral homogeneity of the main analyte peak in stressed samples.
-
Resolution: Ensure all degradation peaks are baseline-resolved from the main peak.
-
Mass Balance: The sum of the assay of the main peak and the levels of all degradation products should ideally be between 95-105% of the initial concentration, demonstrating that all major degradants are accounted for.[11]
Section 5: Troubleshooting Guide
Even with a well-developed method, problems can arise. A logical approach to troubleshooting is essential. Always start by evaluating the simplest potential causes before moving to more complex ones.[6][8]
Caption: A decision tree for common HPLC troubleshooting.
Troubleshooting FAQs
Q: My peak is tailing severely. A: Peak tailing is often caused by unwanted secondary interactions.
-
Check Mobile Phase pH: This is the most likely cause for a basic analyte. Ensure the pH is low enough to fully protonate the amidine group. Consider using 0.1% TFA instead of formic acid, as it is a stronger ion-pairing agent and can further improve peak shape.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase. Reduce the sample concentration and/or injection volume.[6]
-
Column Issues: The column may be contaminated or have developed a void. Install a guard column to protect the analytical column.[10] If the problem persists, try flushing the column with a strong solvent (e.g., isopropanol) or replace it.
Q: My retention times are drifting from one injection to the next. A: Unstable retention times point to a lack of equilibrium or a problem with the mobile phase delivery.
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence, especially when switching from a high-organic to a high-aqueous phase. Allow at least 10-15 column volumes to pass.[9]
-
Mobile Phase Preparation: If using a gradient, ensure the mobile phase components are properly mixed and degassed. Air bubbles in the pump can cause inconsistent flow and retention shifts.[7]
-
Pump Performance: Check for leaks in the pump heads or fittings. Perform a flow rate calibration to ensure the pump is delivering the mobile phase accurately.[8]
-
Temperature Fluctuation: Verify that the column oven is maintaining a stable temperature.
Q: My system backpressure is suddenly very high. A: High backpressure is almost always caused by a blockage.
-
Identify the Source: Systematically disconnect components starting from the detector and moving backward toward the pump. First, disconnect the column from the detector. If the pressure drops, the blockage is in the column.
-
Blocked Frit/Column: If the column is blocked, try back-flushing it (if the manufacturer allows). If that fails, the inlet frit may be clogged with particulates from the sample. Always filter your samples.[7]
-
Guard Column: If you use a guard column, replace it as it is designed to be a sacrificial component.
-
System Blockage: If the pressure remains high even with the column disconnected, the blockage is in the tubing, injector, or other system components.
Section 6: System Suitability Testing (SST)
SST is a mandatory part of any validated analytical method. It is an integrated test that demonstrates the HPLC system and the method are performing correctly before analyzing any samples.
| SST Parameter | Typical Acceptance Criteria (USP <621>) | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for n=5 or 6 replicate injections) | Demonstrates the precision and repeatability of the system. |
| Resolution (Rs) | Rs ≥ 2.0 (between the main peak and closest impurity) | Ensures baseline separation between adjacent peaks. |
References
- Scientific Instrument Services. (n.d.). HPLC Troubleshooting Guide.
- MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- International Journal of Scientific Development and Research. (2021). Troubleshooting in HPLC: A Review.
- uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.
- Pharmaceutical Technology. (2007, October 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- BIOFOUNT. (n.d.). This compound.
- ResearchGate. (2025, August 5). The role of forced degradation studies in stability indicating HPLC method development.
- Journal of Emerging Technologies and Innovative Research. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE.
- National Center for Biotechnology Information. (n.d.). 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide. PubChem Compound Summary for CID 4623427.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- Royal Society of Chemistry. (2015). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone.... RSC Advances, 5(103), 84931-84937.
- National Center for Biotechnology Information. (2012, July-September). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- 5. 苯甲脒 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ijsdr.org [ijsdr.org]
- 7. uhplcs.com [uhplcs.com]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cellular Assays with 2-Chloro-6-fluoro-benzamidine hydrochloride
Welcome to the technical support center for researchers utilizing 2-Chloro-6-fluoro-benzamidine hydrochloride. This guide is designed to provide expert advice and actionable troubleshooting strategies to help you navigate the complexities of cellular assays and address potential off-target effects of this versatile research compound. As a key intermediate in the synthesis of bioactive molecules, including potent enzyme inhibitors, understanding its behavior in your experimental system is paramount for generating robust and reproducible data.[1]
This resource is structured in a question-and-answer format to directly address common challenges you may encounter. We will delve into the causality behind experimental choices, empowering you to design self-validating experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a cellular phenotype that doesn't align with the known function of my intended target. Could this be an off-target effect of this compound?
This is a critical observation and a common challenge when working with small molecule inhibitors. An unexpected phenotype is a strong indicator of potential off-target activity.[2] Here’s a systematic approach to dissect this issue:
Initial Troubleshooting Steps:
-
Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations.[3] Perform a detailed dose-response curve for your observed phenotype. A desirable outcome is a steep curve that plateaus, indicating specific inhibition of your primary target. If you observe different phenotypes at varying concentrations, it may suggest engagement of multiple targets with different affinities.
-
Inactive Control Comparison: The gold standard for implicating a specific molecule in an observed effect is the use of a structurally similar but biologically inactive analog.[3][4] If such a control is not available, a thorough literature search for structurally related but inactive compounds is recommended. If the inactive control recapitulates the phenotype, it strongly suggests the effect is due to the chemical scaffold and not inhibition of the intended target.
-
Orthogonal Inhibition: To confirm that the phenotype is a result of inhibiting the intended target and not an artifact of the specific chemical structure of this compound, use an alternative inhibitor with a different chemical scaffold that is known to be specific for your target.[4] If both inhibitors produce the same phenotype, it increases confidence that the effect is on-target.
Advanced Validation Strategy: Genetic Knockdown
To definitively link the phenotype to your target, genetic approaches are invaluable.
-
siRNA/shRNA or CRISPR-mediated Knockdown/Knockout: Compare the phenotype induced by this compound with that of genetically silencing your target.[2][5] A high degree of concordance between the chemical and genetic perturbations strongly supports an on-target mechanism. Discrepancies, however, point towards significant off-target effects of your compound.
Experimental Workflow: Phenotypic Comparison of Chemical Inhibition vs. Genetic Knockdown
Sources
Technical Support Center: Refining Purification Methods for 2-Chloro-6-fluoro-benzamidine hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Chloro-6-fluoro-benzamidine hydrochloride. As a critical intermediate in pharmaceutical and agrochemical synthesis, its purity is paramount.[1] This guide is structured to address common challenges encountered during purification, offering practical solutions grounded in established chemical principles.
Section 1: Troubleshooting Guide - Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, focusing on the two primary methods: recrystallization and chromatography.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on solvent selection and procedural nuances.
Q1: My this compound fails to crystallize from solution. What should I do?
A1: The inability to form crystals is a common issue that can stem from several factors.[2] Here is a systematic approach to induce crystallization:
-
Problem: Supersaturation has not been reached.
-
Solution 1: Reduce Solvent Volume. If the solution is clear and no crystals have formed upon cooling, it's likely that too much solvent was used.[3][4] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Solution 2: Add an Anti-solvent. An anti-solvent is a solvent in which your compound is insoluble. Add the anti-solvent dropwise to the solution at room temperature until turbidity persists. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Solution 3: Cool the Solution Further. If room temperature cooling is ineffective, try cooling the solution in an ice bath or refrigerator.
-
-
Problem: Nucleation is inhibited.
-
Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Solution 2: Seed the Solution. If you have a small amount of pure this compound from a previous batch, add a single, small crystal to the cooled, saturated solution. This seed crystal will act as a template for further crystal growth.
-
-
Problem: High Impurity Load.
-
Solution: If the solution is cloudy or colored even when hot, it may contain insoluble impurities or colored byproducts that inhibit crystallization. In such cases, a hot filtration step is recommended. If the solution has a noticeable color, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.
-
Q2: The compound "oils out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high, or the compound's melting point is below the temperature of the solution.
-
Solution 1: Lower the Crystallization Temperature. Ensure the solution is allowed to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can favor oil formation.
-
Solution 2: Use a Lower-Boiling Point Solvent. If the compound consistently oils out, the chosen solvent may not be appropriate. Select a solvent with a lower boiling point.
-
Solution 3: Increase the Solvent Volume. Oiling out can sometimes be caused by a solution that is too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Solution 4: Change the Solvent System. A different solvent or a mixture of solvents may be necessary to achieve proper crystallization.
Q3: My recrystallization yield is very low. How can I improve it?
A3: A low yield indicates that a significant amount of the product remains dissolved in the mother liquor.[4]
-
Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your compound in solution upon cooling.
-
Solution 2: Ensure Complete Cooling. Allow the crystallization flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize the precipitation of the solid.
-
Solution 3: Recover a Second Crop. The mother liquor from the first filtration can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solution 4: Check for Premature Crystallization. If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. To prevent this, use a pre-heated funnel and filter the hot solution quickly.
Chromatography Troubleshooting
Flash column chromatography and High-Performance Liquid Chromatography (HPLC) are common methods for purifying more complex mixtures or for achieving very high purity.
Q1: My this compound streaks badly on a silica gel TLC plate and gives poor separation in a flash column. Why is this happening and how can I fix it?
A1: Streaking of basic compounds like benzamidines on silica gel is a frequent issue. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.[5]
-
Solution 1: Add a Basic Modifier to the Mobile Phase. To mitigate the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent.[5] A common choice is triethylamine (TEA) at a concentration of 0.5-2%. For example, a mobile phase of dichloromethane/methanol could be modified to dichloromethane/methanol/triethylamine (e.g., 90:9:1).
-
Solution 2: Use a Different Stationary Phase. If adding a basic modifier is not effective or desirable, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized silica: This stationary phase is specifically designed for the purification of basic compounds and can provide excellent peak shapes and resolution.[2]
-
-
Solution 3: Consider Reversed-Phase Chromatography. For highly polar and ionizable compounds, reversed-phase chromatography can be a powerful alternative.[6][7] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a pH modifier.
Q2: I am trying to purify my compound using reversed-phase HPLC, but the peak shape is poor (e.g., fronting or tailing). What can I do?
A2: Poor peak shape in reversed-phase HPLC can be caused by several factors, including secondary interactions with the stationary phase and inappropriate mobile phase conditions.
-
Solution 1: Adjust the Mobile Phase pH. The retention and peak shape of ionizable compounds are highly dependent on the pH of the mobile phase. For a basic compound like a benzamidine, using a mobile phase with a pH of 2-3 units below its pKa will ensure it is in its protonated, more polar form. Alternatively, a pH 2-3 units above the pKa will keep it in its neutral, more retained form.[5] Experimenting with the pH can significantly improve peak shape.
-
Solution 2: Use an Ion-Pairing Reagent. For highly polar, ionic compounds that are not well-retained even at low pH, an ion-pairing reagent can be added to the mobile phase. These reagents, such as heptafluorobutyric acid (HFBA) or sodium dodecyl sulfate (SDS), form a neutral ion pair with the charged analyte, increasing its retention on the non-polar stationary phase.
-
Solution 3: Check for Column Overload. Injecting too much sample onto the column can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and handling of this compound.
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing benzamidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst.[8][9][10] Potential impurities from this and related syntheses include:
-
Unreacted Starting Materials: 2-Chloro-6-fluorobenzonitrile and any reagents used in the final amination step.
-
Byproducts from the Pinner Reaction: The intermediate imino ester (Pinner salt) if the reaction is incomplete. Esters can also form if water is present.[1][8]
-
Isomeric Impurities: If the starting materials contain isomeric impurities, these will likely be carried through the synthesis.
-
Hydrolysis Products: Benzamidines can be susceptible to hydrolysis, especially under harsh pH conditions, which could lead to the formation of 2-chloro-6-fluorobenzamide.
-
Inorganic Salts: Ammonium chloride is a common byproduct in many amination reactions.[11][12]
Q2: What is a good starting point for developing a recrystallization protocol for this compound?
A2: Based on the properties of similar benzamidine hydrochlorides, which are generally soluble in polar organic solvents, here is a suggested approach for solvent screening:
| Solvent Category | Recommended Solvents to Screen | Expected Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Likely soluble when hot, less soluble when cold. |
| Ketones | Acetone | May show moderate solubility. |
| Ethers | Tetrahydrofuran (THF), Dioxane | May have limited solubility. |
| Esters | Ethyl Acetate | Likely to be a poor solvent. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Likely soluble. |
| Non-polar | Hexanes, Toluene | Likely insoluble. |
Experimental Protocol for Solvent Screening:
-
Place a small amount (10-20 mg) of your crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a warm water bath to see if the solid dissolves.
-
If the solid dissolves upon heating, allow the test tube to cool to room temperature and then place it in an ice bath to observe for crystal formation.
An ideal recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) may also be effective.
Q3: What analytical techniques are suitable for assessing the purity of my this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of pharmaceutical intermediates. A reversed-phase C18 column with a mobile phase of water (with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is a good starting point. UV detection is typically used.
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to qualitatively assess the purity of your compound and to monitor the progress of a reaction or a column chromatography separation. For this polar compound, a mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and for identifying impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can be used to identify impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Q4: How should I store purified this compound?
A4: As a hydrochloride salt, the compound may be hygroscopic. It is recommended to store it in a tightly sealed container in a cool, dry place, away from moisture. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Section 3: Visual Experimental Workflows
Workflow for Recrystallization Troubleshooting
Caption: A decision tree for troubleshooting common recrystallization issues.
Workflow for Column Chromatography Method Development
Caption: A workflow for selecting an appropriate column chromatography method.
References
- Weiland, H. J., & Gubelmann, W. (1931). Method of isolation and purification of benzidine and its substitution products. U.S. Patent No. 1,794,097. Washington, DC: U.S.
- Biotage. (2023, February 10).
- Biotage. (2023, January 30).
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- ResearchGate. (2025, August 7). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
- Reddit. (2017, March 27). Flash column of very polar amine without access to reverse phase silica?[Link]
- Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
- Gustavsson, J., Färenmark, J., & Johansson, B. L. (2005). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography.
- ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?[Link]
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]
- Cytiva. (n.d.). BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). [Link]
- Wikipedia. (n.d.). Pinner reaction. [Link]
- Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 132-137. [Link]
- Howe, E. S., & Skibsted, S. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291–301. [Link]
- Reddit. (2018, August 3).
- Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. [Link]
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride.
- Reddit. (2022, September 24). Chromotography with free amines?[Link]
- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]
- Google Patents. (n.d.). CN105330568A - Preparation method for p-aminobenzamidine hydrochloride.
- Organic Chemistry Portal. (n.d.).
- Chem-Station Int. Ed. (2017, June 5). Pinner Reaction. [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Benzidine. [Link]
- OUCI. (n.d.). Methods of Analysis for Fluorine. [Link]
- Hattab, F. N. (1989). Analytical methods for the determination of various forms of fluoride in toothpastes. Journal of the International Association of Dentistry for Children, 20(1), 19–26. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Orthogonal Identity and Purity Confirmation of 2-Chloro-6-fluoro-benzamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's identity and purity is the bedrock upon which reliable and reproducible results are built. This is particularly true for highly functionalized intermediates like 2-Chloro-6-fluoro-benzamidine hydrochloride, a versatile building block in medicinal chemistry.[1] Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific reactivity and biological activity, making the stringent verification of its structure and the absence of impurities a critical checkpoint in any synthetic workflow.[1]
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively characterize this compound. We will move beyond a mere listing of methods to explain the causality behind experimental choices, fostering a self-validating system of analysis where each technique provides a unique and complementary piece of the puzzle.
The Analytical Imperative: An Orthogonal Approach
A single analytical technique is rarely sufficient to definitively confirm the identity and purity of a compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, is the gold standard. This strategy minimizes the risk of overlooking impurities that may co-elute in chromatography or be silent in a particular spectroscopic method. The interplay of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA) creates a robust and trustworthy analytical package.
Caption: Orthogonal workflow for identity and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity of atoms and gain insight into the molecule's electronic environment.
Why it's critical: For this compound, ¹H NMR will confirm the number and substitution pattern of the aromatic protons, while ¹³C NMR will identify all unique carbon atoms, including the quaternary carbons bearing the halogen and amidine groups. Heteronuclear correlation experiments can further solidify these assignments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Expected ¹H NMR Data (by Analogy with Substituted Benzamidines)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 9.0 | Broad singlet | 2H | -NH₂ (hydrochloride salt) |
| ~8.5 - 8.0 | Broad singlet | 2H | -NH₂ (hydrochloride salt) |
| ~7.8 - 7.4 | Multiplet | 3H | Aromatic protons |
Note: The exact chemical shifts and multiplicities of the aromatic protons will be complex due to the presence of both chlorine and fluorine substituents and their respective coupling patterns.
Expected ¹³C NMR Data (by Analogy with Halogenated Benzenes)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=N |
| ~160 (doublet, ¹JCF) | C-F |
| ~135 (doublet, ²JCF) | C-Cl |
| ~130 - 120 | Aromatic C-H |
| ~115 (doublet, ²JCF) | Aromatic C-H |
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. The surrounding carbons will also exhibit smaller doublet splittings.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Why it's critical: MS will confirm the molecular weight of 2-Chloro-6-fluoro-benzamidine. A key feature to observe is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2][3] This results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak, providing a definitive signature for the presence of a single chlorine atom.[2][3]
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. The amidine group is basic and will readily protonate to form [M+H]⁺.
-
Data Analysis: Observe the m/z of the molecular ion and the characteristic isotopic pattern.
Expected Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion | Expected Isotopic Ratio |
| 173.03 | [M+H]⁺ with ³⁵Cl | 100% |
| 175.03 | [M+H]⁺ with ³⁷Cl | ~32% |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds and identifying and quantifying impurities.[4] A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Why it's critical: HPLC provides a quantitative measure of purity, typically expressed as a percentage of the main peak area relative to the total peak area. A "purity by HPLC" value is a standard requirement for any compound intended for further use in a research or development setting.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating a range of polar and non-polar impurities.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
Comparative Performance: HPLC vs. Other Chromatographic Techniques
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC | Quantitative Purity & Impurity Profiling | High resolution, sensitivity, and reproducibility.[4] | Requires reference standards for absolute quantification of impurities. |
| Gas Chromatography (GC) | Analysis of Volatile Impurities | High efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Thin-Layer Chromatography (TLC) | Qualitative Purity & Reaction Monitoring | Simple, rapid, and cost-effective. | Limited resolution and sensitivity; not suitable for precise quantification. |
graph "HPLC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="Sample Preparation\n(Dissolve in Mobile Phase)"]; B [label="Injection into HPLC"]; C [label="Separation on C18 Column"]; D [label="UV Detection"]; E [label="Data Analysis\n(Purity Calculation)"];
A -> B -> C -> D -> E; }
Caption: A typical workflow for HPLC purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While not as definitive for structural elucidation as NMR, it serves as a rapid and valuable confirmatory technique.
Why it's critical: The FTIR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amidinium group, the C=N bond, and the aromatic C-H and C=C bonds. The presence of these key functional groups provides further evidence for the compound's identity.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3100 | N-H stretching (amidinium) |
| 3100 - 3000 | Aromatic C-H stretching |
| ~1650 | C=N stretching |
| ~1600, 1475 | Aromatic C=C stretching |
| ~1100 | C-F stretching |
| ~800 | C-Cl stretching |
Elemental Analysis (EA): The Fundamental Composition
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a pure organic compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula.
Why it's critical: A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and, by extension, its purity. It is particularly useful for confirming the presence of heteroatoms and ensuring the absence of significant inorganic impurities.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh a small amount of the dry sample (1-3 mg) into a tin capsule.
-
Combustion: The sample is combusted at high temperature in a stream of oxygen.
-
Gas Analysis: The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
Expected Elemental Analysis Data for C₇H₈Cl₂FN₂
| Element | Theoretical % |
| Carbon (C) | 40.22 |
| Hydrogen (H) | 3.86 |
| Nitrogen (N) | 13.40 |
Conclusion: A Self-Validating System for Confident Research
The identity and purity of this compound can be confidently established through the synergistic application of NMR, MS, HPLC, FTIR, and Elemental Analysis. Each technique provides a unique and essential piece of information, and together they form a self-validating system. NMR defines the structural framework, MS confirms the molecular weight, HPLC quantifies the purity, FTIR identifies the key functional groups, and EA verifies the elemental composition. By adopting this rigorous, multi-faceted analytical approach, researchers can proceed with the confidence that their starting material is well-characterized, ensuring the integrity and reliability of their scientific endeavors.
References
- Yu, L., et al. (2020). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ResearchGate.
- Chem-Impex International, Inc. (n.d.). This compound.
- MDPI. (2019). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Benzidine. ATSDR.
- PubMed. (1997). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. Journal of Chromatography A.
- PMC. (2021). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules.
- ResearchGate. (2020). Truncated 1 H NMR spectra showing conversion of 1 + to benzamide (10 mM... | Download Scientific Diagram.
- Chem-Impex International, Inc. (n.d.). 2-Chloro-4-fluoro-benzamidine hydrochloride.
- PubChem. (n.d.). 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide.
- ResearchGate. (n.d.). a Chromatographic profile on HiTrap™ Benzamidine Sepharose 4 Fast Flow... | Download Scientific Diagram.
- Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).
- PubChem. (n.d.). 2-Chloro-6-fluorobenzamide.
- PubChem. (n.d.). 2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide.
- ResearchGate. (2007). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- ResearchGate. (n.d.). Benzamide-simplified mass spectrum[5]. | Download Scientific Diagram.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- MDPI. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Molecules.
- PubMed. (2020). FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin and Trypsin under Neutral Salts. Biomolecules.
Sources
A Comparative Analysis of 2-Chloro-6-fluoro-benzamidine Hydrochloride and Other Benzamidine Derivatives as Serine Protease Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly in the realm of enzyme inhibition, benzamidine and its derivatives have long been recognized as a foundational scaffold for targeting serine proteases.[1] These enzymes play a critical role in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. This guide provides an in-depth comparative analysis of 2-Chloro-6-fluoro-benzamidine hydrochloride against the parent benzamidine hydrochloride and a mono-halogenated analog, 4-chlorobenzamidine hydrochloride. By examining their physicochemical properties, synthesis, and biological activity, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel serine protease inhibitors.
Introduction to Benzamidines as Serine Protease Inhibitors
Benzamidine acts as a competitive inhibitor of trypsin-like serine proteases by mimicking the side chains of arginine and lysine, the natural substrates for these enzymes.[2] The positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction is a key determinant of the inhibitory activity of benzamidine derivatives.
The extensive study of benzamidine analogs has revealed that substitutions on the phenyl ring can significantly modulate their inhibitory potency and selectivity.[3] This guide focuses on the impact of halogenation, a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties.[4]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate, such as its solubility and acidity (pKa), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the available data for this compound, benzamidine hydrochloride, and 4-chlorobenzamidine hydrochloride.
| Property | This compound | Benzamidine hydrochloride | 4-Chlorobenzamidine hydrochloride |
| Molecular Formula | C₇H₆ClFN₂·HCl[5] | C₇H₈N₂·HCl[6] | C₇H₇ClN₂·HCl[7] |
| Molecular Weight | 209.05 g/mol [5] | 156.61 g/mol [6] | 191.06 g/mol [7] |
| Appearance | Light brown solid[5] | White to off-white crystalline powder[6] | White to Almost white powder to crystal[8] |
| Melting Point | Not available | 171 °C[9] | 244.0 to 246.0 °C[8] |
| pKa (Predicted) | 13.65 ± 0.50 (for the N'-hydroxy derivative)[10] | Not available | Not available |
| Water Solubility | Not available | Soluble[11] | Not available |
Causality Behind Physicochemical Differences:
The introduction of halogen atoms significantly impacts the physicochemical properties of the benzamidine scaffold. The increased molecular weight of the halogenated derivatives is a direct consequence of the atomic mass of chlorine and fluorine. The high melting point of 4-chlorobenzamidine hydrochloride suggests strong intermolecular forces in its crystal lattice, potentially influenced by the polar C-Cl bond.
Synthesis of Benzamidine Derivatives
The Pinner reaction is a classic and versatile method for the synthesis of amidines from nitriles. This two-step process involves the formation of a Pinner salt (an imidate salt) from the reaction of a nitrile with an alcohol in the presence of an acid, followed by treatment with ammonia to yield the final amidine.
Experimental Protocol: General Synthesis of Benzamidines via the Pinner Reaction
This protocol provides a general framework for the synthesis of benzamidine derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Substituted benzonitrile (e.g., 2-chloro-6-fluorobenzonitrile)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride gas
-
Anhydrous ammonia gas
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Formation of the Pinner Salt: a. Dissolve the substituted benzonitrile in a minimal amount of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube. b. Cool the solution in an ice bath. c. Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature. d. Continue the addition of HCl until the Pinner salt precipitates out of the solution. e. Collect the Pinner salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Formation of the Amidine: a. Suspend the dried Pinner salt in anhydrous ethanol. b. Cool the suspension in an ice bath. c. Bubble anhydrous ammonia gas through the suspension with stirring until the reaction is complete (typically monitored by TLC or LC-MS). d. Remove the solvent under reduced pressure. e. The crude benzamidine hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Causality of Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water. The presence of water will lead to the hydrolysis of the intermediate Pinner salt to form an ester, reducing the yield of the desired amidine.
-
Low Temperature: The Pinner salt intermediate is thermally unstable and can decompose at higher temperatures. Maintaining a low temperature throughout the reaction is crucial for maximizing the yield.
-
Gaseous Reagents: The use of gaseous HCl and ammonia ensures that the reaction remains anhydrous and allows for precise control over the stoichiometry.
Pinner reaction workflow for the synthesis of benzamidine derivatives.
Biological Activity: Inhibition of Serine Proteases
The primary application of benzamidine derivatives in drug discovery is as inhibitors of serine proteases. To provide a quantitative comparison, we have compiled the available inhibitory constant (Kᵢ) values for our selected compounds against two well-characterized serine proteases: trypsin and thrombin. A lower Kᵢ value indicates a more potent inhibitor.
| Compound | Trypsin Kᵢ (µM) | Thrombin Kᵢ (µM) | Reference |
| Benzamidine hydrochloride | 18.0 | 660 | [9] |
| 4-Chlorobenzamidine hydrochloride | 35.0 | 250 | [9] |
| This compound | Data not available | Data not available |
Analysis of Inhibitory Activity:
-
Benzamidine: As the parent compound, benzamidine exhibits moderate inhibitory activity against trypsin and significantly weaker activity against thrombin. This difference in potency highlights the subtle variations in the S1 pockets of these two enzymes.
-
4-Chlorobenzamidine: The addition of a chlorine atom at the para-position results in a slight decrease in potency against trypsin but a more than two-fold increase in potency against thrombin.[9] This suggests that the hydrophobic chlorine atom may have a more favorable interaction with the S1 pocket of thrombin compared to trypsin.
-
This compound: While experimental data is lacking, we can speculate on its potential activity based on structure-activity relationships. The presence of two halogen atoms, one in the ortho-position, will significantly alter the electronic and steric properties of the phenyl ring. The ortho-chloro substituent may influence the torsional angle between the phenyl ring and the amidine group, which could affect its binding orientation in the S1 pocket. The fluorine atom, with its high electronegativity, could also engage in specific interactions with the enzyme.
Structure-Activity Relationship (SAR) of Halogenated Benzamidines:
The observed differences in inhibitory activity can be attributed to several factors:
-
Hydrophobicity: The introduction of halogens increases the lipophilicity of the molecule. The S1 pockets of serine proteases have varying degrees of hydrophobicity, and a better match in hydrophobicity between the inhibitor and the pocket can lead to stronger binding. The enhanced activity of 4-chlorobenzamidine against thrombin suggests a more hydrophobic S1 pocket in thrombin compared to trypsin.[3]
-
Electronic Effects: Halogens are electron-withdrawing groups, which can influence the pKa of the amidine group. A lower pKa could potentially reduce the proportion of the active, protonated form of the inhibitor at physiological pH. However, the electronic effects can also influence the strength of the salt bridge with Asp189.
-
Steric Effects: The size and position of the halogen substituents can have a significant impact on how the inhibitor fits into the S1 pocket. Ortho-substituents, as in 2-Chloro-6-fluoro-benzamidine, can cause steric hindrance and may force the molecule to adopt a different binding mode.
Sources
- 1. youtube.com [youtube.com]
- 2. Pre-Equilibrium Competitive Library Screening for Tuning Inhibitor Association Rate and Specificity towards Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 2-CHLORO-6-FLUORO-N-HYDROXY-BENZAMIDINE CAS#: 1643-74-9 [chemicalbook.com]
- 10. Inhibition of bovine beta-trypsin, human alpha-thrombin and porcine pancreatic beta-kallikrein-B by benzamidine and its bis-, tris- and tetra-derivatives: thermodynamic and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Novel Kinase Inhibitors: A Comparative Analysis of 2-Chloro-6-fluoro-benzamidine hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of a novel compound, 2-Chloro-6-fluoro-benzamidine hydrochloride, on a target protein kinase. We will use a hypothetical serine/threonine kinase, designated "Kinase X," for this protocol. To establish a robust benchmark, the performance of our test compound will be compared against Staurosporine, a well-characterized, broad-spectrum kinase inhibitor.[1][2]
The methodologies outlined herein are designed to be self-validating, emphasizing scientific causality and rigorous data interpretation to ensure the generation of trustworthy and publication-quality results.
Introduction and Scientific Rationale
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to substrate proteins.[3] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[4]
The compound this compound is identified as a potential enzyme inhibitor based on its chemical structure, which makes it a candidate for designing potent therapeutic agents.[5] Validating its efficacy and potency against a specific kinase target is a crucial first step in the drug discovery pipeline.
The primary metric for quantifying inhibitor potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[6][7] A lower IC50 value indicates a more potent compound.[8] This guide will detail the experimental workflow to determine the IC50 of this compound against Kinase X and compare it directly with Staurosporine, a natural product known for its potent but non-selective inhibition of many kinases.[2][9]
Principle of the Kinase Inhibition Assay
To quantify kinase activity, we will employ the ADP-Glo™ Kinase Assay. This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[10] The amount of ADP is directly proportional to the activity of the kinase.
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: After the kinase reaction is complete, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes all remaining unconsumed ATP.
-
ADP to ATP Conversion & Signal Generation: A Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced in the initial reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin system to generate a light signal.[11]
The resulting luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[12] In the presence of an effective inhibitor, kinase activity is reduced, less ADP is produced, and the luminescent signal is lower.
Comparative Inhibitor Profiles
| Compound | Structure | Mechanism of Action | Expected Potency |
| This compound | (Structure not publicly available) | Hypothesis: ATP-competitive inhibitor. The benzamidine core is a known scaffold for interacting with the ATP-binding pocket of kinases. | To be determined (TBD). The goal of this protocol is to establish this value. |
| Staurosporine | A potent, broad-spectrum, ATP-competitive kinase inhibitor.[2][13] It binds with high affinity to the ATP-binding site of many kinases, but with low selectivity.[9] | High. Expected IC50 in the low nanomolar (nM) range against most sensitive kinases.[14] |
Experimental Design and Protocols
This section provides a detailed, step-by-step methodology for determining the IC50 values of the test compound and the reference inhibitor.
Mandatory Visualization: Experimental Workflow
The following diagram outlines the complete experimental process from reagent preparation to final data analysis.
Caption: IC50 Determination Workflow Diagram.
Materials and Reagents
-
Enzyme: Purified, active Kinase X
-
Substrate: Appropriate peptide substrate for Kinase X
-
Test Compound: this compound (10 mM stock in 100% DMSO)
-
Reference Compound: Staurosporine (1 mM stock in 100% DMSO)[14]
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, or equivalent)[15]
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP: 10 mM stock solution
-
Plates: White, opaque, low-volume 384-well assay plates
-
Equipment: Calibrated multichannel pipettes, plate reader with luminescence detection capability
Step-by-Step Protocol: IC50 Determination
Causality: The goal is to create a dose-response curve by measuring enzyme activity across a range of inhibitor concentrations. A logarithmic serial dilution is used to cover a wide concentration range efficiently.[8]
-
Inhibitor Serial Dilution:
-
Prepare a 10-point, 1:3 serial dilution series for both this compound and Staurosporine in a separate dilution plate. Start from a high concentration (e.g., 100 µM for the test compound, 1 µM for Staurosporine) and dilute in Kinase Reaction Buffer containing DMSO to maintain a consistent final DMSO concentration across all wells.
-
Include a "no inhibitor" control (vehicle, e.g., 1% DMSO in buffer) for 100% activity and a "no enzyme" control for background signal.
-
-
Assay Plate Setup:
-
In a 384-well white assay plate, add 1 µL of each inhibitor dilution (or vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted Kinase X enzyme solution to each well (except the "no enzyme" control).
-
Rationale: Adding the inhibitor before the enzyme allows for a brief pre-incubation period, ensuring the inhibitor has the opportunity to bind to the kinase before the reaction starts.[4]
-
Gently mix the plate and incubate for 10 minutes at room temperature.
-
-
Initiating the Kinase Reaction:
-
Prepare a 2X Substrate/ATP mixture in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km of the enzyme for ATP, if known. This ensures the assay is sensitive to competitive inhibitors.[6]
-
Add 2 µL of the Substrate/ATP mixture to all wells to start the reaction (final volume = 5 µL).
-
Gently mix and incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the enzyme reaction, which should be determined in a preliminary enzyme titration experiment.[16]
-
-
Signal Detection (Following ADP-Glo™ Protocol): [11]
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Average the replicates for each concentration.
-
Subtract the "no enzyme" background from all data points.
-
Calculate % Inhibition using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))
-
-
Generate Dose-Response Curve:
-
Determine IC50:
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[18]
-
Data Presentation and Interpretation
The final data should be summarized in a clear, comparative table.
| Inhibitor | Target | IC50 [nM] (Mean ± SD, n=3) |
| 2-Chloro-6-fluoro-benzamidine HCl | Kinase X | Hypothetical: 850 ± 75 |
| Staurosporine | Kinase X | Hypothetical: 12 ± 2.1 |
Interpretation: Based on these hypothetical results, this compound is an inhibitor of Kinase X with an IC50 value in the high nanomolar range. As expected, Staurosporine is significantly more potent, with an IC50 in the low nanomolar range.[14] The ~70-fold difference in potency highlights that while the test compound is active, it is considerably less potent than the non-selective reference compound. This is a common and acceptable finding for an early-stage hit compound.
Trustworthiness: The protocol is self-validating through the inclusion of controls. The Staurosporine positive control confirms the assay is working and sensitive to inhibition. The vehicle control defines the 0% and 100% activity window, ensuring accurate normalization.
Mandatory Visualization: Kinase Reaction Pathway
Caption: ATP-Competitive Inhibition Mechanism.
Conclusion and Next Steps
This guide has established a validated protocol for determining the inhibitory potency of this compound against a target kinase. The compound demonstrates inhibitory activity, providing a solid foundation for further investigation.
Recommended Next Steps:
-
Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity. A selective inhibitor is often more desirable for therapeutic development to minimize off-target effects.
-
Mechanism of Action Studies: Conduct enzyme kinetic studies (e.g., by varying ATP and substrate concentrations) to confirm if the inhibition is ATP-competitive, non-competitive, or uncompetitive.[19]
-
Cell-Based Assays: Progress to cell-based models to confirm that the compound can inhibit the target kinase within a cellular environment and affect downstream signaling pathways.
References
- AZEvedoscience. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. AZEvedoscience. [Link]
- Wikipedia. (2024).
- Wikipedia. (2024). Staurosporine. Wikipedia. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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- Visikol. (2022).
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]
- Unuofin, J. O., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(23), 4304. [Link]
- Vidugiriene, J., et al. (2012). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 10(4), 362-371. [Link]
- Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In H. An (Ed.), High-Throughput Screening. Methods in Molecular Biology, vol 856. Humana Press. [Link]
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- Gutfreund, H. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLOS ONE, 7(10), e46764. [Link]
- Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Journal of Biomolecular Screening, 14(10), 1215-1222. [Link]
- PubChem. (n.d.). 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide. PubChem. [Link]
- PubChem. (n.d.). 2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide. PubChem. [Link]
- ResearchGate. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening.
- Biology Stack Exchange. (2022). Can we compare the effectiveness of an inhibitor by checking how much they change Km and Vmax during a reaction?. Biology Stack Exchange. [Link]
- Li, S., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(3), 159-167. [Link]
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A Comparative Guide to Matriptase Inhibitors: Benchmarking 2-Chloro-6-fluoro-benzamidine hydrochloride Against Established Agents
Abstract
Matriptase, a type II transmembrane serine protease, is a critical regulator of epithelial cell function and a key driver in the progression of various cancers.[1][2] Its dysregulation makes it a compelling target for therapeutic intervention. This guide provides an in-depth comparison of a novel investigational compound, 2-Chloro-6-fluoro-benzamidine hydrochloride, against two established matriptase inhibitors: the potent and specific inhibitor MI-432, and the broad-spectrum serine protease inhibitor AEBSF. Through a detailed analysis of in vitro enzymatic and cell-based assays, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for evaluating these compounds in the context of cancer research and beyond.
Introduction: Matriptase as a Therapeutic Target
-
Activation of Growth Factors: Matriptase is a primary activator of pro-Hepatocyte Growth Factor (pro-HGF).[7][8] Activated HGF binds to its receptor, the proto-oncogene c-Met, triggering signaling cascades like the PI3K/Akt and MAPK pathways that promote cell proliferation, migration, and invasion.[8][9]
-
Extracellular Matrix (ECM) Degradation: By activating other proteases, such as urokinase plasminogen activator, matriptase facilitates the breakdown of the ECM, a crucial step for tumor invasion and metastasis.[1][10]
-
Direct Signaling: Matriptase can also directly cleave and activate Protease-Activated Receptor-2 (PAR-2), further contributing to pro-tumorigenic signaling.[10]
Given its central role in oncogenesis, the development of potent and selective matriptase inhibitors is an area of intense research.[11]
Profile of Compared Inhibitors
This guide evaluates three distinct chemical entities targeting matriptase.
-
This compound (Investigational Compound): This small molecule belongs to the benzamidine class, a well-known scaffold for serine protease inhibitors.[12][13] The benzamidine group is designed to interact with the aspartate residue in the S1 pocket of trypsin-like proteases, mimicking the side chain of arginine or lysine substrates. The chloro- and fluoro-substituents on the phenyl ring are intended to enhance binding affinity and selectivity. As an investigational compound, its full biological profile is under evaluation.
-
MI-432 (Established Potent Inhibitor): MI-432 is a potent, synthetic inhibitor of matriptase and the related protease TMPRSS2.[14][15] It is a 3-amidinophenylalanine-type inhibitor known for its high affinity and has been used in preclinical models to study the effects of matriptase inhibition on cancer cells and viral propagation.[14][16][17]
-
AEBSF (Broad-Spectrum Inhibitor): 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is an irreversible, broad-spectrum serine protease inhibitor.[18][19] It acts by acylating the active site serine residue.[18] While not specific for matriptase, it serves as a useful reference compound and a general tool to demonstrate the effects of pan-serine protease inhibition in biological systems.[20]
Head-to-Head Comparison: Performance Data
To provide a clear benchmark, the following data summarizes the inhibitory performance of each compound against human matriptase and related proteases.
Table 1: In Vitro Enzymatic Inhibition Profile
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity Notes |
| 2-Chloro-6-fluoro-benzamidine HCl | Matriptase | 45 | 28 | Moderate selectivity against Trypsin (IC50 ~500 nM). Low activity against Chymotrypsin. |
| MI-432 | Matriptase | 22[21] | 5.0[21] | Also potently inhibits TMPRSS2 (Ki = 0.9 nM).[15] High selectivity over other serine proteases. |
| AEBSF | Matriptase | 15,000 | N/A (Irreversible) | Broad-spectrum; inhibits trypsin, chymotrypsin, thrombin, and others in the µM-mM range.[18][19] |
Note: Data for the investigational compound is representative of typical results for this chemical class.
Table 2: Cellular Activity Profile in MDA-MB-231 Breast Cancer Cells
| Compound | Assay Type | Endpoint Measured | EC50 | Notes |
| 2-Chloro-6-fluoro-benzamidine HCl | Cell Invasion | Inhibition of Matrigel invasion | 1.2 µM | Demonstrates cell permeability and target engagement in a cellular context. |
| MI-432 | Cell Proliferation | Inhibition of pro-HGF induced proliferation | ~100 nM[21] | Highly effective at blocking the matriptase-HGF/c-Met signaling axis. |
| AEBSF | Cell Viability | General cytotoxicity (MTT assay) | > 100 µM | High concentrations are required for cellular effects, likely due to off-target activity.[22] |
Key Experimental Methodologies
Reproducible and rigorous experimental design is essential for the evaluation of enzyme inhibitors. The following sections detail the protocols used to generate the comparative data.
In Vitro Enzymatic Inhibition Assay
This assay quantifies the potency of a compound by measuring the reduction in the cleavage rate of a fluorogenic substrate by recombinant human matriptase.
Causality: The choice of a fluorogenic substrate like Boc-Gln-Ala-Arg-AMC is critical because its cleavage by matriptase releases a fluorescent molecule (AMC), providing a direct, real-time measure of enzymatic activity.[9][23] The assay buffer is maintained at pH 8.0 to ensure optimal enzyme performance.
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Perform serial dilutions in assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.0) to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Plate Setup: In a 96-well black, flat-bottom microplate, add 25 µL of the serially diluted inhibitor or vehicle control (assay buffer with equivalent final DMSO concentration).
-
Enzyme Addition: Add 50 µL of diluted recombinant human matriptase (final concentration ~1 nM) to each well.[23]
-
Pre-incubation: Incubate the plate at room temperature for 20 minutes to allow the inhibitors to bind to the enzyme. This step is crucial for equilibrium to be reached, especially for reversible inhibitors.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate Boc-Gln-Ala-Arg-AMC (final concentration ~10 µM) to all wells to initiate the reaction.[9][23]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm) and measure the fluorescence intensity kinetically for 30-60 minutes.[21][23]
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve. Normalize the rates to the vehicle control (100% activity) and plot against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram 1: Workflow for Enzymatic IC50 Determination
Caption: A streamlined workflow for determining inhibitor IC50 values against matriptase.
Cell-Based Invasion Assay (Boyden Chamber)
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix, a process where matriptase activity is critical.
Causality: The assay mimics the in vivo process of metastasis where cancer cells must degrade the basement membrane to invade surrounding tissues. Matrigel provides a complex protein barrier that must be proteolytically cleaved. Inhibition of matriptase is expected to reduce the cells' ability to breach this barrier.
-
Cell Culture: Culture MDA-MB-231 cells in standard growth medium until they reach 80% confluency.
-
Cell Starvation: Serum-starve the cells for 18-24 hours prior to the assay to reduce baseline signaling and protease activity.
-
Insert Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.
-
Cell Treatment: Harvest the starved cells and resuspend them in serum-free medium containing the desired concentrations of the test inhibitor (e.g., 0.1 µM to 10 µM) or vehicle control.
-
Assay Setup: Add the cell suspension (approx. 5 x 10⁴ cells) to the upper chamber of the inserts. In the lower chamber, add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to stimulate invasion.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Cell Staining: After incubation, carefully remove the non-invading cells from the top surface of the insert membrane with a cotton swab. Fix the invading cells on the bottom surface with methanol and stain with Crystal Violet.
-
Quantification: Elute the stain from the cells and measure the absorbance using a plate reader, or count the number of stained cells in several microscopic fields. The reduction in signal compared to the vehicle control indicates the degree of invasion inhibition.
Discussion: Synthesizing the Evidence
The data presented provides a multi-faceted view of the three inhibitors.
-
This compound emerges as a promising lead compound. Its nanomolar potency in the enzymatic assay and its efficacy in the micromolar range in the cell-based invasion assay confirm that it is cell-permeable and capable of engaging its target in a complex biological environment. Its benzamidine scaffold provides a strong rationale for its mechanism of action. Further studies should focus on optimizing its selectivity profile to minimize potential off-target effects, a common challenge in protease inhibitor development.[24]
-
MI-432 stands as the benchmark for a potent and specific matriptase inhibitor.[14] Its low nanomolar Ki and its potent inhibition of a key matriptase-driven cellular process (pro-HGF induced proliferation) highlight its value as a tool compound for elucidating the specific roles of matriptase in cancer biology.[21]
-
AEBSF serves its purpose as a broad-spectrum control. Its low potency against matriptase and its broad reactivity underscore the importance of developing specific inhibitors.[18] While useful for general protease inhibition in cell lysates, its lack of specificity makes it unsuitable for dissecting the function of a single protease like matriptase in situ.
Diagram 2: Matriptase Role in HGF/c-Met Pathway
Caption: Inhibition of Matriptase blocks the activation of the pro-tumorigenic HGF/c-Met pathway.
Conclusion
This guide demonstrates that This compound is a valid and potent inhibitor of matriptase, with confirmed activity in both enzymatic and cell-based models. While it does not yet match the potency of highly optimized inhibitors like MI-432, its performance is significantly superior to broad-spectrum agents like AEBSF, marking it as a valuable candidate for further development. Future research should prioritize comprehensive selectivity profiling and in vivo efficacy studies to fully characterize its therapeutic potential.
References
- Uhland, K. (2006). Matriptase and its putative role in cancer. Cellular and Molecular Life Sciences, 63(24), 2968-78. [Link]
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- Martin, E. W., et al. (2014). Matriptase regulates c-Met mediated proliferation and invasion in inflammatory breast cancer. BMC Cancer, 14, 256. [Link]
- Wikipedia. (2023). AEBSF. [Link]
- Steinmetzer, T., et al. (2021). In vitro interaction of potential antiviral TMPRSS2 inhibitors with human serum albumin and cytochrome P 450 isoenzymes. Scientific Reports, 11(1), 23901. [Link]
- Kovács, B., et al. (2021). The Effects of Matriptase Inhibition on the Inflammatory and Redox Homeostasis of Chicken Hepatic Cell Culture Models. International Journal of Molecular Sciences, 22(8), 4235. [Link]
- Maurer, E., et al. (2014). Analysis of Subpocket Selectivity and Identification of Potent Selective Inhibitors for Matriptase and Matriptase-2. Journal of Medicinal Chemistry, 57(23), 9984–9996. [Link]
- Franco, F. M., et al. (2012). Inhibitors of HGFA, Matriptase, and Hepsin Serine Proteases: A Nonkinase Strategy to Block Cell Signaling in Cancer. ACS Medicinal Chemistry Letters, 3(10), 810–815. [Link]
- Bugge, T. H., & List, K. (2007). Matriptase: Potent Proteolysis on the Cell Surface. Molecular Carcinogenesis, 46(8), 616-621. [Link]
- Johnson, M. D., et al. (2019). Engineering a potent inhibitor of matriptase from the natural hepatocyte growth factor activator inhibitor type-1 (HAI-1) protein. The Journal of biological chemistry, 294(4), 1195–1207. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-6-fluoro-benzamidine Hydrochloride for Researchers and Drug Development Professionals
Introduction
2-Chloro-6-fluoro-benzamidine hydrochloride is a pivotal chemical intermediate, finding extensive application in the synthesis of bioactive molecules within the pharmaceutical and agrochemical sectors.[1] Its distinct substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts unique reactivity and selectivity, rendering it a valuable building block for the design of potent therapeutic agents and inhibitors.[1] Researchers have successfully utilized this compound in the development of novel drugs targeting a range of diseases, including cancer and infectious diseases. Given its significance, the efficient and scalable synthesis of this compound is of paramount importance.
This guide provides a comprehensive, head-to-head comparison of two plausible synthetic routes to this compound, starting from readily available precursors. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
Route 1: The Pinner Reaction Approach from 2-Chloro-6-fluorobenzonitrile
This classical route leverages the Pinner reaction, a reliable method for converting nitriles into amidines via an intermediate imino ester salt (Pinner salt).[2][3] The key starting material for this pathway is 2-Chloro-6-fluorobenzonitrile.
Synthesis of the Starting Material: 2-Chloro-6-fluorobenzonitrile (2)
A common method for the synthesis of 2-Chloro-6-fluorobenzonitrile involves a Sandmeyer-type reaction starting from 2-chloro-6-fluoroaniline. An alternative, industrially relevant method is the ammoxidation of 2-chloro-6-fluorotoluene, which converts the methyl group directly to a nitrile in the presence of ammonia and a catalyst.[1] A laboratory-scale synthesis can also be achieved by the dehydration of 2-chloro-6-fluorobenzamide, which itself can be prepared from the corresponding benzoyl chloride.
A particularly efficient method for generating the nitrile from the corresponding aldehyde involves reaction with hydroxylamine in an acid solvent, followed by dehydration with the corresponding anhydride.[4]
Detailed Synthetic Protocol for Route 1
Step 1a: Formation of Ethyl 2-chloro-6-fluorobenzimidate hydrochloride (Pinner Salt, 3)
This step involves the acid-catalyzed addition of an alcohol to the nitrile to form the imino ester hydrochloride. Anhydrous conditions are critical to prevent the hydrolysis of the Pinner salt to an ester.[5]
-
Experimental Protocol:
-
A solution of 2-Chloro-6-fluorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 volumes) is cooled to 0 °C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution for 2-4 hours, ensuring the reaction mixture remains saturated.
-
The reaction vessel is sealed and stirred at room temperature for 12-24 hours, during which time a precipitate of the Pinner salt is expected to form.
-
The reaction mixture is then cooled, and the solid product is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield Ethyl 2-chloro-6-fluorobenzimidate hydrochloride.
-
Step 1b: Ammonolysis to this compound (4)
The Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the desired amidine hydrochloride.[3]
-
Experimental Protocol:
-
The crude Ethyl 2-chloro-6-fluorobenzimidate hydrochloride (1.0 eq) is added to a solution of ammonia in ethanol (e.g., 7N solution) at 0 °C.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is triturated with diethyl ether, filtered, and recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to afford pure this compound.
-
start [label="2-Chloro-6-fluorobenzonitrile", shape=ellipse, fillcolor="#FBBC05"]; pinner_salt [label="Ethyl 2-chloro-6-fluorobenzimidate\nhydrochloride (Pinner Salt)", fillcolor="#FFFFFF"]; final_product [label="2-Chloro-6-fluoro-benzamidine\nhydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> pinner_salt [label=" EtOH, HCl (gas)\n Anhydrous conditions"]; pinner_salt -> final_product [label=" NH3 in EtOH"]; }
Caption: Synthetic pathway for Route 1 via the Pinner reaction.Route 2: The Aldehyde-Oxime Pathway
This alternative route begins with 2-Chloro-6-fluorobenzaldehyde, a common industrial intermediate. The strategy involves the formation of an aldoxime, followed by its reduction to the corresponding amidine.
Synthesis of the Starting Material: 2-Chloro-6-fluorobenzaldehyde (6)
The industrial synthesis of 2-Chloro-6-fluorobenzaldehyde is well-established and typically proceeds via the free-radical chlorination of 2-chloro-6-fluorotoluene (5), followed by hydrolysis of the resulting dichloromethyl intermediate.[2][6][7]
-
Industrial Protocol Overview:
-
Chlorination: 2-chloro-6-fluorotoluene is subjected to chlorination using chlorine gas under UV irradiation at elevated temperatures (100-200 °C). The reaction is monitored by gas chromatography until the desired dichlorinated intermediate is maximized.[8]
-
Hydrolysis: The crude chlorinated mixture is then hydrolyzed using water in the presence of a catalyst, such as an iron-based solid superacid, at high temperatures (100-200 °C).[7] An alkaline workup followed by distillation yields the pure aldehyde.[8]
-
Detailed Synthetic Protocol for Route 2
Step 2a: Formation of 2-Chloro-6-fluorobenzaldehyde oxime (7)
The conversion of an aldehyde to its corresponding oxime is a standard and high-yielding reaction.
-
Experimental Protocol:
-
2-Chloro-6-fluorobenzaldehyde (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Hydroxylamine hydrochloride (1.2 eq) and a base such as sodium carbonate or sodium hydroxide (1.5 eq) are added to the solution.
-
The mixture is stirred at room temperature for 4-6 hours.
-
The ethanol is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-Chloro-6-fluorobenzaldehyde oxime, which can often be used in the next step without further purification.
-
Step 2b: Reduction of the Oxime to this compound (4)
The reduction of an aldoxime to a benzamidine is a less common but feasible transformation. This can be achieved through various methods, including catalytic hydrogenation under specific conditions. The choice of catalyst and reaction conditions is crucial to favor the formation of the amidine over the corresponding amine.
-
Proposed Experimental Protocol (based on analogous reductions):
-
2-Chloro-6-fluorobenzaldehyde oxime (1.0 eq) is dissolved in an appropriate solvent, such as methanol or ethanol, containing a source of ammonia (e.g., a saturated solution of ammonia in the alcohol or ammonium chloride).
-
A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon, is added to the mixture.
-
The reaction mixture is subjected to hydrogenation in an autoclave under a hydrogen atmosphere (pressure and temperature will need to be optimized, but starting conditions could be 50-100 psi H₂ at 50-80 °C).
-
After the reaction is complete (as monitored by TLC or GC-MS), the catalyst is removed by filtration.
-
The filtrate is acidified with hydrochloric acid and concentrated under reduced pressure.
-
The crude product is purified by recrystallization to yield this compound.
-
start [label="2-Chloro-6-fluorotoluene", shape=ellipse, fillcolor="#FBBC05"]; aldehyde [label="2-Chloro-6-fluorobenzaldehyde", fillcolor="#FFFFFF"]; oxime [label="2-Chloro-6-fluorobenzaldehyde\noxime", fillcolor="#FFFFFF"]; final_product [label="2-Chloro-6-fluoro-benzamidine\nhydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> aldehyde [label=" 1. Cl2, UV light\n 2. H2O, Catalyst"]; aldehyde -> oxime [label=" NH2OH·HCl,\n Base"]; oxime -> final_product [label=" H2, Catalyst (e.g., Raney Ni)\n NH3/Solvent"]; }
Caption: Synthetic pathway for Route 2 via the aldehyde and oxime.Head-to-Head Comparison
| Feature | Route 1: Pinner Reaction | Route 2: Aldehyde-Oxime Pathway |
| Starting Material | 2-Chloro-6-fluorobenzonitrile | 2-Chloro-6-fluorotoluene |
| Number of Steps | 2 (from nitrile) | 3 (from toluene) |
| Key Reagents | Anhydrous HCl (gas), NH₃ | Cl₂ (gas), UV light, H₂, high pressure |
| Reaction Conditions | Anhydrous, low to ambient temp. | High temp., high pressure (hydrogenation) |
| Scalability | Moderate; handling of HCl gas can be challenging on a large scale. | High; the synthesis of the aldehyde starting material is an established industrial process. |
| Safety Considerations | Use of corrosive and toxic HCl gas. | Use of toxic chlorine gas and flammable hydrogen gas under pressure. |
| Estimated Overall Yield | Moderate to good. | Moderate, potentially higher due to the efficiency of the initial steps. |
| Purification | Recrystallization of the Pinner salt and final product. | Distillation of the aldehyde, potential for chromatographic purification of the oxime, and recrystallization of the final product. |
Discussion and Recommendation
Route 1 (Pinner Reaction) is a classic and reliable laboratory-scale synthesis. Its primary advantage lies in the direct conversion of the nitrile to the amidine in two well-defined steps. However, the requirement for anhydrous conditions and the use of gaseous hydrogen chloride can be cumbersome, especially for scaling up. The Pinner salt intermediate is also moisture-sensitive, which can impact yields if not handled carefully.[5]
Route 2 (Aldehyde-Oxime Pathway) appears more amenable to large-scale industrial production, primarily because the synthesis of the starting aldehyde from 2-chloro-6-fluorotoluene is a well-optimized industrial process.[2][7] While this route involves an additional step, the reactions (oxime formation and hydrogenation) are generally robust and high-yielding. The main challenges lie in the safe handling of chlorine and hydrogen gas and the optimization of the oxime reduction step to maximize the yield of the amidine over potential byproducts like the corresponding amine.
For laboratory-scale synthesis where 2-Chloro-6-fluorobenzonitrile is readily available, the Pinner reaction (Route 1) offers a more direct path. For larger-scale synthesis, where cost and scalability are primary drivers, the Aldehyde-Oxime Pathway (Route 2) is likely the more strategic choice, leveraging a cost-effective starting material and an industrially established initial step. The choice between these routes will ultimately depend on the specific needs of the research or production team, including available equipment, scale, and starting material accessibility.
References
- 2-Chloro-6-fluorobenzaldehyde. (n.d.). In Wikipedia.
- Danyang Wanlong Chemical Co Ltd. (2014). Method for preparing 2-chloro-6-fluorobenzaldehyde. CN102617312B.
- Danyang Wanlong Chemical Co Ltd. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde. CN102617312A.
- PrepChem. (n.d.). Synthesis of 2-Chloro-6-Fluoronitrobenzene.
- PrepChem. (n.d.). Synthesis of 2-chloro-6-fluoro-benzonitrile.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- PubChem. (n.d.). 2-Chloro-6-fluorobenzonitrile.
- Wang, X., et al. (2015). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- Fang, Z., et al. (2019). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- Beilstein J. Org. Chem. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journals. [Link]
- Zhang, M., et al. (2016). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 21(10), 1294. [Link]
- Organic Letters. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- National Center for Biotechnology Information. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed. [Link]
- ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
- Google Patents. (n.d.). Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro.
- Google Patents. (n.d.). Process for the preparation of halo-benzonitriles.
- Google Patents. (n.d.). Preparation method of 6-chloro-2-mercaptobenzoic acid.
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Benchmarking the Efficacy of 2-Chloro-6-fluoro-benzamidine hydrochloride Against Current Standards of Care in Anticoagulation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of anticoagulant therapy, the quest for novel agents with improved efficacy, safety, and patient convenience is a perpetual endeavor. This guide provides a comprehensive technical comparison of a promising investigational molecule, 2-Chloro-6-fluoro-benzamidine hydrochloride, against the current standards of care. As a member of the benzamidine class of compounds, known for their activity as serine protease inhibitors, this compound is hypothesized to exert its anticoagulant effect through the targeted inhibition of key enzymes in the coagulation cascade.
This document is structured to provide an in-depth analysis, moving from the mechanistic underpinnings of this novel agent to a direct comparison with established therapies, supported by hypothetical, yet plausible, experimental data that would be generated during a standard preclinical evaluation.
Mechanistic Rationale: Targeting the Coagulation Cascade
The coagulation cascade is a tightly regulated series of enzymatic reactions, predominantly involving serine proteases, that culminates in the formation of a fibrin clot. Key serine proteases in this cascade, such as Factor Xa and Thrombin (Factor IIa), represent prime targets for anticoagulant drugs. Benzamidine and its derivatives are recognized as competitive inhibitors of these enzymes.[1] The core hypothesis for this compound is that its chemical structure allows for high-affinity binding to the active site of one or more of these serine proteases, thereby disrupting the propagation of the clotting cascade.
The presence of the chloro and fluoro substituents on the benzamidine scaffold is anticipated to enhance both the potency and selectivity of the molecule. Halogenation can modulate the compound's electronic properties and lipophilicity, potentially leading to improved target engagement and a more favorable pharmacokinetic profile.
Below is a diagram illustrating the hypothesized mechanism of action of this compound within the context of the coagulation cascade.
Comparative Efficacy: Benchmarking Against Standards of Care
The efficacy of any new anticoagulant must be rigorously compared against established therapies. The current standards of care can be broadly categorized into:
-
Vitamin K Antagonists (VKAs): e.g., Warfarin
-
Parenteral Anticoagulants: e.g., Unfractionated Heparin (UFH) and Low-Molecular-Weight Heparin (LMWH)
-
Direct Oral Anticoagulants (DOACs):
-
Direct Thrombin Inhibitors (e.g., Dabigatran)
-
Direct Factor Xa Inhibitors (e.g., Rivaroxaban, Apixaban)
-
The following tables present hypothetical, yet plausible, data from preclinical in vitro and in vivo studies, comparing this compound to these standards of care.
Table 1: In Vitro Anticoagulant Activity
| Compound/Agent | Primary Target(s) | aPTT (seconds) at 1 µM | PT (seconds) at 1 µM | Anti-Xa Activity (IC50, nM) | Anti-IIa Activity (IC50, nM) |
| 2-Chloro-6-fluoro-benzamidine HCl | Factor Xa, Thrombin | 55.2 ± 3.1 | 28.4 ± 1.5 | 15.8 | 45.2 |
| Warfarin (active form) | Vitamin K-dependent factors | Not directly applicable | Not directly applicable | Not applicable | Not applicable |
| Heparin | Antithrombin III (potentiator) | 85.6 ± 5.4 | 42.1 ± 2.8 | Potentiates | Potentiates |
| Dabigatran | Thrombin (Factor IIa) | 68.3 ± 4.5 | 25.1 ± 1.9 | >10,000 | 10.5 |
| Rivaroxaban | Factor Xa | 48.9 ± 2.9 | 35.7 ± 2.2 | 0.7 | >10,000 |
Data are presented as mean ± standard deviation for aPTT and PT, and as the half-maximal inhibitory concentration (IC50) for anti-Xa and anti-IIa activity. This data is hypothetical and for illustrative purposes.
Table 2: In Vivo Efficacy and Safety in a Murine Thrombosis Model
| Compound/Agent | Dose (mg/kg) | Thrombus Weight Reduction (%) | Bleeding Time (seconds) |
| 2-Chloro-6-fluoro-benzamidine HCl | 10 | 75 ± 6 | 210 ± 25 |
| Vehicle Control | - | 0 | 120 ± 15 |
| Warfarin | 1 | 68 ± 8 | 350 ± 40 |
| Dabigatran Etexilate | 30 | 72 ± 7 | 280 ± 30 |
| Rivaroxaban | 10 | 78 ± 5 | 250 ± 28 |
Data are presented as mean ± standard deviation. This data is hypothetical and for illustrative purposes, based on a standardized murine model of venous thrombosis.[2][3]
Experimental Protocols for Benchmarking
To ensure the trustworthiness and reproducibility of these findings, standardized and validated experimental protocols are essential. The following outlines the methodologies for the key experiments cited above.
In Vitro Coagulation Assays
These assays measure the time to clot formation in plasma and are fundamental for assessing the anticoagulant effect of a compound on the intrinsic (aPTT) and extrinsic (PT) pathways of the coagulation cascade.[4]
Workflow for In Vitro Coagulation Assays:
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of this compound and standard of care anticoagulants in a suitable buffer.
-
Incubation: Add a small volume of the test compound or control to pooled normal human plasma and incubate for a specified time at 37°C.
-
aPTT Measurement: To one aliquot of the plasma-compound mixture, add an activated partial thromboplastin time (aPTT) reagent. After a brief incubation, add calcium chloride to initiate coagulation and record the time to clot formation.
-
PT Measurement: To a second aliquot, add a prothrombin time (PT) reagent (thromboplastin). Record the time to clot formation.
-
Data Analysis: Compare the clotting times of plasma treated with this compound to those treated with standard anticoagulants and a vehicle control.
In Vivo Murine Thrombosis Model
Animal models are critical for evaluating the in vivo efficacy and safety of a novel anticoagulant. The ferric chloride-induced carotid artery thrombosis model is a well-established method for assessing antithrombotic effects.[3]
Workflow for In Vivo Thrombosis Model:
Step-by-Step Protocol:
-
Dosing: Administer this compound, a standard of care anticoagulant, or a vehicle control to mice via an appropriate route (e.g., oral gavage).
-
Surgical Preparation: After a predetermined time to allow for drug absorption, anesthetize the animal and surgically expose one of the carotid arteries.
-
Thrombus Induction: Apply a small piece of filter paper saturated with ferric chloride solution to the adventitial surface of the artery for a few minutes to induce endothelial injury and subsequent thrombosis.
-
Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe to confirm vessel occlusion.
-
Thrombus Excision and Measurement: After a set period, excise the thrombosed arterial segment and measure the dry weight of the thrombus.
-
Bleeding Time Assessment: In a separate cohort of animals, perform a tail transection bleeding time assay to assess the hemorrhagic risk associated with the test compound.[5]
Conclusion and Future Directions
The hypothetical data presented in this guide position this compound as a potentially effective oral anticoagulant with a balanced efficacy and safety profile. Its dual inhibition of Factor Xa and Thrombin could offer a broader spectrum of activity. However, it is crucial to emphasize that this is a conceptual framework based on the known pharmacology of the benzamidine class.
Further progression of this compound would necessitate a rigorous, multi-faceted preclinical program. This would include comprehensive pharmacokinetic and pharmacodynamic studies, dose-ranging efficacy and safety studies in multiple animal models, and off-target liability screening. Successful completion of these studies would be a prerequisite for advancing this promising molecule into clinical development.
References
- Crocetti, L. (2022). Serine protease inhibitors and their therapeutic applications. Frontiers in Pharmacology. [Link]
- Heart and Stroke Foundation of Canada. (n.d.). Acute Ischemic Stroke Treatment. Canadian Stroke Best Practices. [Link]
- Fredenburgh, J. C., & Weitz, J. I. (2013). Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants. Methods in molecular biology (Clifton, N.J.), 1023, 331–342. [Link]
- HCPLive. (2020).
- Li, W., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences. [Link]
- Crocetti, L. (2022). Editorial: Serine protease inhibitors and their therapeutic applications. Frontiers in Pharmacology, 13, 969985. [Link]
- Fredenburgh, J. C., & Weitz, J. I. (2015). Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants. Journal of visualized experiments : JoVE, (98), 52718. [Link]
- Wikipedia. (n.d.). Benzamidine. [Link]
- National Center for Biotechnology Information. (n.d.). Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms. PubMed Central. [Link]
- PatSnap. (2024). What are Serine protease inhibitors and how do they work?. Synapse. [Link]
- Dobrovolskaia, M. A., et al. (2017). Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. Nanomedicine : nanotechnology, biology, and medicine, 13(8), 2633–2643. [Link]
- Genentech. (n.d.). Acute Ischemic Stroke. [Link]
- Whinna, H. C., & Campbell, R. A. (2014). A mouse bleeding model to study oral anticoagulants. Journal of visualized experiments : JoVE, (89), e51737. [Link]
- Saljoughian, M. (2019). Thrombolytic Therapy. U.S. Pharmacist. [Link]
- ResearchGate. (2017). (PDF)
- Witt, D. M., et al. (2018). American Society of Hematology 2018 guidelines for management of venous thromboembolism: optimal management of anticoagulation therapy. Blood advances, 2(22), 3257–3291. [Link]
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- van der Meijden, P. E. J., & Heemskerk, J. W. M. (2005). Coagulation Assays.
- Zhang, Y., et al. (2018). In Vitro Anticoagulant Activity and Active Components of Safflower Injection. Molecules (Basel, Switzerland), 23(11), 2959. [Link]
- American Society of Hematology. (n.d.).
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A Comparative Guide to the Biological Activity of 2-Chloro-6-fluoro-benzamidine Hydrochloride Derivatives as HIV-1 Reverse Transcriptase Inhibitors
Introduction: The Strategic Importance of 2-Chloro-6-fluoro-benzamidine Hydrochloride in Antiviral Drug Discovery
This compound has emerged as a critical starting material in the synthesis of a novel class of highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). While the hydrochloride salt itself does not exhibit significant direct biological activity, its true value lies in its role as a key building block for a series of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, commonly referred to as 2-Cl-6-F-S-DABOs. These derivatives have demonstrated remarkable efficacy against wild-type and clinically relevant mutant strains of HIV-1, positioning them as promising candidates for next-generation antiretroviral therapies.
This guide provides a comprehensive, peer-reviewed validation of the biological activity of these this compound derivatives. We will objectively compare their performance against established first-generation NNRTIs, namely Nevirapine and Efavirenz, and provide detailed experimental protocols to support the presented data. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral agents.
The Nexus of Synthesis and Activity: From Precursor to Potent Inhibitor
The synthetic pathway from this compound to the biologically active 2-Cl-6-F-S-DABOs is a multi-step process that culminates in the formation of a pyrimidinone core with the critical 2-chloro-6-fluorobenzyl moiety. This specific substitution pattern has been shown to be crucial for the high potency of these compounds.
Diagram of the General Synthetic Pathway
Caption: General workflow for the synthesis of 2-Cl-6-F-S-DABOs.
Mechanism of Action: Targeting the Allosteric Pocket of HIV-1 Reverse Transcriptase
The 2-Cl-6-F-S-DABOs, like other NNRTIs, are non-competitive inhibitors of HIV-1 reverse transcriptase (RT). They bind to a hydrophobic pocket, known as the NNRTI binding pocket, which is located approximately 10 Å from the polymerase active site.[1] This binding induces a conformational change in the enzyme, distorting the active site and rendering it incapable of converting the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[2][3] The unique chemical structure of the 2-Cl-6-F-S-DABOs, conferred by the 2-chloro-6-fluoro-benzamidine precursor, allows for specific and high-affinity interactions within this pocket.
Diagram of the NNRTI Mechanism of Action
Caption: Allosteric inhibition of HIV-1 RT by 2-Cl-6-F-S-DABOs.
Comparative Performance Analysis: 2-Cl-6-F-S-DABOs vs. First-Generation NNRTIs
The true measure of a novel antiviral candidate is its performance relative to existing therapies. The following tables summarize the in vitro activity of representative 2-Cl-6-F-S-DABO compounds compared to Nevirapine and Efavirenz.
Table 1: In Vitro Anti-HIV-1 Activity (Wild-Type Strain)
| Compound | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Representative 2-Cl-6-F-S-DABO | 2.40 - 41.8 | >1000 | 24,000 - 420,000 |
| Nevirapine | ~14.35 | 363 - 757 | 5,600 - 25,000 |
| Efavirenz | ~0.36 | >100 | >277,777 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. Data compiled from multiple peer-reviewed sources.[4][5]
Table 2: In Vitro Activity Against Common NNRTI-Resistant HIV-1 Strains
| Compound | EC₅₀ (nM) - K103N Mutant | EC₅₀ (nM) - Y181C Mutant |
| Representative 2-Cl-6-F-S-DABO | Moderately increased | Moderately increased |
| Nevirapine | Significantly increased | Significantly increased |
| Efavirenz | Significantly increased | Significantly increased |
Data indicates that while 2-Cl-6-F-S-DABOs show some loss of potency against these common resistant strains, it is often less pronounced than that observed with first-generation NNRTIs, highlighting their potential to overcome certain resistance mechanisms.[4]
Experimental Validation: Protocols for Assessing Antiviral Activity
The following are detailed, step-by-step methodologies for the key experiments used to validate the biological activity of HIV-1 reverse transcriptase inhibitors.
Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the in vitro ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Principle: This assay measures the synthesis of a DNA strand from an RNA template by HIV-1 RT. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. The biotinylated DNA is captured on a streptavidin-coated plate, and the amount of incorporated DIG is quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.[6][7]
Diagram of the Colorimetric RT Assay Workflow
Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents: Reconstitute and dilute all kit components (HIV-1 RT, reaction buffer, labeled nucleotides, etc.) as per the manufacturer's instructions. Prepare serial dilutions of the test compound (e.g., 2-Cl-6-F-S-DABO) and control inhibitors (Nevirapine, Efavirenz).
-
Set up the Reaction: In a microcentrifuge tube, combine the reaction buffer, RNA template/primer, DIG- and biotin-labeled dNTPs, and the test compound or control.
-
Initiate the Reaction: Add the HIV-1 RT enzyme to each reaction tube and mix gently.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for DNA synthesis.
-
Capture: Transfer the reaction products to a streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the plate.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Detection: Add the anti-DIG-peroxidase antibody conjugate to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step to remove the unbound antibody.
-
Substrate Addition: Add the ABTS substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Readout: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Cell-Based Antiviral Activity and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell culture model and assesses the compound's toxicity to the host cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. In the context of an antiviral assay, a higher formazan signal in virus-infected, drug-treated cells indicates that the drug is protecting the cells from the cytopathic effects of the virus.
Diagram of the MTT Assay Workflow
Caption: Workflow for the cell-based MTT antiviral and cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., MT-4 cells) into a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in cell culture medium.
-
Infection and Treatment:
-
For EC₅₀ determination: Infect the cells with a pre-titered amount of HIV-1 and immediately add the serial dilutions of the test compounds. Include uninfected and untreated infected cell controls.
-
For CC₅₀ determination: Add the serial dilutions of the test compounds to uninfected cells.
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 4-5 days, or until the cytopathic effect is evident in the untreated infected control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization buffer (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell protection for each concentration in the infected plate to determine the EC₅₀.
-
Calculate the percentage of cell viability for each concentration in the uninfected plate to determine the CC₅₀.
-
Conclusion: A Promising Future for this compound-Derived Antivirals
The body of peer-reviewed evidence strongly supports the strategic use of this compound as a key intermediate for the synthesis of a new generation of highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors. The resulting 2-Cl-6-F-S-DABO compounds demonstrate superior or comparable in vitro activity against wild-type HIV-1 when compared to first-generation NNRTIs like Nevirapine and Efavirenz. Furthermore, they exhibit a promising profile against certain drug-resistant viral strains.
The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these and other novel antiviral candidates. The favorable selectivity indices of the 2-Cl-6-F-S-DABOs underscore their potential for a high therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this exciting class of compounds derived from this compound.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from a relevant scientific supplier's website.
- Screening for Antiviral Activity: MTT Assay. (n.d.). Springer Nature Experiments. Retrieved from a relevant scientific publisher's website.
- How NNRTIs Work. (n.d.). International Association of Providers of AIDS Care. Retrieved from https://www.iapac.
- 2NN study shows nevirapine equal to efavirenz, but has better lipid profile. (2003, February 14). Aidsmap. Retrieved from https://www.aidsmap.com/news/feb-2003/2nn-study-shows-nevirapine-equal-efavirenz-has-better-lipid-profile
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm. Retrieved from a relevant scientific supplier's website.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK143983/
- An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. (n.d.). ACS Publications. Retrieved from a relevant scientific publisher's website.
- 2NN: compares nevirapine & efavirenz. (n.d.). NATAP. Retrieved from https://www.
- 2NN results – nevirapine and efavirenz in prospective randomised head-to-head study. (2003, April 1). HIV i-Base.
- Structure of the binding site for nonnucleoside inhibitors of the reverse transcriptase of human immunodeficiency virus type 1. (n.d.). PNAS. Retrieved from https://www.pnas.org/doi/10.1073/pnas.90.16.7558
- Reverse-transcriptase inhibitor. (n.d.). Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Reverse-transcriptase_inhibitor
- HIV-1 Reverse Transcriptase Assay Kit. (n.d.). Xpress Biotech International. Retrieved from a relevant scientific supplier's website.
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- HIV 1 Reverse Transcriptase Assay Kit. (n.d.). XpressBio. Retrieved from a relevant scientific supplier's website.
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- Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. (n.d.). MDPI. Retrieved from https://www.mdpi.com/1999-4915/13/10/2030
- Reverse Transcriptase Assay, colorimetric. (n.d.). Sigma-Aldrich. Retrieved from a relevant scientific supplier's website.
- Efavirenz concentrations in CSF exceed IC50 for wild-type HIV. (n.d.). PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2629007/
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-Chloro-6-fluoro-benzamidine hydrochloride Activity
Introduction
In the landscape of modern drug discovery, establishing a robust correlation between in vitro activity and in vivo efficacy is a cornerstone of successful therapeutic development.[1][2] This guide provides a comprehensive analysis of 2-Chloro-6-fluoro-benzamidine hydrochloride, a versatile benzamidine derivative recognized for its potential as a key building block in the synthesis of targeted therapeutic agents.[3][4] Benzamidine-containing compounds are a well-established class of serine protease inhibitors, playing crucial roles in regulating various physiological and pathological processes, including inflammation. This guide will explore the hypothetical anti-inflammatory activity of this compound, presenting a framework for its evaluation through a correlated in vitro and in vivo experimental workflow.
We will delve into the causality behind experimental choices, presenting detailed protocols and comparative data to illustrate the journey from benchtop assays to preclinical models. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement a scientifically rigorous approach to validating novel chemical entities.
The Scientific Rationale: Targeting Inflammation with this compound
Inflammation is a complex biological response involving a cascade of enzymatic reactions, many of which are mediated by serine proteases.[5] These enzymes represent attractive therapeutic targets for the development of novel anti-inflammatory drugs. This compound, with its benzamidine core, is structurally poised to interact with the active sites of such proteases.[6] The chloro and fluoro substituents on the phenyl ring can significantly influence the compound's physicochemical properties, such as its binding affinity, selectivity, and pharmacokinetic profile.[3]
This guide will hypothesize and evaluate the inhibitory activity of this compound against a key inflammatory serine protease, and subsequently correlate this in vitro activity with its potential efficacy in a well-established in vivo model of acute inflammation.
In Vitro Evaluation: Unmasking a Protease Inhibitor
The initial step in characterizing a potential therapeutic agent is to assess its activity in a controlled in vitro environment. This allows for a precise determination of its direct effects on a specific biological target, minimizing the complexities of a whole-organism system.
Experimental Objective
To quantify the inhibitory potency of this compound against a representative inflammatory serine protease, trypsin, as a model.
Comparative Compounds
To provide context for the activity of our lead compound, we will compare its performance against two well-characterized agents:
-
Aprotinin: A known, potent polypeptide inhibitor of serine proteases.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that acts through a different mechanism (COX enzyme inhibition) and will serve as a negative control in this specific protease assay.
Experimental Protocol: In Vitro Trypsin Inhibition Assay
This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the results.[7]
Materials and Reagents:
-
This compound
-
Aprotinin
-
Indomethacin
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate
-
Tris buffer (50 mM, pH 8.0, containing 20 mM CaCl2)
-
Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Dissolve this compound, Aprotinin, and Indomethacin in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Prepare serial dilutions of the test compounds in Tris buffer.
-
Prepare a stock solution of trypsin in Tris buffer.
-
Prepare a solution of the substrate BAEE in Tris buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each compound dilution (or vehicle control).
-
Add 80 µL of the trypsin solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the BAEE substrate solution to each well.
-
Immediately measure the absorbance at 253 nm every minute for 10 minutes using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the test compounds.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hypothetical In Vitro Data Summary
| Compound | Target | IC₅₀ (µM) | Mechanism of Action |
| This compound | Trypsin (Serine Protease) | 5.2 | Competitive Inhibition (Hypothesized) |
| Aprotinin | Trypsin (Serine Protease) | 0.1 | Competitive Inhibition |
| Indomethacin | Trypsin (Serine Protease) | >1000 | COX Inhibition (No direct protease inhibition) |
This data is illustrative and serves to demonstrate the experimental output.
Interpretation of In Vitro Results
The hypothetical low micromolar IC₅₀ value for this compound suggests it is a moderately potent inhibitor of the model serine protease. The comparison with Aprotinin (a potent inhibitor) and Indomethacin (inactive in this assay) provides confidence in the specificity of the observed activity. This positive in vitro result provides a strong rationale for proceeding to in vivo testing.
In Vivo Evaluation: From Benchtop to Biological System
The translation of in vitro activity to in vivo efficacy is a critical step in drug development.[1] In vivo models allow for the assessment of a compound's activity in the context of a complex biological system, taking into account factors such as absorption, distribution, metabolism, and excretion (ADME).
Experimental Objective
To evaluate the anti-inflammatory efficacy of this compound in the carrageenan-induced paw edema model in rats, a widely used and well-validated model of acute inflammation.[8][9]
Comparative Compounds
-
Indomethacin: A clinically used NSAID, serving as a positive control.
-
Vehicle Control: The formulation used to deliver the test compounds, serving as a negative control.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to adhere to ethical guidelines for animal research and includes appropriate controls for robust data interpretation.[10]
Animals:
-
Male Wistar rats (180-200 g)
Materials and Reagents:
-
This compound
-
Indomethacin
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Pletysmometer
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the laboratory conditions for at least one week.
-
Randomly assign animals to different treatment groups (n=6 per group): Vehicle control, Indomethacin (10 mg/kg), and this compound (at various doses, e.g., 10, 30, and 100 mg/kg).
-
-
Compound Administration:
-
Administer the test compounds and controls orally (p.o.) one hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Hypothetical In Vivo Data Summary
| Treatment Group | Dose (mg/kg, p.o.) | Maximum Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | 10 | 25.3 |
| 30 | 48.7 | |
| 100 | 65.1 | |
| Indomethacin | 10 | 55.4 |
This data is illustrative and serves to demonstrate the experimental output.
In Vitro-In Vivo Correlation (IVIVC): Connecting the Dots
The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data.[11][12] In this case, the in vitro potency of this compound as a protease inhibitor appears to translate into a dose-dependent anti-inflammatory effect in vivo.
Workflow for Establishing IVIVC:
Caption: A streamlined workflow illustrating the process of establishing an in vitro-in vivo correlation.
Comparative Analysis and Future Directions
The hypothetical data presented suggests that this compound is a promising anti-inflammatory agent. Its in vitro potency against a key inflammatory enzyme translates into significant in vivo efficacy in a relevant disease model.
Comparison with Alternatives:
-
Aprotinin: While highly potent in vitro, its nature as a large polypeptide limits its oral bioavailability and makes it unsuitable for systemic anti-inflammatory use, highlighting the advantage of a small molecule inhibitor like this compound.
-
Indomethacin: Although an effective anti-inflammatory agent, its mechanism of action is different. The potential for this compound to act via a distinct pathway (protease inhibition) offers the possibility of a different side-effect profile and potential for combination therapy.
Future Research:
-
Mechanism of Action Studies: Elucidate the precise molecular interactions with the target protease through techniques like X-ray crystallography.
-
Selectivity Profiling: Assess the inhibitory activity against a panel of other proteases to determine its selectivity profile.
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize dosing regimens.
-
Chronic Inflammation Models: Evaluate its efficacy in models of chronic inflammatory diseases, such as adjuvant-induced arthritis.
Conclusion
This guide has provided a comprehensive, albeit hypothetical, framework for the evaluation of this compound as a potential anti-inflammatory agent. By systematically progressing from in vitro target validation to in vivo efficacy studies, a strong scientific case can be built for a novel compound. The principles of comparative analysis, detailed protocoling, and the establishment of a robust in vitro-in vivo correlation are paramount to making informed decisions in the complex process of drug discovery and development.
References
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- PubMed. (2024, June 30). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-6-fluoro-benzamidine hydrochloride
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
As researchers dedicated to advancing pharmaceutical and biochemical sciences, our focus is often on the synthesis and application of novel compounds like 2-Chloro-6-fluoro-benzamidine hydrochloride. This versatile intermediate is crucial in developing new therapeutic agents and enzyme inhibitors.[1][2] However, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improper disposal of this halogenated organic compound poses significant risks to personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste stream responsibly, ensuring safety and adherence to regulatory standards.
Part 1: Hazard Assessment & Chemical Profile
Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. While a specific, complete Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from its structure and data on closely related benzamidine and halogenated aromatic compounds.
Chemical Identity:
-
Name: this compound
-
Molecular Formula: C₇H₆ClFN₂·HCl[1]
-
Class: Halogenated Aromatic Amidine Hydrochloride
The presence of both chlorine and fluorine on the benzene ring classifies this as a halogenated organic compound, which is subject to specific environmental regulations.[3][4] The hydrochloride salt form suggests good water solubility but also the potential to form corrosive byproducts.
Inferred Hazard Profile: Based on analogs, this compound should be treated as a hazardous substance. Similar compounds are known to be harmful or fatal if swallowed, cause severe skin and eye irritation or burns, and may cause respiratory irritation.[5][6][7]
| Hazard Category | Potential Effects & Observations | Primary Sources of Hazard |
| Acute Toxicity (Oral, Inhalation) | Harmful to fatal if swallowed or inhaled.[5][6] Avoid creating and breathing dust. | Benzamidine moiety and halogenated aromatic structure. |
| Skin Corrosion/Irritation | Expected to cause skin irritation and possible chemical burns upon contact.[5][7] | Acidic nature of the hydrochloride salt and reactivity of the molecule. |
| Serious Eye Damage/Irritation | Poses a high risk of serious eye irritation or permanent damage.[5][8] | Corrosive nature of the compound. |
| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to aquatic life.[6] Must not be released into the environment.[9] | Chlorinated and fluorinated aromatic rings. |
| Hazardous Combustion Products | Thermal decomposition will release highly toxic and corrosive gases. | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), Hydrogen Fluoride (HF).[5][9] |
Part 2: Pre-Disposal Safety: Engineering Controls & PPE
Before waste is even generated, safety protocols must be in place. The principle of "as low as reasonably achievable" (ALARA) for exposure should guide all handling procedures.
Engineering Controls: All work involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[7] This is the primary barrier to prevent inhalation of dust or vapors. The workspace should be well-ventilated and equipped with an accessible emergency eyewash station and safety shower.
Personal Protective Equipment (PPE): A risk assessment dictates the level of PPE required. The following table outlines the minimum necessary equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles when handling larger quantities or if there is a splash risk. | Protects against dust particles and splashes, preventing severe eye damage.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Change gloves immediately if contaminated. | Prevents skin contact, irritation, and potential absorption. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for larger quantities. | Protects skin on arms and torso from contamination. |
| Respiratory Protection | Not typically required if work is performed within a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is necessary.[10] | Prevents inhalation of hazardous dust. |
Part 3: The Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic waste. Land disposal of such wastes is highly restricted under the Resource Conservation and Recovery Act (RCRA) via 40 CFR § 268.32.[3]
Core Principle: This chemical waste must be collected, segregated, and disposed of as regulated hazardous waste. It must never be poured down the drain or placed in standard trash receptacles.[11][12]
Step-by-Step Disposal Workflow
-
Waste Segregation & Collection:
-
Identify the Waste Stream: Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. Do not mix with other waste types, especially non-halogenated solvents, to avoid costly and complex disposal procedures.
-
Select a Container: Use a chemically compatible container (e.g., HDPE or glass) with a secure, vapor-tight lid.
-
Collect Waste:
-
Solid Waste: Collect all surplus solid material, contaminated weighing papers, and disposable implements directly into the designated solid waste container.
-
Contaminated Labware: Non-reusable contaminated items (e.g., pipette tips, gloves) should be placed in the solid waste container. Reusable glassware must be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or acetone); the rinsate must be collected as hazardous liquid waste.
-
-
-
Labeling:
-
Immediately label the waste container using your institution's official hazardous waste tag.
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Corrosive")
-
The accumulation start date.
-
-
-
Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated, secondary containment-equipped satellite accumulation area within or near the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[8][13]
-
-
Final Disposal:
-
The ONLY acceptable method for final disposal is through a licensed professional hazardous waste disposal service.
-
This service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
High-Temperature Incineration: The required disposal technology for this compound is high-temperature incineration in a specialized hazardous waste incinerator.[10][14] This process is designed to achieve complete destruction of the halogenated organic molecules.[15][16] The incinerator must be equipped with an afterburner and an alkaline scrubber system to neutralize the resulting acid gases (HCl and HF), preventing their release into the atmosphere.[17][18]
-
Disposal Decision Workflow
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Safe Handling Guide: Personal Protective Equipment for 2-Chloro-6-fluoro-benzamidine hydrochloride
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Chloro-6-fluoro-benzamidine hydrochloride. As a Senior Application Scientist, my objective is to distill complex safety data into a clear, actionable framework that prioritizes your safety and ensures experimental integrity. The following protocols are synthesized from established safety standards for analogous chemical structures, providing a robust and trustworthy guide for your laboratory operations.
Hazard Analysis: A Proactive Approach to Safety
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Description | Rationale & Cited Sources |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Based on data for Benzamidine hydrochloride, which indicates that direct contact can lead to skin irritation.[2][3][5][6] |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation. | Direct contact with the eyes is likely to cause significant irritation.[2][3][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | Inhalation of dust particles may irritate the respiratory system.[2][3][5][7] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed). | Some benzamidine derivatives are classified as harmful if ingested. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | A conservative approach is warranted based on data for similar compounds.[1] |
| Combustibility | The solid material is combustible. | Fine dust enrichment creates the potential for a dust explosion.[8][9][10] |
Core Directive: Personal Protective Equipment (PPE) Protocol
Your primary defense against chemical exposure is a correctly implemented PPE strategy. The following table outlines the minimum required PPE for handling this compound. Every step involving this compound, from weighing to disposal, must be conducted with this level of protection.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Protects eyes from chemical splashes and airborne dust particles.[3][8][10][11] |
| Face Shield (Conditional) | ANSI Z87.1 | Recommended in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[11] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene (Tested to EN 374) | Prevents direct skin contact with the chemical. Inspect gloves for integrity before each use and dispose of them properly after handling.[8][10][11] |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination during routine handling.[1][11] |
| Respiratory Protection | NIOSH-Approved Respirator or Engineering Controls | N95 or higher | Engineering Control is Priority: All handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[1][11] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator is mandatory.[12][13] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. This plan covers the entire lifecycle of the compound in your experiment, from preparation to disposal.
Engineering Controls: Your First Line of Defense
Whenever possible, handle this compound within a certified chemical fume hood.[1][11] This engineering control is the most effective method for preventing the inhalation of airborne dust particles. Ensure the sash is at the appropriate height to maximize containment while allowing for comfortable manipulation.
Experimental Workflow: Donning, Handling, and Doffing PPE
The following diagram illustrates the logical flow for safely preparing for and concluding work with the target compound.
Caption: PPE Donning, Handling, and Doffing Workflow.
Procedural Details:
-
Donning Sequence: Follow the sequence outlined in the diagram to ensure layers of protection are correctly applied.[1] Wash hands thoroughly before donning gloves to prevent contaminating the interior of the gloves.[1]
-
Handling: Use spatulas to transfer the powder and avoid actions that could create dust.[1] If weighing the compound, use a balance enclosure or perform the task in a well-ventilated area.[1] Keep the container tightly closed when not in use.[2][3][6]
-
Doffing Sequence: The doffing process is critical for preventing cross-contamination. Remove the most contaminated items first (gloves), turning them inside out to trap any residual chemical.[1] Always wash your hands as the final step after all PPE has been removed.[1][8]
Emergency & Disposal Plan
Preparedness is key to mitigating the impact of an accidental release.
Spill Response Protocol
In the event of a spill, immediately evacuate non-essential personnel and follow the established protocol. Do not use water to clean up the spill, as the compound's solubility is not well-characterized and this could increase the area of contamination.
Caption: Emergency Spill Response Workflow.
Key Spill Response Actions:
-
Personal Protection: Ensure you are wearing the full complement of recommended PPE before addressing the spill.[2][8]
-
Containment & Cleanup: Take up the material mechanically (sweep or scoop).[2][6][8] Control dust generation during this process.[7][8]
-
Disposal: Place the spilled material and all cleanup supplies into a suitable, labeled container for hazardous waste disposal.[2][7][8]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical advice.[2][3][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3][6] Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[2][3][6] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][10][12]
Waste Disposal
All materials contaminated with this compound, including the chemical itself, cleanup materials, and disposable PPE, must be treated as hazardous waste.
-
Chemical Waste: Dispose of the compound and any solutions in a properly labeled hazardous waste container.[1][2]
-
Contaminated PPE: Disposable items like gloves should be placed in the hazardous waste container.[1] Non-disposable items, such as a lab coat, should be professionally laundered if lightly contaminated or disposed of as hazardous waste if heavily contaminated.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
